molecular formula C7H5NOS B025592 Thieno[3,2-b]pyridin-7-ol CAS No. 107818-20-2

Thieno[3,2-b]pyridin-7-ol

Cat. No.: B025592
CAS No.: 107818-20-2
M. Wt: 151.19 g/mol
InChI Key: AACVULYSNJAKEQ-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-7-ol is a thienopyridine derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-thieno[3,2-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACVULYSNJAKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408069
Record name Thieno[3,2-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107818-20-2
Record name Thieno[3,2-b]pyridin-7-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]pyridin-7-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridin-7-ol, a heterocyclic compound featuring a fused thieno-pyridine ring system, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif is recognized as a key pharmacophore in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and reactivity. The document also outlines experimental protocols for key analytical techniques and explores the current understanding of the biological activities and potential mechanisms of action of related thienopyridine derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important class of compounds.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a thiophene (B33073) ring fused to a pyridine (B92270) ring, with a hydroxyl group at the 7-position. This arrangement imparts a unique electronic distribution and chemical reactivity to the molecule. It is primarily utilized as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1][2][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 107818-20-2--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₅NOS--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 151.19 g/mol --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Melting Point 230-235 °C--INVALID-LINK--
Appearance Crystalline solidGeneral knowledge
Solubility Soluble in water--INVALID-LINK--
Density (Predicted) 1.444 ± 0.06 g/cm³--INVALID-LINK--
Boiling Point (Predicted) 321.4 ± 22.0 °C--INVALID-LINK--
Flash Point (Predicted) 119.9 °C--INVALID-LINK--

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound would provide detailed information about the chemical environment of each atom in the molecule.

A study by Klemm et al. (1979) provides extensive ¹³C-NMR spectral data for the parent thieno[3,2-b]pyridine (B153574) and its monosubstituted derivatives, which can be used to predict the chemical shifts for this compound.[4] The presence of the hydroxyl group at the 7-position is expected to significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms.

2.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-S bonds.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C and C=N stretch (aromatic rings)1400-1600
C-O stretch (hydroxyl)1000-1260
C-S stretch (thiophene ring)600-800

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (151.19). The fragmentation pattern would provide further structural information.

Synthesis and Reactivity

The chemical reactivity of this compound is dictated by the presence of the hydroxyl group and the aromatic ring system. The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation. The fused aromatic system is susceptible to electrophilic substitution reactions, with the positions of substitution being influenced by the directing effects of the sulfur and nitrogen heteroatoms and the hydroxyl group.

Biological Activity and Potential Applications

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. These include potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Derivatives of the thieno[3,2-b]pyridine core have been investigated as inhibitors of various enzymes, including protein kinases which are crucial targets in cancer therapy. For example, substituted 7-aminothieno[3,2-b]pyridines have been reported as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[5] Other derivatives have shown inhibitory activity against the non-receptor tyrosine kinase Src.[5]

While the specific biological activity and mechanism of action of this compound have not been extensively studied, its role as a key intermediate suggests that it is a valuable starting point for the synthesis of novel therapeutic agents. The hydroxyl group at the 7-position provides a convenient handle for further chemical modification and the generation of compound libraries for biological screening.

Experimental Protocols

5.1. Melting Point Determination

This protocol describes a general method for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

  • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.

  • Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Set the heating rate of the apparatus. For a preliminary, rapid determination, a heating rate of 10-20 °C per minute can be used to find an approximate melting range.

  • For an accurate determination, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Allow the apparatus to cool before performing any subsequent measurements.

Visualizations

Diagram 1: General Synthesis Workflow for Thienopyridine Derivatives

Synthesis_Workflow General Synthetic Approach for Thienopyridine Derivatives Start Starting Materials (e.g., Substituted Thiophenes or Pyridines) Reaction Chemical Transformation (e.g., Cyclization, Cross-Coupling) Start->Reaction Intermediate Thieno[3,2-b]pyridine Core Reaction->Intermediate Modification Functional Group Modification (e.g., at position 7) Intermediate->Modification Final_Product Biologically Active Derivatives Modification->Final_Product

A generalized workflow for the synthesis of biologically active thienopyridine derivatives.

Structure_Activity_Relationship Core Thieno[3,2-b]pyridine Scaffold Substituents Substituents at various positions (e.g., -OH at C7) Core->Substituents influences Properties Physicochemical Properties (Solubility, Lipophilicity) Substituents->Properties determine Activity Biological Activity (e.g., Kinase Inhibition) Substituents->Activity directly impacts Properties->Activity modulate

References

An In-depth Technical Guide to the Structure and Synthesis of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways leading to Thieno[3,2-b]pyridin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document details the structural features, outlines a plausible and referenced synthetic methodology, and presents the information in a format tailored for scientific professionals.

Core Structure of this compound

This compound is a bicyclic heterocyclic compound with the chemical formula C₇H₅NOS. Its structure consists of a thiophene (B33073) ring fused to a pyridine (B92270) ring.[1][2][3][4][5] A hydroxyl group is substituted at the 7-position of the pyridinone ring. This compound exists in a tautomeric equilibrium with its keto form, Thieno[3,2-b]pyridin-7(4H)-one.[4] The presence of both the sulfur-containing thiophene and the nitrogen-containing pyridine ring, along with the reactive hydroxyl/keto group, makes this scaffold a valuable building block for the synthesis of diverse and biologically active molecules.[1][6][7]

The structural arrangement of the fused rings and the functional group impart specific chemical properties that are of interest in drug design and development. The thienopyridine core is found in various pharmacologically active agents.[8]

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of the this compound core can be achieved through a multi-step process, beginning with the construction of a substituted thiophene ring, followed by the annulation of the pyridinone ring. A well-established approach involves the use of a 3-aminothiophene derivative as a key intermediate, which then undergoes a cyclization reaction, such as the Gould-Jacobs reaction, to form the fused pyridinone ring system.[1][2][3]

Synthesis of the 3-Aminothiophene Precursor

The initial step involves the synthesis of a suitable 3-aminothiophene-2-carboxylate, a common precursor for thienopyridine synthesis. While various methods exist for thiophene synthesis, the Gewald reaction is a widely recognized and efficient method for preparing polysubstituted 2-aminothiophenes. However, for the purpose of constructing the this compound scaffold, a 3-aminothiophene is required. A plausible route to the necessary precursor, ethyl 3-aminothiophene-2-carboxylate, can be adapted from known thiophene syntheses.

Cyclization to form the Thieno[3,2-b]pyridin-7-one Ring

The key step in the synthesis of the this compound core is the cyclization of the 3-aminothiophene precursor to form the fused pyridinone ring. The Gould-Jacobs reaction is a classical and effective method for this transformation.[8] This reaction involves the condensation of an aromatic amine (in this case, the 3-aminothiophene) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[3]

The general mechanism of the Gould-Jacobs reaction begins with the nucleophilic attack of the amine onto the ethoxymethylenemalonate, leading to an intermediate which, upon heating, undergoes an intramolecular cyclization to form the 4-hydroxy-3-carboalkoxy-thieno[3,2-b]pyridine. Subsequent saponification and decarboxylation would yield the desired this compound.

synthesis_pathway start Ethyl 3-aminothiophene-2-carboxylate intermediate1 Anilinomethylenemalonate Intermediate start->intermediate1 Condensation reagent1 Diethyl ethoxymethylenemalonate reagent1->intermediate1 intermediate2 Ethyl 4-hydroxy-3-carboxy-thieno[3,2-b]pyridine-2-carboxylate intermediate1->intermediate2 Heat step2 Thermal Cyclization product This compound intermediate2->product 1. NaOH 2. Heat step3 Saponification & Decarboxylation

Caption: Gould-Jacobs approach for this compound synthesis.

Experimental Protocols

Step 1: Condensation of Ethyl 3-aminothiophene-2-carboxylate with Diethyl ethoxymethylenemalonate

  • To a solution of ethyl 3-aminothiophene-2-carboxylate in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A), add an equimolar amount of diethyl ethoxymethylenemalonate.

  • Heat the mixture at a temperature sufficient to effect condensation and removal of ethanol (B145695), typically in the range of 100-150 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aminothiophene is consumed.

  • Remove the solvent under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • Heat the crude intermediate from Step 1 in a high-boiling solvent (e.g., diphenyl ether) to a high temperature, typically around 250 °C.

  • Maintain this temperature for a period of time, monitoring the reaction by TLC until the cyclization is complete.

  • Cool the reaction mixture and isolate the cyclized product, which may precipitate upon cooling or after the addition of a non-polar solvent like hexane.

Step 3: Saponification and Decarboxylation

  • Suspend the crude cyclized product in an aqueous solution of sodium hydroxide (B78521) (e.g., 10-20%).

  • Heat the mixture to reflux until the ester hydrolysis is complete (saponification).

  • Acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

  • Isolate the carboxylic acid by filtration.

  • Heat the dried carboxylic acid at or above its melting point until the evolution of carbon dioxide ceases, indicating complete decarboxylation.

  • Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Quantitative Data

Quantitative data for the direct synthesis of this compound is not extensively reported. The yields for the synthesis of related thieno[3,2-b]pyridine (B153574) derivatives via multi-step sequences can vary significantly based on the specific substrates and reaction conditions employed. For analogous Gould-Jacobs reactions, yields for the cyclization step can range from moderate to good.

Reaction StepReagents & ConditionsTypical Yield (%)Reference
Condensation Amine, Diethyl ethoxymethylenemalonate, HeatVaries[2][3]
Cyclization High-boiling solvent, ~250 °C50 - 80[2][3]
Saponification & Decarboxylation 1. NaOH(aq), Heat; 2. Acid; 3. Heat> 90[9]

Note: The yields provided are estimates based on analogous reactions and may not be representative of the actual synthesis of this compound. Optimization of reaction conditions would be necessary to achieve higher yields.

Conclusion

This compound is a heterocyclic scaffold with significant potential in the development of new therapeutic agents. Its synthesis, while not extensively detailed for the parent compound, can be plausibly achieved through established synthetic methodologies such as the Gould-Jacobs reaction, starting from a 3-aminothiophene precursor. This guide provides a foundational understanding of the structure and a viable synthetic strategy, intended to aid researchers and scientists in the fields of organic synthesis and drug discovery. Further experimental investigation is required to establish a robust and high-yielding synthesis of this valuable compound.

References

An In-depth Technical Guide to Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 107818-20-2

This technical guide provides a comprehensive overview of Thieno[3,2-b]pyridin-7-ol, a heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its physicochemical properties, synthesis, and its role as a scaffold for various biologically active molecules.

Core Compound Properties

This compound is a fused heterocyclic system consisting of a thiophene (B33073) ring and a pyridine (B92270) ring, with a hydroxyl group at the 7-position. This structure imparts unique chemical properties that make it a versatile starting material in medicinal chemistry.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 107818-20-2[ChemScene], [Thermo Fisher Scientific]
Molecular Formula C₇H₅NOS[ChemScene], [Santa Cruz Biotechnology]
Molecular Weight 151.19 g/mol [ChemScene], [Santa Cruz Biotechnology]
Melting Point 230-235 °C[ChemBK], [thieno(3 2-b)pyridin-7-ol(cas#107818-20-2)]
Boiling Point (Predicted) 321.4 ± 22.0 °C[ChemBK]
Density (Predicted) 1.444 ± 0.06 g/cm³[ChemBK]
Solubility Soluble in water[ChemBK], [thieno(3 2-b)pyridin-7-ol(cas#107818-20-2)]
Purity Typically ≥95% to 98%[ChemScene], [Understanding the CAS Number: this compound (107818-20-2) Specifications]
Appearance White to light yellow or light orange crystalline powder[7-hydroxythiéno[3,2-b]pyridine]
Spectral Data

Spectral data is crucial for the identification and characterization of this compound. The following spectral information has been reported:

  • ¹H NMR, ¹³C NMR, IR, MS, Raman, ESR: Available through chemical data providers like ChemicalBook.

Synthesis of the Thieno[3,2-b]pyridine (B153574) Core

General Synthetic Strategies
  • Cyclocondensation Reactions: This is a primary method for constructing the thieno[3,2-b]pyridine core. It often involves the cyclization of a functionalized thiophene precursor. For instance, 3-aminothiophenes with an electrophilic substituent at the 2-position can serve as starting materials.

  • Photocyclization: The photocyclization of 2-thienylalkene imines presents a versatile route to thieno[3,2-b]pyridines. This reaction is typically carried out by irradiating the imine in the presence of an acid, such as tetrafluoroboric acid, which facilitates the ring closure.

The logical workflow for these general synthetic approaches can be visualized as follows:

G cluster_0 Cyclocondensation Route cluster_1 Photocyclization Route A Functionalized Thiophene (e.g., 2-substituted-3-aminothiophene) C Thieno[3,2-b]pyridine Core A->C Ring Closure B Cyclizing Agent B->C D 2-Thienylalkene Imine E Thieno[3,2-b]pyridine Core D->E Irradiation (hv) + Acid

Caption: General synthetic routes to the thieno[3,2-b]pyridine scaffold.

Biological Activity of Thieno[3,2-b]pyridine Derivatives

This compound is a key intermediate in the synthesis of a wide range of derivatives that have shown significant potential in various therapeutic areas. The biological activity is primarily attributed to these derivatives rather than the core molecule itself.

Antitubercular Activity

A recent study focused on the design and synthesis of novel thieno[3,2-b]pyridinone derivatives as potent agents against Mycobacterium tuberculosis.

  • Mechanism of Action: These derivatives were found to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway.[1]

  • Potency: Several compounds exhibited potent anti-mycobacterial activity with a Minimum Inhibitory Concentration (MIC) of ≤ 1 µg/mL against M. tuberculosis (Mtb) H37Ra. Specifically, compound 6c showed good activity against Mtb H37Rv with a MIC of 0.5-1 µg/mL and also demonstrated activity against Mtb H37Ra within macrophages with low cytotoxicity.[1]

The proposed mechanism of action for these antitubercular derivatives is illustrated below:

G A Thieno[3,2-b]pyridinone Derivative B InhA Enzyme (Enoyl-ACP reductase) A->B Inhibition C Mycolic Acid Synthesis B->C Catalyzes D Mycobacterial Cell Wall Formation C->D Essential for E Inhibition of Mycobacterial Growth D->E Disruption leads to G A Scaffold Hopping from 6-Methylpicolinamide B Thieno[3,2-b]pyridine-5-carboxamide Core A->B C Synthesis of Analogs (Varying Amide Moiety) B->C D Screening against human mGlu₅ C->D E Identification of Potent mGlu₅ NAMs (IC₅₀ < 80 nM) D->E

References

Thieno[3,2-b]pyridin-7-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Thieno[3,2-b]pyridin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its chemical identity, physicochemical properties, synthetic methodologies, and biological significance.

Chemical Identity

IUPAC Name: this compound

Synonyms:

  • thieno[3,2-b]pyridin-7(4H)-one[1][2]

  • 7-Hydroxythieno[3,2-b]pyridine[1][3][4]

  • THIENO(3 2-B)PYRIDIN-7-OL[5][6]

CAS Number: 107818-20-2[1][5][6][7][8]

Molecular Structure: The molecule consists of a thiophene (B33073) ring fused to a pyridine (B92270) ring, with a hydroxyl group at the 7-position.[7] This arrangement imparts specific aromatic and electronic properties that are crucial for its chemical reactivity and biological activity.[7]

Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of this compound. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₅NOS[1][5][6][8]
Molecular Weight 151.19 g/mol [1][5][6][8]
Melting Point 230-235 °C (lit.)[1][5][7]
Boiling Point (Predicted) 321.4 ± 22.0 °C[5]
Density (Predicted) 1.444 ± 0.06 g/cm³[5]
Flash Point (Predicted) 119.9 °C[5]
Water Solubility Soluble[1][5][7]
Vapor Pressure (25°C, Predicted) 0.000622 mmHg[5]
Refractive Index (Predicted) 1.54[5]
Topological Polar Surface Area (TPSA) 33.12 Ų[6]
LogP (Predicted) 2.0019[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 0[6]

Note: Spectroscopic data including 1H NMR, IR, and Mass Spectrometry are available through specialized chemical suppliers and databases.[9]

Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[7][10] The protocols below describe a plausible synthetic route and a representative biological assay for evaluating the activity of its derivatives.

Synthesis of this compound via Friedländer Annulation

This method is adapted from the synthesis of related thieno[3,2-b]pyridine (B153574) derivatives and represents a viable approach for preparing the title compound.[11] The key step is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Materials:

  • 3-Amino-2-formylthiophene

  • Ethyl acetoacetate (B1235776)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-formylthiophene and a molar equivalent of ethyl acetoacetate in anhydrous ethanol.

  • Base-catalyzed Condensation: To this solution, add a catalytic amount of sodium ethoxide. The mixture is then heated to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Cyclization: Continue refluxing until the starting materials are consumed. The condensation and subsequent intramolecular cyclization lead to the formation of the thieno[3,2-b]pyridine ring system.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

  • Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

In Vitro Anti-proliferative Activity Assay

Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated potential as anticancer agents.[12] The following is a general protocol for assessing the anti-proliferative effects of this compound derivatives on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell proliferation reagent (e.g., MTT, XTT, or PrestoBlue™)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium from the stock solution. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.5%). Remove the overnight culture medium from the plates and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under the same culture conditions.

  • Viability Assessment: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable curve-fitting software.

Biological Significance and Signaling Pathways

The thieno[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-tuberculosis, anti-cancer, and anti-inflammatory effects.[7][12][13]

Inhibition of VEGFR-2 Signaling in Angiogenesis

Certain derivatives of thieno[3,2-b]pyridine have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[12] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, thereby impeding tumor vascularization.[14][15]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src Src VEGFR2->Src Thienopyridine Thieno[3,2-b]pyridine Derivative Thienopyridine->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK Src->FAK Raf Raf PKC->Raf Cell_Responses Cellular Responses: • Proliferation • Migration • Survival AKT->Cell_Responses FAK->Cell_Responses MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by a Thieno[3,2-b]pyridine derivative.

Targeting Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis

Recent studies have shown that derivatives of thieno[3,2-b]pyridinone are potent inhibitors of the NADH-dependent enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[13] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[16] Inhibition of InhA disrupts cell wall formation, leading to bacterial death, making it an attractive target for novel anti-tuberculosis drugs.[16][17]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound derivative as a potential anti-cancer agent.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivative Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, Purity) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Proliferation_Assay Anti-Proliferation Assay (IC₅₀ Determination) Cell_Culture->Proliferation_Assay Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Proliferation_Assay->Mechanism_Study Toxicity Preliminary Toxicity Screening Mechanism_Study->Toxicity Efficacy Xenograft Efficacy Model Toxicity->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Preclinical workflow for the evaluation of a this compound derivative as an anti-cancer agent.

References

Thieno[3,2-b]pyridin-7-ol: A Privileged Scaffold for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine (B153574) scaffold is a prominent heterocyclic structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective therapeutic agents. While Thieno[3,2-b]pyridin-7-ol itself is primarily utilized as a key synthetic intermediate, its derivatives have demonstrated significant potential across various biological targets, including protein kinases, G-protein coupled receptors, and enzymes crucial for microbial survival. This technical guide provides a comprehensive overview of the known biological activities of thieno[3,2-b]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Protein Kinase Inhibition

Derivatives of the thieno[3,2-b]pyridine scaffold have emerged as highly selective inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] The scaffold's unique structure allows for variable binding modes within the ATP-binding pocket of kinases, contributing to high selectivity.[1][2]

Haspin Kinase Inhibition

A notable target for thieno[3,2-b]pyridine-based inhibitors is Haspin, a serine/threonine kinase involved in mitosis. Mapping the chemical space around the core scaffold has led to the development of highly selective Haspin inhibitors.[1]

Table 1: Haspin Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Assay MethodReference
MU1920 Haspin15Radiometric Kinase Assay[1]
MU1464 Haspin78Radiometric Kinase Assay[1]
MU1668 Haspin>10000Radiometric Kinase Assay[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the in vitro potency of thieno[3,2-b]pyridine derivatives against a target protein kinase.

Materials:

  • Purified active kinase (e.g., Haspin)

  • Kinase substrate (e.g., histone H3)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (thieno[3,2-b]pyridine derivatives) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay prep Prepare Compound Dilutions plate Add Compounds & Reaction Mix to 96-well Plate prep->plate reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) reagents->plate start Initiate Reaction (Add [γ-³³P]ATP) plate->start incubate Incubate (e.g., 30°C, 60 min) start->incubate stop Stop Reaction (e.g., Phosphoric Acid) incubate->stop filter Transfer to Filter Plate & Wash stop->filter detect Measure Radioactivity (Scintillation Counter) filter->detect analyze Calculate IC50 detect->analyze

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5)

Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[3][4] mGlu5 is a G-protein coupled receptor implicated in various neurological and psychiatric disorders. The development of mGlu5 NAMs represents a promising therapeutic strategy for conditions such as levodopa-induced dyskinesia in Parkinson's disease and chronic pain.[3]

Table 2: mGlu5 Negative Allosteric Modulator Activity of Thieno[3,2-b]pyridine Derivatives

CompoundTargetIC50 (nM)Ki (µM)Assay MethodReference
VU6031545 Analogues hmGlu5< 80-Calcium Mobilization Assay[3]
Compound 13 hmGlu51100.16Calcium Mobilization Assay[3]
Experimental Protocol: Calcium Mobilization Assay for mGlu5 NAM Activity

This protocol describes a cell-based assay to measure the ability of compounds to inhibit the glutamate-induced calcium mobilization mediated by mGlu5.

Materials:

  • HEK293 cells stably expressing human mGlu5.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Glutamate (agonist).

  • Test compounds (thieno[3,2-b]pyridine derivatives) dissolved in DMSO.

  • Fluorescent plate reader with automated liquid handling.

Procedure:

  • Plate the mGlu5-expressing HEK293 cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a short period.

  • Add a sub-maximal concentration (e.g., EC80) of glutamate to stimulate the cells.

  • Immediately measure the fluorescence intensity over time using a fluorescent plate reader.

  • The increase in fluorescence corresponds to the intracellular calcium concentration.

  • Calculate the percentage of inhibition of the glutamate response for each compound concentration and determine the IC50 value.

G cluster_pathway Signaling Pathway: mGlu5 Negative Allosteric Modulation Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Orthosteric Site Gq Gq Protein mGlu5->Gq Activates NAM Thieno[3,2-b]pyridine NAM NAM->mGlu5 Binds Allosteric Site PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates

Caption: Inhibition of mGlu5 signaling by a thieno[3,2-b]pyridine NAM.

Anti-Mycobacterial Activity

Recent studies have identified novel thieno[3,2-b]pyridinone derivatives with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5] These compounds have been shown to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[5]

Table 3: Anti-Mycobacterial Activity of Thieno[3,2-b]pyridinone Derivatives

CompoundTarget StrainMIC (µg/mL)Target EnzymeReference
6c Mtb UAlRv0.5 - 1InhA[5]
6i Mtb UAlRa≤ 1InhA[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of thieno[3,2-b]pyridinone derivatives against M. tuberculosis using a microplate-based assay.

Materials:

  • M. tuberculosis strain (e.g., H37Rv).

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Resazurin (B115843) solution.

  • Plate reader.

Procedure:

  • Prepare a standardized inoculum of M. tuberculosis in 7H9 broth.

  • Prepare two-fold serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours.

  • Visually inspect the wells or measure the fluorescence/absorbance with a plate reader. A color change from blue to pink (or an increase in fluorescence) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

Conclusion

The thieno[3,2-b]pyridine core represents a highly valuable scaffold in modern drug discovery. Although this compound is primarily a synthetic precursor, its derivatives have demonstrated a remarkable breadth of biological activities, including potent and selective inhibition of protein kinases like Haspin, allosteric modulation of GPCRs such as mGlu5, and promising anti-mycobacterial effects through the inhibition of InhA. The data and protocols presented in this guide underscore the significant therapeutic potential of this chemical class and provide a solid foundation for further research and development efforts aimed at optimizing these compounds into novel clinical candidates. Future work should continue to explore the vast chemical space around this privileged scaffold to uncover new biological activities and develop next-generation therapeutics.

References

Thieno[3,2-b]pyridin-7-ol Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thieno[3,2-b]pyridine (B153574) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of a diverse range of derivatives and analogs with potent and selective biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of compounds based on the thieno[3,2-b]pyridin-7-ol core and its related isomers, intended for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of the thieno[3,2-b]pyridine core and its derivatives can be achieved through various synthetic routes. A common approach involves the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core or vice versa.

One prominent method for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates involves a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A mixture of the starting methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, a suitable boronic acid or trifluoroborate salt (1.2-1.5 equivalents), a palladium catalyst such as PdCl2(dppf)·CH2Cl2 (4 mol%), and a base like K2CO3 is prepared in a solvent system, typically a mixture of 1,4-dioxane (B91453) and water. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, ranging from 3 to 4.5 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.[1]

Biological Activities and Therapeutic Potential

Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders.

Anticancer Activity

Thieno[3,2-b]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines, including triple-negative breast cancer (TNBC) and prostate cancer. Their mechanisms of action often involve the inhibition of key signaling molecules implicated in tumor growth, proliferation, and angiogenesis.

Targeting Protein Kinases: Several thieno[3,2-b]pyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[2] These compounds can act as ATP-competitive inhibitors, binding to the kinase hinge region or the back pocket.[2] Notably, the thieno[3,2-b]pyridine scaffold has been utilized to develop highly selective inhibitors for underexplored kinases like Haspin.[2]

Inhibition of Receptor Tyrosine Kinases (RTKs): Substituted 7-aminothieno[3,2-b]pyridines have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Furthermore, other derivatives have demonstrated inhibitory activity against both VEGFR-2 and c-Met, another RTK involved in tumor progression.[1]

Inhibition of Non-Receptor Tyrosine Kinases: Derivatives of 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitrile have been reported to inhibit the non-receptor tyrosine kinase Src, which plays a role in cancer, osteoporosis, and ischemic diseases.[1]

Effects on Cell Cycle and Proliferation: Certain methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have shown significant antitumor activity against TNBC cell lines (MDA-MB-231 and MDA-MD-468) with minimal toxicity to non-tumorigenic cells.[1] For instance, compound 2e (methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate) was found to decrease the number of viable MDA-MB-231 cells and inhibit their proliferation.[1] Cell cycle analysis revealed that this compound induced an increase in the G0/G1 phase population and a decrease in the S phase, suggesting interference with cell cycle progression.[1]

Table 1: Anticancer Activity of Selected Thieno[3,2-b]pyridine Derivatives

CompoundTarget Cell LineActivity MetricValueReference
2a (R = Phenyl)MDA-MB-231GI50> 50 µM[1]
2b (R = p-tolyl)MDA-MB-231GI50> 50 µM[1]
2c (R = 4-methoxyphenyl)MDA-MB-231GI5015 µM[1]
2e (R = 4-chlorophenyl)MDA-MB-231GI5013 µM[1]
2g (R = pyridin-4-yl)MDA-MB-231GI5015 µM[1]
2c (R = 4-methoxyphenyl)MDA-MB-468GI5012 µM[1]
2e (R = 4-chlorophenyl)MDA-MB-468GI5012 µM[1]
2g (R = pyridin-4-yl)MDA-MB-468GI5014 µM[1]
Anti-infective Activity

Antitubercular Activity: A series of novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized, demonstrating potent activity against Mycobacterium tuberculosis (Mtb).[3] Six of these compounds exhibited potent anti-mycobacterial activity with a minimum inhibitory concentration (MIC) of ≤ 1 μg/mL against Mtb UAlRa.[3] Compound 6c showed good activity against Mtb UAlRv (MIC = 0.5-1 μg/mL) and also demonstrated activity within macrophages with low cytotoxicity.[3] The mechanism of action for these derivatives was confirmed to be the inhibition of the Enoyl-ACP reductase (InhA).[3]

Antiviral Activity: 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides represent a class of non-nucleoside antivirals with remarkable potency against a broad spectrum of herpesvirus DNA polymerases, including human cytomegalovirus (HCMV).[4] These compounds exhibit excellent selectivity when compared to human DNA polymerases.[4]

Table 2: Anti-infective Activity of Selected Thieno[3,2-b]pyridine Derivatives

Compound ClassTarget Organism/EnzymeActivity MetricValueReference
Thieno[3,2-b]pyridinonesMycobacterium tuberculosis UAlRaMIC≤ 1 μg/mL[3]
Compound 6c Mycobacterium tuberculosis UAlRvMIC0.5-1 μg/mL[3]
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamidesHerpesvirus DNA polymerasesPotent Inhibition-[4]

Experimental Protocols

Cell Growth Inhibitory Assay

The effect of the synthesized compounds on the growth of human tumor cell lines is typically evaluated using the sulforhodamine B (SRB) assay. Cells are seeded in 96-well plates and allowed to attach overnight. They are then exposed to various concentrations of the test compounds for 48 hours. After the incubation period, the cells are fixed with trichloroacetic acid, washed, and stained with SRB. The bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell density. The GI50 (concentration that inhibits cell growth by 50%) is then calculated from dose-response curves.[1]

Cell Cycle Analysis

To determine the effect of a compound on the cell cycle, flow cytometry is employed. Cancer cells are treated with the compound of interest for a defined period (e.g., 48 hours). Subsequently, the cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide (PI). The DNA content of the cells is analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[1][5]

Visualizations

Experimental Workflow for Synthesis and Antitumor Evaluation

G Workflow for Synthesis and Antitumor Evaluation of Thieno[3,2-b]pyridine Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, Boronic Acid/Trifluoroborate) reaction Suzuki-Miyaura Cross-Coupling start->reaction purification Purification (Column Chromatography) reaction->purification product Target Compounds (Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates) purification->product cell_lines Tumor Cell Lines (e.g., MDA-MB-231, MDA-MB-468) Non-Tumorigenic Cell Line (e.g., MCF-12A) product->cell_lines Screening srb_assay Cell Growth Inhibition (SRB Assay) cell_lines->srb_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) cell_lines->flow_cytometry data_analysis Data Analysis (GI50 Determination) srb_assay->data_analysis flow_cytometry->data_analysis results Antitumor Activity and Mechanism Insights data_analysis->results G Targeted Signaling Pathways of Thieno[3,2-b]pyridine Derivatives in Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR2->Ras_MAPK cMet c-Met cMet->PI3K_Akt cMet->Ras_MAPK Src Src Kinase Src->PI3K_Akt Haspin Haspin Kinase Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation Ras_MAPK->Proliferation Angiogenesis Angiogenesis Ras_MAPK->Angiogenesis Thieno_derivative Thieno[3,2-b]pyridine Derivatives Thieno_derivative->VEGFR2 Inhibition Thieno_derivative->cMet Inhibition Thieno_derivative->Src Inhibition Thieno_derivative->Haspin Inhibition

References

Thieno[3,2-b]pyridin-7-ol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridin-7-ol, a heterocyclic compound featuring a fused thiophene (B33073) and pyridine (B92270) ring system, has emerged as a significant scaffold in medicinal chemistry.[1][2] While the biological activity of the parent molecule is not extensively documented, its derivatives have shown a remarkable range of pharmacological activities, positioning it as a "privileged" structure in drug discovery. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic potential of compounds derived from the this compound core.

The thieno[3,2-b]pyridine (B153574) nucleus serves as a versatile template for the design of potent and selective modulators of various biological targets. Its rigid, planar structure and the presence of heteroatoms facilitate interactions with enzymes and receptors through hydrogen bonding and π-π stacking.[2] The hydroxyl group at the 7-position offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.[2]

Derivatives of this compound have demonstrated promising activity in several key therapeutic areas, including oncology, infectious diseases, and neurology. Researchers have successfully developed kinase inhibitors, anti-tubercular agents, and modulators of neurotransmitter receptors based on this core structure. This guide will delve into the specific applications of this scaffold, presenting key data, experimental protocols, and the underlying mechanisms of action where known.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅NOS[3]
Molecular Weight151.19 g/mol [3]
Melting Point230-235 °C[2]
Boiling Point321.4 ± 22.0 °C (Predicted)[3]
Density1.444 ± 0.06 g/cm³ (Predicted)[3]
SolubilitySoluble in water[2]
pKa(Not available)
LogP2.0019[4]

Synthesis of the Thieno[3,2-b]pyridine Core

One prevalent approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base to form a 2-aminothiophene. This intermediate can then undergo further reactions to construct the fused pyridine ring. Another strategy involves the intramolecular cyclization of substituted pyridines.

Biological Activities of this compound Derivatives

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections summarize the key findings in major therapeutic areas.

Anti-tubercular Activity

A series of novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized as potent agents against Mycobacterium tuberculosis.[5] These compounds were developed using a scaffold hopping strategy and have demonstrated significant anti-mycobacterial activity.

Quantitative Data:

CompoundTargetAssayMIC (µg/mL)Reference
6c M. tuberculosis UAlRvIn vitro0.5-1[5]
6i M. tuberculosis UAlRaIn macrophages(Active)[5]

Mechanism of Action: These thieno[3,2-b]pyridinone derivatives have been shown to target the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[5]

G Thieno[3,2-b]pyridinone_Derivative Thieno[3,2-b]pyridinone Derivative InhA Enoyl-ACP Reductase (InhA) Thieno[3,2-b]pyridinone_Derivative->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Bacterial_Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Bacterial_Cell_Wall Essential for M_tuberculosis_Growth M. tuberculosis Growth Bacterial_Cell_Wall->M_tuberculosis_Growth Required for

Mechanism of action for anti-tubercular derivatives.

Anticancer Activity

The thieno[3,2-b]pyridine scaffold has been extensively explored for the development of anticancer agents, particularly as kinase inhibitors.

Derivatives of thieno[3,2-b]pyridine have been shown to inhibit various protein kinases that are implicated in cancer progression. For instance, substituted 7-arylethers of thieno[3,2-b]pyridine have been found to inhibit VEGFR-2 and c-Met, two receptor tyrosine kinases involved in angiogenesis.[1] Additionally, 2-heteroaryl substituted 7-amino thieno[3,2-b]pyridines have been reported as inhibitors of the non-receptor tyrosine kinase Src.[1]

Quantitative Data:

Derivative ClassTarget Kinase(s)Biological EffectReference
7-arylether phenylacetylthioureasVEGFR-2, c-MetAnti-angiogenic[1]
2-heteroaryl-7-amino derivativesSrcKinase Inhibition[1]

Several methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have demonstrated antitumor activity against triple-negative breast cancer (TNBC) cell lines.[1]

Quantitative Data:

CompoundCell LineAssayGI₅₀ (µM)Reference
2e MDA-MB-231 (TNBC)SRB Assay<10[1]
2e MDA-MD-468 (TNBC)SRB Assay<10[1]

Experimental Workflow for Anti-proliferative Assays:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_srb_assay SRB Assay Seed_Cells Seed Cancer Cells (e.g., MDA-MB-231) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Thieno[3,2-b]pyridine Derivative Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Fix_Cells Fix Cells with TCA Incubate_48h->Fix_Cells Stain_SRB Stain with SRB Fix_Cells->Stain_SRB Wash Wash with Acetic Acid Stain_SRB->Wash Solubilize Solubilize with Tris Base Wash->Solubilize Read_Absorbance Read Absorbance at 510 nm Solubilize->Read_Absorbance

Workflow for the Sulforhodamine B (SRB) anti-proliferative assay.

Neurological Activity

Thieno[2,3-b]pyridinone derivatives have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[6]

Quantitative Data:

CompoundTargetAssayKᵢ (nM)Reference
7h NMDA Receptor[³H]Glycine Binding5.8 - 10.5[6]
8h NMDA Receptor[³H]Glycine Binding5.8 - 10.5[6]
8i NMDA Receptor[³H]Glycine Binding5.8 - 10.5[6]
8m NMDA Receptor[³H]Glycine Binding5.8 - 10.5[6]
18h NMDA Receptor[³H]Glycine Binding1.1 - 2.0[6]
18i NMDA Receptor[³H]Glycine Binding1.1 - 2.0[6]
18l NMDA Receptor[³H]Glycine Binding1.1 - 2.0[6]
18m NMDA Receptor[³H]Glycine Binding1.1 - 2.0[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.

Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates[1]

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a solution of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent) in a suitable solvent (e.g., a 1:1 mixture of CH₂Cl₂ and H₂O), add the corresponding (hetero)aryl boronic acid, pinacol (B44631) borane, or potassium trifluoroborate salt (1.2-1.6 equivalents).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%), and a base (e.g., 6 equivalents of K₃PO₄).

  • Heat the reaction mixture under an inert atmosphere for the specified time (e.g., 3-4.5 hours).

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ether/petroleum ether).

Example: Synthesis of Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e)

  • Reactants: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (0.120 g, 0.443 mmol), potassium (4-chlorophenyl)trifluoroborate (0.116 g, 0.532 mmol).

  • Reaction Time: 3 hours.

  • Purification: Column chromatography using 50% ether/petroleum ether.

  • Yield: 0.102 g (82%).

  • Melting Point: 195-196 °C.

[³H]Glycine Binding Assay for NMDA Receptor Antagonism[6]
  • Prepare rat cortical membranes according to standard protocols.

  • Incubate the membranes with [³H]glycine in a suitable buffer (e.g., 50 mM Tris-acetate, pH 7.4) in the presence and absence of varying concentrations of the test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC₅₀).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of a wide array of biologically active compounds. Its synthetic tractability and favorable physicochemical properties make it an attractive core for medicinal chemists. The derivatives of this compound have demonstrated potent activities as anti-tubercular agents, kinase inhibitors for cancer therapy, and as modulators of the NMDA receptor for potential neurological applications.

Future research in this area could focus on several key aspects. A more thorough investigation of the biological activity of the parent this compound molecule is warranted to better understand the intrinsic properties of the scaffold. Further diversification of the substitution patterns on the thieno[3,2-b]pyridine ring system could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold against other therapeutic targets is also a promising avenue for future drug discovery efforts. The continued application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the development of new thieno[3,2-b]pyridine-based therapeutics.

References

"Thieno[3,2-b]pyridin-7-ol" safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Thieno[3,2-b]pyridin-7-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 107818-20-2), a heterocyclic compound utilized as a pharmaceutical intermediate.[1][2] Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Compound Identification and Physicochemical Properties

This compound is a fused heterocyclic compound containing a thiophene (B33073) ring fused to a pyridine (B92270) ring, with a hydroxyl group at the 7-position.[1] This structure imparts specific chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry for synthesizing molecules with potential antibacterial, anti-inflammatory, or antitumor properties.[1]

PropertyValueReference
CAS Number 107818-20-2[3][4][5]
Molecular Formula C₇H₅NOS[3][4]
Molecular Weight 151.19 g/mol [3][4]
Melting Point 230-235°C[1][3]
Solubility Soluble in water[1][2][3]
Storage Store at 4°C, protect from light, keep container tightly closed.[2][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1] It is harmful if swallowed.[4][6]

GHS Classification
Pictogram
alt text
Signal Word Warning
Hazard Statements (H-Statements) H302: Harmful if swallowed.[4][6]H315: Causes skin irritation.[4][5][6]H319: Causes serious eye irritation.[4][5][6]H335: May cause respiratory irritation.[4][5][6]
Precautionary Statements (P-Statements) Prevention: P261: Avoid breathing dust.[6]P264: Wash skin thoroughly after handling.[6]P270: Do not eat, drink or smoke when using this product.[6]P271: Use only outdoors or in a well-ventilated area.[6]P280: Wear protective gloves/eye protection/face protection.[6]Response: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[6]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]P304 + P340 + P312: IF INHALED: Remove to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[6]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]P337 + P313: If eye irritation persists: Get medical advice/attention.[6][7]
Legacy Risk & Safety Phrases R36/37/38: Irritating to eyes, respiratory system and skin.[1][3]S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]S36: Wear suitable protective clothing.[1][3]

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols for this compound are not detailed in the available literature, the following best practices, derived from handling similar pyridine derivatives, must be strictly followed.[8][9]

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk assessment should precede any experiment to ensure appropriate PPE is selected. The minimum required PPE includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield must be worn when conducting reactions or handling larger quantities.[8] For routine solution preparation, chemical splash goggles are mandatory.[8]

  • Hand Protection: Nitrile or neoprene gloves are recommended.[8] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Protective Clothing: A flame-retardant laboratory coat is required.[8] When handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[8]

Handling and Storage
  • General Handling: Avoid inhalation of dust and direct contact with skin and eyes.[1][7] Use non-sparking tools and ensure proper grounding of equipment where static discharge is a risk.[10][11] Do not eat, drink, or smoke in the laboratory.[6][10]

  • Storage: Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9] Keep containers tightly closed and clearly labeled.[2][9] The recommended storage temperature is 4°C, protected from light.[4]

Waste Disposal
  • All waste materials contaminated with this compound should be collected in a designated, labeled, and sealed container.

  • Disposal must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.[10]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation develops or persists.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[7][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release Measures (Spills)
  • Minor Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[9] Carefully sweep or scoop the material into a sealed container for disposal.[7]

  • Major Spill: Evacuate the laboratory immediately and alert emergency personnel. Prevent entry into the area.

Visual Workflow Guides

The following diagrams illustrate standardized workflows for handling and emergency response.

Safe_Handling_Workflow start_end start_end process process decision decision hazard hazard sub_process sub_process A Start: Receive Chemical B Review SDS and Conduct Risk Assessment A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Prepare Work Area (Chemical Fume Hood) C->D E Weigh and Dispense Compound in Hood D->E F Perform Experiment E->F G Decontaminate Glassware and Work Surfaces F->G I Store Unused Chemical (4°C, protected from light) F->I Experiment Complete H Segregate Waste G->H J Dispose of Waste via EH&S Protocols H->J I->E Future Use K End J->K

Caption: A logical workflow for the safe handling of this compound.

Spill_Response_Protocol start_end start_end decision decision action_safe action_safe action_hazard action_hazard info info A Spill Occurs B Assess Spill Size & Immediate Danger A->B C Is the spill large, vapors present, or are you unsure? B->C D EVACUATE AREA Alert others Call Emergency Services C->D Yes F Don Appropriate PPE C->F No (Minor Spill) E Restrict Access to Area D->E K Report Incident to Supervisor E->K G Contain Spill with Inert Absorbent F->G H Collect Material into Sealed Waste Container G->H I Decontaminate Spill Area H->I J Dispose of Waste via EH&S Protocols I->J J->K L End Response K->L

Caption: Decision-making workflow for responding to an accidental spill.

References

The Thienopyridine Scaffold: A Cornerstone of Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The thienopyridine core, a fused bicyclic heterocycle consisting of a thiophene (B33073) ring fused to a pyridine (B92270) ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have been instrumental in the development of potent antiplatelet agents, fundamentally changing the landscape of cardiovascular disease management. This technical guide provides an in-depth exploration of the thienopyridine scaffold, its mechanism of action, key derivatives, structure-activity relationships, and the experimental methodologies used in its study, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor

Thienopyridine-based antiplatelet drugs are prodrugs that, upon metabolic activation, act as irreversible antagonists of the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor is a critical step in platelet activation and aggregation.

Upon activation, the P2Y12 receptor couples to the inhibitory G-protein, Gi. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn promotes the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors. Activated GPIIb/IIIa receptors bind to fibrinogen, leading to platelet aggregation and thrombus formation.[1]

The active metabolites of thienopyridines contain a reactive thiol group that forms a covalent disulfide bond with one or more cysteine residues on the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet (7-10 days).[2] This prevents ADP from binding and initiating the downstream signaling cascade, thereby potently inhibiting platelet aggregation.

Key Thienopyridine Derivatives in Clinical Use

The clinical application of thienopyridines is dominated by three key drugs: ticlopidine (B1205844), clopidogrel (B1663587), and prasugrel (B1678051). These drugs represent successive generations of development, with improvements in efficacy, onset of action, and safety profiles.

  • Ticlopidine: The first-generation thienopyridine, ticlopidine, demonstrated efficacy in reducing the risk of thrombotic events. However, its use has been largely superseded due to a delayed onset of action and the risk of serious hematological adverse effects, including neutropenia and thrombotic thrombocytopenic purpura.

  • Clopidogrel: As a second-generation thienopyridine, clopidogrel (Plavix®) offered a significantly improved safety profile compared to ticlopidine and became a cornerstone of dual antiplatelet therapy along with aspirin. Clopidogrel's activation is a two-step metabolic process in the liver, primarily mediated by cytochrome P450 enzymes, including CYP2C19.[2] Genetic polymorphisms in CYP2C19 can lead to variability in the clinical response to clopidogrel.[2]

  • Prasugrel: A third-generation thienopyridine, prasugrel (Effient®) was developed to provide more rapid, potent, and consistent platelet inhibition than clopidogrel. Its metabolic activation is more efficient, involving hydrolysis by esterases followed by a single CYP-dependent oxidation step.[2] This leads to higher levels of the active metabolite and a more predictable antiplatelet effect, though it is associated with a higher risk of bleeding in certain patient populations.

Structure-Activity Relationship (SAR) of Thienopyridine Derivatives

The evolution from ticlopidine to prasugrel provides valuable insights into the structure-activity relationships of the thienopyridine scaffold for P2Y12 inhibition.

  • Thienopyridine Core: The thieno[3,2-c]pyridine (B143518) core is essential for activity. Modifications to this core can significantly impact the compound's ability to be metabolized into the active thiol-containing species.

  • Substituents on the Pyridine Ring: The nature of the substituent at the 5-position of the tetrahydrothienopyridine ring is crucial for metabolic activation and potency. In clopidogrel and prasugrel, this is an ester-containing side chain.

  • Ester Group: The ester moiety is a key feature of the prodrug design. Hydrolysis of this ester is a critical step in the metabolic activation of prasugrel. Modifications to the ester can influence the rate and efficiency of this activation.

  • Substituents on the Thiophene Ring: The presence of an acyl group at the 2-position of the thiophene ring, as seen in prasugrel, enhances the efficiency of metabolic activation compared to the unsubstituted thiophene in clopidogrel's active metabolite precursor.

Therapeutic Applications

The primary therapeutic application of thienopyridines is the prevention of atherothrombotic events in patients with:

  • Acute coronary syndrome (ACS)

  • Recent myocardial infarction (MI) or stroke

  • Established peripheral arterial disease

  • Patients undergoing percutaneous coronary intervention (PCI) with stent placement

Beyond their established role in cardiovascular medicine, the thienopyridine scaffold has been investigated for other potential therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents, though these are not as well-established.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the active metabolites of key thienopyridine drugs.

Table 1: Pharmacodynamic Properties of Thienopyridine Active Metabolites against P2Y12 Receptor

CompoundActive MetaboliteIC50 (ADP-induced Platelet Aggregation)Ki (P2Y12 Binding)
TiclopidineUR-4501Concentration-dependent inhibition (3–100 μM)Data not readily available
ClopidogrelR-130964~0.3 - 1.5 µMData not readily available
PrasugrelR-138727~0.06 - 0.2 µMData not readily available

Note: IC50 values can vary depending on the experimental conditions (e.g., ADP concentration, platelet source). The values presented are approximations from available literature for comparative purposes.[2]

Table 2: Comparative Pharmacokinetic Parameters of Thienopyridine Active Metabolites

ParameterTiclopidine Active MetaboliteClopidogrel Active MetabolitePrasugrel Active Metabolite
Tmax (Time to Peak Plasma Concentration) Delayed~1 hour (after loading dose)~0.5 hours
Cmax (Peak Plasma Concentration) LowerVariable, lower than prasugrelHigher and more consistent
AUC (Area Under the Curve) LowerVariable, lower than prasugrelHigher and more consistent
Half-life (t½) ~8 hours (parent drug)~8 hours~7.4 hours (mean)
Bioavailability of Active Metabolite Low and variableLow and variableMore efficient generation

Data compiled from multiple sources for comparative illustration.[2]

Experimental Protocols

Synthesis of Prasugrel

This protocol describes a representative synthesis of prasugrel.

Step 1: Synthesis of 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Intermediate)

  • Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in a suitable solvent such as acetonitrile.

  • Add a base, for example, anhydrous potassium carbonate, to the suspension at a reduced temperature (e.g., 0-5 °C).

  • To this mixture, add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.

  • Stir the reaction mixture at a low temperature for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up the reaction by filtering the salts and removing the solvent under reduced pressure to obtain the intermediate.

Step 2: Acetylation to form Prasugrel Base

  • Dissolve the intermediate from Step 1 in a suitable solvent like a mixture of dimethylformamide (DMF) and acetic anhydride.

  • Cool the mixture to 0 °C.

  • Add a base (e.g., sodium hydride or potassium carbonate) while stirring.

  • Continue stirring at room temperature until the reaction is complete.

  • Work-up the reaction by pouring it into ice water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the prasugrel base.

Step 3: Formation of Prasugrel Hydrochloride

  • Dissolve the prasugrel base in a suitable solvent like ethyl acetate.

  • Add a solution of hydrogen chloride in a solvent such as ethanol (B145695) dropwise.

  • Stir the solution to allow for crystallization.

  • Collect the precipitated solid by filtration, wash with a cold solvent, and dry to obtain prasugrel hydrochloride.

This is a generalized protocol based on literature procedures. Specific reaction conditions, stoichiometry, and purification methods may vary.

ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in response to ADP.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

  • Carefully aspirate the upper PRP layer and transfer it to a new tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.

  • Collect the supernatant PPP.

2. Platelet Aggregation Measurement

  • Pre-warm the LTA instrument to 37°C.

  • Calibrate the instrument by placing a cuvette with PPP to set 100% aggregation and a cuvette with PRP to set 0% aggregation.

  • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C in the instrument.

  • To measure the effect of a thienopyridine active metabolite, pre-incubate the PRP with the test compound for a specified time.

  • Initiate the aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).

  • Record the change in light transmission over time (typically 5-10 minutes).

  • The extent of platelet aggregation is expressed as the maximum percentage change in light transmission.

P2Y12 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for the P2Y12 receptor.

1. Membrane Preparation

  • Use cell lines stably expressing the human P2Y12 receptor (e.g., CHO or HEK293 cells) or isolated human platelets.

  • Homogenize the cells or platelets in a cold buffer and centrifuge to pellet the membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer.

2. Binding Assay

  • In a 96-well plate, add the membrane preparation, a radiolabeled P2Y12 antagonist (e.g., [³³P]2MeSADP), and varying concentrations of the unlabeled test compound (the thienopyridine active metabolite).

  • To determine non-specific binding, include wells with a high concentration of a known P2Y12 antagonist.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

P2Y12 Signaling Pathway and Thienopyridine Inhibition

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Thieno_AM Thienopyridine Active Metabolite Thieno_AM->P2Y12 Irreversibly Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa_active GPIIb/IIIa Receptor (active) Gi->GPIIbIIIa_active Promotes Activation (via other pathways) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (inactive) ATP ATP PKA_active Protein Kinase A (active) cAMP->PKA_active Activates VASP VASP PKA_active->VASP Phosphorylates VASP_P VASP-P VASP_P->GPIIbIIIa_active Inhibits Activation GPIIbIIIa_inactive GPIIb/IIIa Receptor (inactive) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binds

Caption: P2Y12 signaling pathway and the inhibitory action of thienopyridines.

Drug Discovery Workflow for a Novel Thienopyridine Antiplatelet Agent

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (P2Y12 Receptor) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Thienopyridine Scaffold) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Pharmacology (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Feedback ADME_Tox ADME/Tox Studies In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy Models (Thrombosis Models) ADME_Tox->In_Vivo Formulation Formulation Development In_Vivo->Formulation IND IND-Enabling Studies Formulation->IND Phase_I Phase I (Safety & PK in Healthy Volunteers) IND->Phase_I Phase_II Phase II (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA

Caption: A generalized workflow for the discovery and development of a novel thienopyridine antiplatelet agent.

Conclusion

The thienopyridine scaffold has undeniably left a significant mark on medicinal chemistry and clinical practice. The journey from ticlopidine to prasugrel illustrates a classic example of iterative drug design, leading to agents with improved therapeutic profiles. A deep understanding of their mechanism of action, metabolic activation, and structure-activity relationships is crucial for the rational design of future antiplatelet therapies. The experimental protocols detailed herein provide a foundation for the continued exploration and development of novel P2Y12 inhibitors, aiming for even greater efficacy and safety in the management of thrombotic diseases.

References

Thieno[3,2-b]pyridin-7-ol: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridin-7-ol is a heterocyclic compound that has emerged as a pivotal intermediate in pharmaceutical research and development. Its rigid, fused ring structure, combining a thiophene (B33073) and a pyridine (B92270) ring, provides a unique three-dimensional framework for the design of novel therapeutic agents. The hydroxyl group at the 7-position offers a versatile handle for chemical modification, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound as a pharmaceutical intermediate, with a focus on its role in the development of anti-cancer, anti-tubercular, and neurological disorder-targeting drug candidates.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature and is soluble in water.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 107818-20-2[2]
Molecular Formula C₇H₅NOS[2]
Molecular Weight 151.19 g/mol [2]
Melting Point 230-235 °C[1]
Appearance Solid
Purity ≥95% - 98%

Spectroscopic Data:

Synthesis of the Thieno[3,2-b]pyridine (B153574) Core

The synthesis of the thieno[3,2-b]pyridine scaffold can be achieved through various synthetic strategies. One common approach involves the construction of the pyridine ring onto a pre-existing thiophene core.

Synthesis of Thieno[3,2-b]pyridine-5-carboxylic Acid via Friedländer Annulation

A key precursor, Thieno[3,2-b]pyridine-5-carboxylic acid, can be synthesized using the Friedländer annulation. This method involves the condensation of an o-aminothiophene aldehyde with a compound containing an activated methylene (B1212753) group, such as pyruvic acid.

Experimental Protocol:

  • Step 1: Preparation of the Amine Intermediate. 3-azido-2-formylthiophene is dissolved in ethanol (B145695) containing a catalytic amount of piperidine.

  • Step 2: Reduction of the Azide (B81097). The solution is cooled, and hydrogen sulfide (B99878) gas is bubbled through it to reduce the azide to an amine, yielding 3-amino-2-formylthiophene in situ.

  • Step 3: Friedländer Condensation. A solution of pyruvic acid in aqueous sodium hydroxide (B78521) is added to the filtrate containing the crude 3-amino-2-formylthiophene to initiate the condensation and ring closure.

  • Step 4: Work-up and Isolation. The reaction mixture is then subjected to a standard work-up procedure to isolate the desired Thieno[3,2-b]pyridine-5-carboxylic acid.

Pharmaceutical Applications and Derivative Synthesis

The Thieno[3,2-b]pyridine scaffold has been extensively explored in the development of various therapeutic agents. The following sections detail its application in key disease areas, including experimental protocols for the synthesis of active derivatives and their biological activities.

Anti-Tubercular Agents Targeting Enoyl-ACP Reductase (InhA)

Derivatives of Thieno[3,2-b]pyridinone have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have been identified as inhibitors of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II).

Quantitative Data for Anti-Tubercular Thieno[3,2-b]pyridinone Derivatives:

CompoundMIC against Mtb UAlRa (μg/mL)MIC against Mtb UAlRv (μg/mL)Cytotoxicity against LO-2 cellsReference
6c ≤ 10.5-1Low[5]
6i ≤ 1-Low[5]

Experimental Protocol: Synthesis of Thieno[3,2-b]pyridinone Derivatives

A general "scaffold hopping" strategy is employed to design and synthesize novel thieno[3,2-b]pyridinone derivatives with anti-tubercular activity.[5]

  • General Procedure: The synthesis typically involves a multi-step sequence starting from commercially available substituted thiophenes. The pyridine ring is constructed, followed by the introduction of various substituents to explore the structure-activity relationship.

Signaling Pathway: Inhibition of InhA

The following diagram illustrates the role of InhA in the mycolic acid biosynthesis pathway and its inhibition by Thieno[3,2-b]pyridinone derivatives.

inhA_pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_precursors Acyl Precursors FAS_I->Acyl_precursors FAS_II_initiation FAS-II Initiation Acyl_precursors->FAS_II_initiation Elongation_cycle Elongation Cycle FAS_II_initiation->Elongation_cycle InhA Enoyl-ACP Reductase (InhA) Elongation_cycle->InhA Substrate Mycolic_acids Mycolic Acids Elongation_cycle->Mycolic_acids Mature Acyl Chains Reduction Reduction of trans-2-enoyl-ACP InhA->Reduction Reduction->Elongation_cycle Elongated Acyl-ACP Cell_wall Mycobacterial Cell Wall Mycolic_acids->Cell_wall Thienopyridinone Thieno[3,2-b]pyridinone Derivatives Thienopyridinone->InhA Inhibition

Caption: Inhibition of InhA by thieno[3,2-b]pyridinone derivatives disrupts mycolic acid synthesis.

Kinase Inhibitors for Cancer Therapy

The thieno[3,2-b]pyridine scaffold has proven to be a valuable template for the development of potent and selective kinase inhibitors for the treatment of cancer. Derivatives have shown inhibitory activity against key kinases involved in tumor growth, angiogenesis, and metastasis, such as VEGFR-2, c-Met, and Src.

Quantitative Data for Thieno[3,2-b]pyridine-based Kinase Inhibitors:

Derivative ClassTarget Kinase(s)ApplicationReference
PhenylacetylthioureasVEGFR-2, c-MetAnti-angiogenic
2-Heteroaryl-6-carbonitrilesSrcAnti-cancer
3-(Hetero)aryl-2-carboxylates-Triple-Negative Breast Cancer

Experimental Protocol: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

These compounds are synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Starting Material: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate.

  • Reagents: A (hetero)aryl boronic acid, pinacolborane, or potassium trifluoroborate salt.

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂.

  • Base: An appropriate base is used to facilitate the reaction.

  • Procedure: The reactants are heated in a suitable solvent, followed by purification using column chromatography.

Signaling Pathways in Cancer

The following diagrams illustrate the signaling pathways inhibited by thieno[3,2-b]pyridine derivatives in cancer.

VEGFR-2 Signaling Pathway

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Thienopyridine Thieno[3,2-b]pyridine Derivative Thienopyridine->VEGFR2 Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Cell_Survival Cell Survival AKT->Cell_Survival

Caption: Inhibition of VEGFR-2 by thieno[3,2-b]pyridine derivatives blocks downstream signaling.

c-Met Signaling Pathway

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Thienopyridine Thieno[3,2-b]pyridine Derivative Thienopyridine->cMet Inhibition Cell_Growth Cell Growth RAS_MAPK->Cell_Growth PI3K_AKT->Cell_Growth Cell_Motility Cell Motility STAT->Cell_Motility Invasion Invasion STAT->Invasion

Caption: c-Met inhibition by thieno[3,2-b]pyridine derivatives disrupts tumor progression.

Negative Allosteric Modulators of mGlu5 Receptors

Thieno[3,2-b]pyridine-5-carboxamides have been identified as a novel class of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). These compounds have potential therapeutic applications in neurological and psychiatric disorders.

Quantitative Data for Thieno[3,2-b]pyridine-based mGlu5 NAMs:

CompoundhmGlu₅ IC₅₀ (nM)Reference
19aB 61[6]
19aD 22[6]
13 110[6]

Experimental Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxamides

The synthesis of these mGlu5 NAMs generally follows a two-step process starting from a nitrile precursor.

  • Step 1: Hydrolysis of the Nitrile. The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide.

  • Step 2: Amide Formation. The carboxylic acid is converted to an acid chloride using a reagent such as phosphorus oxychloride, which is then reacted in-situ with the desired amine to form the final amide product.

Experimental Workflow: Synthesis of mGlu5 NAMs

mGlu5_synthesis_workflow Start Thieno[3,2-b]pyridine Nitrile Precursor Hydrolysis Hydrolysis (e.g., NaOH) Start->Hydrolysis Carboxylic_Acid Thieno[3,2-b]pyridine Carboxylic Acid Hydrolysis->Carboxylic_Acid Activation Acid Chloride Formation (e.g., POCl₃) Carboxylic_Acid->Activation Acid_Chloride Acid Chloride Intermediate Activation->Acid_Chloride Amide_Formation Amide Coupling Acid_Chloride->Amide_Formation Amine Desired Amine Amine->Amide_Formation Final_Product Thieno[3,2-b]pyridine Amide (mGlu5 NAM) Amide_Formation->Final_Product

Caption: General synthetic workflow for Thieno[3,2-b]pyridine-based mGlu5 NAMs.

Structure-Activity Relationships (SAR)

The biological activity of thieno[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

SAR for mGlu5 NAMs:

For the thieno[3,2-b]pyridine-5-carboxamide series of mGlu5 NAMs, the substitution on the amide nitrogen is critical for potency. For example, a 5-fluoropyridyl amide provides good activity. Moving the fluoro substituent to the 6-position significantly reduces potency, while a 6-methyl group can enhance it.[6]

SAR Diagram for Thieno[3,2-b]pyridine Derivatives

SAR_diagram core R5 R5 Substituent: - Amide modifications critical for mGlu5 NAM activity. R7 R7 Substituent: - (R)-tetrahydrofuranyl ether beneficial for mGlu5 NAMs. R2_R3 R2 & R3 Substituents: - Varied aryl/heteroaryl groups modulate kinase inhibitory and anti-tubercular activity.

Caption: Key positions on the thieno[3,2-b]pyridine scaffold for SAR studies.

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds in modern medicinal chemistry. The scaffold's unique structural features and the synthetic accessibility of a wide range of derivatives have led to the discovery of potent and selective modulators of various biological targets. The continued exploration of the chemical space around the thieno[3,2-b]pyridine core holds significant promise for the development of novel therapeutics for a multitude of diseases, from infectious diseases and cancer to neurological disorders. This guide has provided a foundational understanding of this important pharmaceutical intermediate, offering valuable insights for researchers dedicated to the advancement of drug discovery.

References

An In-Depth Technical Guide to Thieno[3,2-b]pyridin-7-ol: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridin-7-ol, a heterocyclic compound featuring a fused thiophene (B33073) and pyridine (B92270) ring system, serves as a crucial scaffold in medicinal chemistry. Its unique structural and electronic properties have positioned it as a valuable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with the thieno[3,2-b]pyridine (B153574) core. It further delves into the burgeoning therapeutic applications of its derivatives, with a particular focus on their roles in oncology and infectious diseases. This document aims to be an essential resource for researchers engaged in the exploration of thienopyridine-based compounds for novel drug discovery.

Introduction

The thieno[3,2-b]pyridine nucleus is a prominent heterocyclic motif that has garnered significant attention in the field of pharmaceutical sciences. The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring results in a unique electronic distribution, making it an attractive scaffold for interacting with various biological targets. This compound, in particular, is a key intermediate, providing a reactive hydroxyl group that allows for further chemical modifications and the generation of extensive compound libraries.[1][2] Its derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer and other diseases.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 107818-20-2[2][4][5]
Molecular Formula C₇H₅NOS[2][5]
Molecular Weight 151.19 g/mol [2][5]
Melting Point 230-235 °C[2]
Appearance SolidN/A
Solubility Soluble in water[1][2]
Purity (Typical) ≥95% - 98%[5][6]
Topological Polar Surface Area (TPSA) 33.12 Ų[5]
logP 2.0019[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 0[5]

Synthesis of the Thieno[3,2-b]pyridine Core

While the specific historical first synthesis of this compound is not extensively documented in readily available literature, several synthetic routes have been established for the broader thieno[3,2-b]pyridine scaffold. These methods often involve the construction of the fused ring system from substituted thiophene or pyridine precursors.

General Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A prevalent method for the functionalization of the thieno[3,2-b]pyridine core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is particularly useful for introducing aryl or heteroaryl substituents.

Experimental Protocol:

A general procedure involves the reaction of a bromo-substituted thieno[3,2-b]pyridine precursor with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

  • Starting Material: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate.[3]

  • Reagents: (Hetero)aryl boronic acid (1.2–1.6 equiv.), PdCl₂(dppf)·CH₂Cl₂ (2–4 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 6 equiv.).[3]

  • Solvent: A mixture of 1,4-dioxane (B91453) and water.[3]

  • Procedure: The reactants are heated under an inert atmosphere for a specified period. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification using column chromatography.[3]

Suzuki_Miyaura_Coupling reagents Starting Materials: - Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate - (Hetero)aryl boronic acid reaction Reaction Conditions: - PdCl₂(dppf)·CH₂Cl₂ - Base (e.g., K₂CO₃) - Dioxane/Water - Heat reagents->reaction 1. Mix workup Workup: - Extraction - Purification (Column Chromatography) reaction->workup 2. React product Product: Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate workup->product 3. Isolate

Suzuki-Miyaura cross-coupling workflow.

Therapeutic Potential and Biological Activity of Thieno[3,2-b]pyridine Derivatives

The thieno[3,2-b]pyridine scaffold is a cornerstone in the development of novel therapeutic agents, with its derivatives demonstrating a wide array of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of thieno[3,2-b]pyridine derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key protein kinases that are crucial for tumor growth and proliferation.

  • VEGFR-2 and c-Met Inhibition: Substituted 7-arylethers of thieno[3,2-b]pyridine have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are implicated in angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[3]

  • Src Kinase Inhibition: Certain 2-heteroaryl substituted 7-amino-thieno[3,2-b]pyridine-6-carbonitriles act as inhibitors of the non-receptor tyrosine kinase Src. Overexpression or overactivation of Src is linked to various cancers.[3]

Anticancer_Mechanism Thieno_derivative Thieno[3,2-b]pyridine Derivative VEGFR2 VEGFR-2 Thieno_derivative->VEGFR2 inhibits cMet c-Met Thieno_derivative->cMet inhibits Src Src Kinase Thieno_derivative->Src inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->Angiogenesis Tumor_Growth Tumor Growth & Proliferation Src->Tumor_Growth Angiogenesis->Tumor_Growth

Inhibition of key kinases by thieno[3,2-b]pyridine derivatives.
Anti-Tuberculosis Activity

Recent research has identified thieno[3,2-b]pyridinone derivatives as promising agents against Mycobacterium tuberculosis. These compounds have been designed to target the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.

Experimental Protocol: InhA Inhibition Assay

  • Objective: To determine the inhibitory activity of thieno[3,2-b]pyridinone derivatives against the InhA enzyme.

  • Methodology: In vitro antimicrobial assays are performed against a recombinant M. smegmatis strain that overexpresses the M. tuberculosis InhA. The minimum inhibitory concentration (MIC) is determined to quantify the potency of the compounds.[7]

InhA_Inhibition_Workflow start Start: Thieno[3,2-b]pyridinone Derivatives assay In vitro Assay: Recombinant M. smegmatis overexpressing Mtb-InhA start->assay measurement Measurement: Determine Minimum Inhibitory Concentration (MIC) assay->measurement result Result: InhA Inhibition Potency measurement->result

Workflow for assessing InhA inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and highly valuable class of heterocyclic compounds in drug discovery. The synthetic accessibility and the diverse biological activities of this scaffold underscore its potential for the development of novel therapeutics. Future research will likely focus on the exploration of new synthetic methodologies to further expand the chemical space of thieno[3,2-b]pyridine derivatives. Moreover, a deeper understanding of their mechanisms of action and their interactions with biological targets will be crucial for the rational design of more potent and selective drug candidates for a range of diseases, from cancer to infectious agents. The continued investigation of this remarkable heterocyclic system holds great promise for the future of medicine.

References

An In-depth Technical Guide to the Tautomerism of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridin-7-ol is a heterocyclic compound of significant interest in medicinal chemistry. Its chemical behavior and biological activity are intrinsically linked to its tautomeric equilibrium, existing as both the aromatic hydroxyl form (enol) and the non-aromatic pyridone form (keto). This technical guide provides a comprehensive overview of the tautomerism of this compound, drawing upon established principles from analogous hydroxypyridine systems due to the limited direct experimental data on this specific molecule. This document details the theoretical underpinnings of the tautomeric balance, the influence of environmental factors, and the experimental and computational methodologies employed to study this phenomenon.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. In the case of this compound, the principal tautomeric equilibrium is between the -ol and -one forms, as depicted below. The position of this equilibrium is crucial as the two tautomers exhibit distinct physicochemical properties, including aromaticity, dipole moment, hydrogen bonding capabilities, and lipophilicity, which in turn dictate their reactivity and interaction with biological targets.

Caption: Tautomeric equilibrium of this compound.

Theoretical Framework and Influencing Factors

The tautomeric equilibrium of hydroxypyridines is influenced by a delicate balance of several factors. By analogy, these principles can be applied to this compound.

Aromaticity

The enol form, this compound, possesses a fully aromatic pyridine (B92270) ring, which confers significant thermodynamic stability. In contrast, the keto form, 4H-Thieno[3,2-b]pyridin-7-one, has a non-aromatic pyridinone ring. This inherent stability of the aromatic system generally favors the enol form in the gas phase and in non-polar solvents.

Solvent Effects

The polarity of the solvent plays a critical role in shifting the tautomeric equilibrium.

  • Non-polar solvents tend to favor the less polar tautomer, which is typically the enol form due to intramolecular hydrogen bonding possibilities and lower dipole moment compared to the zwitterionic resonance structures of the keto form.

  • Polar protic solvents can stabilize the more polar keto form through intermolecular hydrogen bonding. Water, for instance, is particularly effective at solvating the amide-like keto tautomer.

  • Polar aprotic solvents also favor the keto form due to its larger dipole moment.

The expected trend in the equilibrium constant (KT = [keto]/[enol]) for this compound in various solvents is summarized in the table below, based on data from analogous 2-hydroxypyridine (B17775) systems.

Solvent Dielectric Constant (ε) Expected Dominant Tautomer Anticipated KT Trend
Cyclohexane2.0Enol (this compound)Low
Chloroform4.8Enol/Keto mixtureIntermediate
Acetonitrile37.5Keto (4H-Thieno[3,2-b]pyridin-7-one)High
Ethanol24.6Keto (4H-Thieno[3,2-b]pyridin-7-one)High
Water80.1Keto (4H-Thieno[3,2-b]pyridin-7-one)Very High

Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium of this compound.

Substituent Effects

The electronic nature of substituents on the thienopyridine core can influence the relative stabilities of the tautomers. Electron-withdrawing groups tend to increase the acidity of the hydroxyl proton, potentially favoring the keto form. Conversely, electron-donating groups can enhance the basicity of the ring nitrogen, which may stabilize the enol form.

Experimental Methodologies for Tautomerism Analysis

The study of tautomeric equilibria relies on a combination of spectroscopic and synthetic techniques.

Synthesis of Tautomeric Forms and Analogs

A crucial aspect of studying tautomerism is the synthesis of the parent compound and, where possible, "locked" derivatives that cannot tautomerize.

General Synthesis of Thieno[3,2-b]pyridin-7-one Derivatives:

A common route to thienopyridinones involves the cyclization of appropriately substituted aminothiophenes. For instance, the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization can yield the thieno[2,3-b]pyridinone core. A similar strategy can be envisioned for the [3,2-b] isomer.

SynthesisWorkflow start Substituted Aminothiophene step1 Acylation with a Phenylacetyl Chloride Derivative start->step1 step2 Cyclization (e.g., using a strong base like NaH or KN(Si(CH3)3)2) step1->step2 product Thieno[3,2-b]pyridin-7-one Derivative step2->product

Caption: A generalized synthetic workflow for thienopyridinone derivatives.

Spectroscopic Characterization

UV-Vis Spectroscopy: The enol and keto tautomers possess different chromophores and thus exhibit distinct UV-Vis absorption spectra. The aromatic enol form typically absorbs at shorter wavelengths compared to the more conjugated keto form. By comparing the spectrum of the compound in various solvents to those of its "locked" O-methyl and N-methyl analogs, the equilibrium constant can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism. The chemical shifts of protons and carbons in the pyridine ring are sensitive to the tautomeric form. In cases of slow exchange on the NMR timescale, separate signals for each tautomer may be observed. For fast exchange, an averaged spectrum is obtained, and the position of the signals can provide information about the relative populations of the tautomers.

Spectroscopic Feature This compound (Enol) 4H-Thieno[3,2-b]pyridin-7-one (Keto)
1H NMR (Pyridine Ring) Aromatic protons in the typical downfield region.Olefinic protons at a more upfield chemical shift.
13C NMR (C=O vs. C-O) Signal for a C-O single bond.Signal for a C=O double bond in the downfield region.
UV-Vis (λmax) Generally shorter wavelength absorption.Generally longer wavelength absorption.

Table 2: Expected Spectroscopic Differences Between the Tautomers of this compound.

Computational Analysis of Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. These calculations can provide insights into the gas-phase energy differences and the effects of solvation.

ComputationalWorkflow start Define Tautomeric Structures (Enol and Keto) step1 Geometry Optimization (e.g., DFT with a suitable basis set) start->step1 step2 Frequency Calculation (Confirm minima and obtain zero-point energies) step1->step2 step3 Single-Point Energy Calculation (Higher level of theory or larger basis set) step2->step3 step4 Inclusion of Solvation Effects (e.g., Polarizable Continuum Model - PCM) step3->step4 result Relative Energies and Thermodynamic Data (ΔG, ΔH, Keq) step4->result

Caption: A typical computational workflow for studying tautomerism.

Computational studies on 2-hydroxypyridine have shown that the energy difference between the tautomers is small, often within a few kcal/mol. The inclusion of electron correlation and appropriate basis sets is crucial for accurate predictions. Similar calculations for this compound would be highly informative.

Conclusion and Future Directions

The tautomerism of this compound is a critical aspect of its chemical identity, with profound implications for its application in drug discovery and materials science. While direct experimental data remains scarce, a robust understanding can be inferred from the extensive studies on analogous hydroxypyridine systems. The equilibrium is governed by a subtle interplay of aromaticity, solvent effects, and substituent effects. Future research should focus on obtaining direct experimental quantification of the tautomeric equilibrium for this compound in various solvents using spectroscopic methods. Furthermore, high-level computational studies will be instrumental in elucidating the precise energetic landscape of this tautomerization and guiding the design of derivatives with desired tautomeric preferences for specific applications.

Technical Guide: Physicochemical Characteristics of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties, synthetic approaches, and biological significance of the heterocyclic compound Thieno[3,2-b]pyridin-7-ol. This molecule, featuring a fused thiophene (B33073) and pyridine (B92270) ring system, serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2]

Core Physicochemical Properties

This compound is a solid, water-soluble compound.[3] Its key physicochemical parameters have been determined through a combination of experimental and predicted data, which are summarized in the table below. This data is critical for applications in pharmaceutical formulation, chemical synthesis, and computational modeling.[3]

PropertyValueSource
Molecular Formula C₇H₅NOS[3]
Molecular Weight 151.19 g/mol [3]
Melting Point 230-235 °C[3]
Boiling Point 321.4 ± 22.0 °C(Predicted)[3]
Density 1.444 ± 0.06 g/cm³(Predicted)[3]
Water Solubility Soluble[3]
LogP (Octanol-Water Partition Coefficient) 2.0019[1]
Topological Polar Surface Area (TPSA) 33.12 Ų[1]
Flash Point 119.9 °C[3]
Vapor Pressure 0.000622 mmHg at 25°C[3]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 0[1]
Purity (Typical) ≥95% - 98%

Synthesis and Experimental Protocols

The thieno[3,2-b]pyridine (B153574) core is a privileged scaffold accessible through various synthetic strategies. While a specific protocol for the parent 7-ol compound is not detailed in the cited literature, general and derivative-specific methods provide a clear pathway for its synthesis and functionalization.

General Synthetic Strategy: Cyclocondensation

A primary method for constructing the thieno[3,2-b]pyridine system involves the cyclocondensation of a functionalized thiophene precursor to form the fused pyridine ring.[1] This typically starts with a 3-aminothiophene that has an electrophilic substituent at the 2-position, which can then react with a suitable reagent to induce ring closure.[1]

Protocol for Derivative Synthesis: Suzuki-Miyaura Cross-Coupling

A well-documented method for functionalizing the thieno[3,2-b]pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. This protocol is used to create C-C bonds, attaching various aryl or heteroaryl groups to the core structure. The following is a representative experimental protocol for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[4]

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (Starting material, 1 equivalent)

  • Aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst, e.g., PdCl₂(dppf)·CH₂Cl₂ (4 mol%)

  • Base, e.g., K₂CO₃ or Cs₂CO₃

  • Solvent, e.g., Dioxane/Water mixture

Procedure:

  • The starting thienopyridine, the boronic acid derivative, the palladium catalyst, and the base are combined in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • The solvent is added, and the mixture is degassed.

  • The reaction mixture is heated (e.g., to 80-100 °C) for a period of 3 to 5 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified using column chromatography or dry flash chromatography on silica (B1680970) gel to yield the final functionalized thienopyridine derivative.[4]

G cluster_start Starting Materials cluster_reagents Catalyst & Base cluster_workup Workup & Purification SM1 Thieno[3,2-b]pyridine (Halogenated) Reaction Suzuki-Miyaura Cross-Coupling (Inert Atmosphere, Heat) SM1->Reaction SM2 Aryl/Heteroaryl Boronic Acid/Ester SM2->Reaction Cat Palladium Catalyst (e.g., PdCl₂(dppf)) Cat->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product Functionalized Thieno[3,2-b]pyridine Derivative Purify->Product Isolation

Generalized workflow for Suzuki-Miyaura functionalization.

Biological Activity and Therapeutic Targets

The thieno[3,2-b]pyridine scaffold is a cornerstone for developing highly selective inhibitors targeting various enzymes, particularly protein kinases involved in disease pathways.[5] Its derivatives have demonstrated significant potential as anti-cancer and anti-bacterial agents.

Key biological targets for compounds derived from this scaffold include:

  • VEGFR-2 & c-Met: Substituted 7-arylethers of thieno[3,2-b]pyridine act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are critical receptor tyrosine kinases that drive tumor angiogenesis (the formation of new blood vessels by tumors).[4]

  • Src Kinase: Certain 2-heteroaryl substituted derivatives inhibit the non-receptor tyrosine kinase Src.[4] Overactivity of Src is implicated in the progression of cancer, osteoporosis, and ischemic diseases.[4]

  • Enoyl-ACP reductase (InhA): In the field of infectious diseases, thieno[3,2-b]pyridinone derivatives have been designed as potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1]

  • mGlu5 Receptor: The scaffold is also the basis for brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for neurological disorders.[1]

The versatility of this scaffold allows it to be tailored to interact with different biological targets, making it a highly attractive starting point for drug discovery programs.

G cluster_cancer Oncology Targets cluster_tb Infectious Disease Target cluster_cns CNS Target Core Thieno[3,2-b]pyridine Scaffold VEGFR2 VEGFR-2 Core->VEGFR2 cMet c-Met Core->cMet Src Src Kinase Core->Src InhA InhA Enzyme (M. tuberculosis) Core->InhA mGlu5 mGlu5 Receptor (NAM) Core->mGlu5 Angiogenesis Inhibit Tumor Angiogenesis VEGFR2->Angiogenesis cMet->Angiogenesis Proliferation Inhibit Cell Proliferation Src->Proliferation TB Anti-Tuberculosis Activity InhA->TB Neuro Neurological Disorders mGlu5->Neuro

Key biological targets of Thieno[3,2-b]pyridine derivatives.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[3] Standard laboratory safety protocols should be followed during handling, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

References

Methodological & Application

Synthesis of Thieno[3,2-b]pyridin-7-ol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – Thieno[3,2-b]pyridin-7-ol, and its tautomeric form Thieno[3,2-b]pyridin-7(4H)-one, represent a privileged heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This application note provides detailed protocols for the synthesis of this valuable compound, summarizing key quantitative data and outlining its relevance in the development of targeted therapeutics, particularly as kinase inhibitors. The thieno[3,2-b]pyridine (B153574) core is a key component in the design of novel inhibitors for a range of protein kinases, including those involved in cancer cell proliferation and inflammatory responses.

Introduction

The fusion of thiophene (B33073) and pyridine (B92270) rings in the thieno[3,2-b]pyridine system creates a unique electronic and structural motif that is attractive for interaction with various biological targets. This compound, in particular, serves as a crucial starting material and intermediate for the synthesis of a diverse array of substituted derivatives. Research has shown that compounds bearing this scaffold can act as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them important targets for therapeutic intervention. The thieno[3,2-b]pyridine framework has been identified as a promising template for the development of ATP-competitive kinase inhibitors.

Synthetic Approach

The synthesis of Thieno[3,2-b]pyridin-7(4H)-one, the more stable tautomer of this compound, can be efficiently achieved through a multi-step process commencing with commercially available starting materials. A robust and well-established method involves the application of the Gould-Jacobs reaction, a classic cyclization strategy for the formation of 4-hydroxyquinoline (B1666331) and related heterocyclic systems.

The overall synthetic strategy involves three key stages:

  • Gewald Reaction: Synthesis of the starting material, ethyl 3-aminothiophene-2-carboxylate, from ethyl cyanoacetate (B8463686), a ketone or aldehyde, and elemental sulfur.

  • Gould-Jacobs Reaction: Condensation of the 3-aminothiophene derivative with a malonic ester derivative, followed by thermal cyclization to construct the thieno[3,2-b]pyridinone core.

  • Hydrolysis and Decarboxylation: Removal of the ester group at the 5-position to yield the final target compound, Thieno[3,2-b]pyridin-7(4H)-one.

Synthesis_Workflow cluster_gewald Step 1: Gewald Reaction cluster_gould_jacobs Step 2: Gould-Jacobs Reaction cluster_hydrolysis_decarboxylation Step 3: Hydrolysis & Decarboxylation ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_3_aminothiophene Ethyl 3-aminothiophene-2-carboxylate ethyl_cyanoacetate->ethyl_3_aminothiophene Base (e.g., Morpholine) ketone_aldehyde Ketone/Aldehyde ketone_aldehyde->ethyl_3_aminothiophene Base (e.g., Morpholine) sulfur Sulfur sulfur->ethyl_3_aminothiophene Base (e.g., Morpholine) intermediate_ester Ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate ethyl_3_aminothiophene->intermediate_ester Heat diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate_ester final_product Thieno[3,2-b]pyridin-7(4H)-one intermediate_ester->final_product 1. NaOH (aq) 2. H+, Heat

Figure 1: Overall synthetic workflow for Thieno[3,2-b]pyridin-7(4H)-one.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-aminothiophene-2-carboxylate (Gewald Reaction)

This protocol describes the synthesis of the key starting material, ethyl 3-aminothiophene-2-carboxylate, via the Gewald three-component reaction.

Materials:

Procedure:

  • To a stirred mixture of ethyl cyanoacetate (0.1 mol) and cyclohexanone (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).

  • Add morpholine (0.1 mol) dropwise to the reaction mixture.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a precursor to the unsubstituted 3-aminothiophene-2-carboxylate).

Compound Starting Materials Yield Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateEthyl cyanoacetate, Cyclohexanone, Sulfur85-95%
Ethyl 3-aminothiophene-2-carboxylateCommercially available or synthesized via Gewald reaction-

Table 1: Summary of yields for the synthesis of the starting aminothiophene.

Protocol 2: Synthesis of Ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate (Gould-Jacobs Reaction)

This protocol outlines the condensation of ethyl 3-aminothiophene-2-carboxylate with diethyl malonate and subsequent thermal cyclization.

Materials:

  • Ethyl 3-aminothiophene-2-carboxylate

  • Diethyl malonate

  • Dowtherm A (high-boiling solvent)

Procedure:

  • A mixture of ethyl 3-aminothiophene-2-carboxylate (0.05 mol) and diethyl malonate (0.1 mol) is heated at 150-160 °C for 1 hour.

  • The temperature is then raised to 240-250 °C, and the mixture is heated for an additional 30 minutes.

  • Alternatively, the reaction can be carried out in a high-boiling solvent such as Dowtherm A. A mixture of the reactants in Dowtherm A is heated at reflux for 1-2 hours.

  • After cooling, the reaction mixture is diluted with petroleum ether.

  • The precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate.

Protocol 3: Synthesis of Thieno[3,2-b]pyridin-7(4H)-one (Hydrolysis and Decarboxylation)

This final step involves the conversion of the intermediate ester to the target compound.

Materials:

  • Ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate

  • Sodium hydroxide (B78521) (aqueous solution)

  • Hydrochloric acid

Procedure:

  • A suspension of ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate (0.02 mol) in 10% aqueous sodium hydroxide solution (50 mL) is heated at reflux until a clear solution is obtained (approximately 1-2 hours).

  • The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid.

  • The precipitated carboxylic acid intermediate is collected by filtration.

  • The crude carboxylic acid is then heated at its melting point (or in a high-boiling solvent) until the evolution of carbon dioxide ceases.

  • The resulting solid is cooled and recrystallized from a suitable solvent (e.g., ethanol or water) to yield pure Thieno[3,2-b]pyridin-7(4H)-one.

Step Product Typical Yield
2Ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate60-70%
3Thieno[3,2-b]pyridin-7(4H)-one70-80%

Table 2: Indicative yields for the main synthetic steps.

Application in Drug Development: Targeting Kinase Signaling Pathways

The thieno[3,2-b]pyridine scaffold has emerged as a valuable framework for the design of selective protein kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking the downstream signaling cascade.

Derivatives of this compound have been investigated as inhibitors of various kinases, including those involved in cell cycle regulation and angiogenesis. For example, the vascular endothelial growth factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Kinase inhibitors targeting VEGF receptors (VEGFRs) can effectively block this process. The thieno[3,2-b]pyridine core can be appropriately substituted to generate potent and selective VEGFR inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGF Receptor PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression VEGF VEGF VEGF->VEGFR Thieno_inhibitor Thieno[3,2-b]pyridine Inhibitor Thieno_inhibitor->VEGFR Inhibition

Figure 2: Simplified representation of the VEGF signaling pathway and the inhibitory action of thieno[3,2-b]pyridine-based kinase inhibitors.

Conclusion

This application note provides a comprehensive overview of the synthesis of this compound, a key building block in modern medicinal chemistry. The detailed protocols, based on established synthetic methodologies, offer a reliable route to this versatile scaffold. The demonstrated utility of the thieno[3,2-b]pyridine core in the development of selective kinase inhibitors highlights its importance for researchers and scientists in the field of drug discovery and development. Further exploration of this scaffold is anticipated to yield novel therapeutic agents for a range of diseases.

Application Note and Experimental Protocol: Synthesis of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[3,2-b]pyridine (B153574) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] These scaffolds are integral to the development of novel therapeutics, including kinase inhibitors for oncology and agents targeting neurodegenerative diseases.[2] Thieno[3,2-b]pyridin-7-ol, in particular, serves as a crucial intermediate for the synthesis of more complex bioactive molecules.[3][4] Its structure, combining a thiophene (B33073) and a pyridine (B92270) ring, offers a versatile platform for chemical modification.[4] This document provides a detailed experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery.

Overall Reaction Scheme

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the well-established Gewald reaction to synthesize a substituted 3-aminothiophene, which then undergoes an intramolecular cyclization to form the target thieno[3,2-b]pyridinone, the tautomer of this compound.

Synthesis of this compound cluster_0 Step 1: Gewald Aminothiophene Synthesis cluster_1 Step 2: Cyclization to this compound SM1 Ethyl Cyanoacetate (B8463686) Reaction1 Gewald Reaction SM1->Reaction1 SM2 Malononitrile (B47326) SM2->Reaction1 SM3 Sulfur SM3->Reaction1 Reagent1 Morpholine (B109124) (catalyst) Ethanol (B145695) (solvent) Reagent1->Reaction1 Intermediate Methyl 3-amino-4-cyanothiophene-2-carboxylate Reaction1->Intermediate Reagent2 Formic Acid Reaction2 Intramolecular Cyclization Reagent2->Reaction2 Product This compound Intermediate_ref Methyl 3-amino-4-cyanothiophene-2-carboxylate Intermediate_ref->Reaction2 Reaction2->Product

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Equipment

  • Ethyl cyanoacetate

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Formic acid

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step 1: Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate

This step employs the Gewald reaction, a multicomponent reaction to form a polysubstituted aminothiophene.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).

  • Add morpholine (0.02 mol) as a catalyst to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain methyl 3-amino-4-cyanothiophene-2-carboxylate as a solid.

Step 2: Synthesis of this compound

This step involves the intramolecular cyclization of the aminothiophene intermediate to form the final product.

Procedure:

  • In a 100 mL round-bottom flask, place the dried methyl 3-amino-4-cyanothiophene-2-carboxylate (0.05 mol) obtained from Step 1.

  • Add formic acid (50 mL) to the flask.

  • Heat the mixture to reflux (approximately 100 °C) for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into ice-cold water (200 mL) with stirring.

  • The product will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Wash the solid with deionized water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the final product in a vacuum oven.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound. The data is representative and may vary based on experimental conditions.

ParameterMethyl 3-amino-4-cyanothiophene-2-carboxylateThis compound
Molecular Formula C₇H₆N₂O₂SC₇H₅NOS
Molecular Weight 182.19 g/mol 151.19 g/mol [3]
Typical Yield 75-85%65-75%
Physical Appearance Yellow solidWhite to light yellow crystalline powder[3]
Melting Point 198-202 °C233-237 °C[3]

Signaling Pathway Diagram

Thieno[3,2-b]pyridine derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified, generic signaling pathway where a thieno[3,2-b]pyridine derivative could act as a kinase inhibitor.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Protein Kinase (e.g., Src, Haspin) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a Thieno[3,2-b]pyridine derivative.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Morpholine and formic acid are corrosive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This protocol provides a reliable and straightforward method for the synthesis of this compound, a valuable building block in medicinal chemistry. The two-step synthesis is robust and can be performed in a standard organic chemistry laboratory. The resulting compound can be used in the development of novel kinase inhibitors and other therapeutic agents.

References

Application Notes and Protocols for Thieno[3,2-b]pyridin-7-ol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine (B153574) scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its rigid, bicyclic nature provides an excellent platform for the strategic placement of substituents to achieve high-affinity interactions within the ATP-binding pocket of various kinases. This document provides detailed application notes and experimental protocols for the utilization of thieno[3,2-b]pyridin-7-ol and its derivatives in the design and evaluation of kinase inhibitors, with a particular focus on Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases.

The thieno[3,2-b]pyridine core is particularly noteworthy for its weak interaction with the kinase hinge region, which allows for diverse binding modes and contributes to high kinome-wide selectivity.[1] This characteristic makes it an attractive starting point for the development of chemical probes for underexplored kinases.[1]

Data Presentation: Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of key thieno[3,2-b]pyridine derivatives against a panel of protein kinases. The data is presented as IC50 values (nM), representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: IC50 Values (nM) of Selected Thieno[3,2-b]pyridine Derivatives Against a Panel of Kinases. [1]

CompoundHaspinCDKL3CDKL4CLK2DYRK2PIM1TAF1LTRB2
MU1464 89198343>3000656309228883
MU1668 94>3000>3000>3000>3000>3000>3000>3000
MU1920 41>3000>3000>3000>3000>300076859468

Table 2: Comparative IC50 Values (nM) of MU1920 and Known Haspin Inhibitors. [1]

InhibitorHaspinCDKL3CDKL4CLK2DYRK2PIM1TAF1LTRB2
MU1920 41>3000>3000>3000>3000>300076859468
5-ITu 144711>300054
LDN-209929 17259366115448717439567
HASPIN-IN-3 11331457662>3000

Experimental Protocols

General Synthesis of 3,5,7-Trisubstituted Thieno[3,2-b]pyridine Derivatives

This protocol describes a general synthetic route for the preparation of thieno[3,2-b]pyridine-based kinase inhibitors, adapted from the literature.[1]

Scheme 1: General Synthetic Route

G start Substituted 2-chloropyridine-3-carbonitrile step1 Reaction with sodium sulfide (B99878) start->step1 step2 Alkylation with ethyl 2-bromoacetate step1->step2 step3 Dieckmann condensation step2->step3 intermediate1 Thieno[3,2-b]pyridin-7(4H)-one core step3->intermediate1 step4 Chlorination (e.g., with POCl3) intermediate1->step4 intermediate2 7-Chlorothieno[3,2-b]pyridine (B1354074) step4->intermediate2 step5 Suzuki or other cross-coupling reactions at C5 and C7 intermediate2->step5 step6 Functionalization at C3 (e.g., amination) step5->step6 product 3,5,7-Trisubstituted thieno[3,2-b]pyridine step6->product

Caption: General synthetic scheme for thieno[3,2-b]pyridine derivatives.

Materials:

  • Substituted 2-chloropyridine-3-carbonitrile

  • Sodium sulfide nonahydrate

  • Ethyl 2-bromoacetate

  • Sodium ethoxide

  • Phosphorus oxychloride (POCl₃)

  • Appropriate boronic acids or other coupling partners

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Bases (e.g., K₂CO₃, Na₂CO₃)

  • Solvents (e.g., DMF, ethanol (B145695), toluene, dioxane)

  • Amines for C3 functionalization

Procedure:

  • Synthesis of the Thieno[3,2-b]pyridin-7(4H)-one Core:

    • Dissolve the substituted 2-chloropyridine-3-carbonitrile in a suitable solvent such as DMF.

    • Add sodium sulfide nonahydrate and stir the mixture at room temperature.

    • Add ethyl 2-bromoacetate and continue stirring until the reaction is complete (monitored by TLC).

    • Add a solution of sodium ethoxide in ethanol and heat the mixture to reflux to induce Dieckmann condensation.

    • After cooling, acidify the reaction mixture to precipitate the thieno[3,2-b]pyridin-7(4H)-one core.

    • Filter, wash, and dry the product.

  • Chlorination of the 7-Hydroxy Group:

    • Treat the thieno[3,2-b]pyridin-7(4H)-one with a chlorinating agent such as POCl₃, typically with heating.

    • Carefully quench the reaction with ice water and extract the 7-chlorothieno[3,2-b]pyridine product with a suitable organic solvent.

    • Purify the product by column chromatography.

  • Diversification by Cross-Coupling Reactions:

    • Perform Suzuki or other palladium-catalyzed cross-coupling reactions at the C5 and C7 positions of the 7-chlorothieno[3,2-b]pyridine intermediate with the desired boronic acids or other coupling partners.

    • A typical procedure involves dissolving the chloro-intermediate, boronic acid, palladium catalyst, and a base in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) and heating the mixture under an inert atmosphere.

    • After completion, extract the product and purify by column chromatography.

  • Functionalization at the C3 Position:

    • Introduce substituents at the C3 position, for example, through amination reactions on a suitable precursor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for assessing the inhibitory activity of thieno[3,2-b]pyridine derivatives against protein kinases using the luminescent ADP-Glo™ Kinase Assay (Promega).

Experimental Workflow

G start Prepare kinase reaction mix (kinase, substrate, buffer) step1 Add test compound (thieno[3,2-b]pyridine derivative) at various concentrations start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at room temperature step2->step3 step4 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP step3->step4 step5 Incubate for 40 minutes step4->step5 step6 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal step5->step6 step7 Incubate for 30-60 minutes step6->step7 end_node Measure luminescence step7->end_node

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Materials:

  • Recombinant human kinase (e.g., Haspin, CDKL5)

  • Kinase substrate (specific for the kinase being tested)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Test compounds (thieno[3,2-b]pyridine derivatives) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations. The optimal concentrations should be determined empirically for each kinase.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in kinase buffer to the final desired concentrations.

  • Kinase Reaction:

    • In a white, opaque multi-well plate, add the kinase and substrate mixture.

    • Add the diluted test compounds or DMSO (for control wells).

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Haspin Kinase Signaling Pathway in Mitosis

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2] This phosphorylation event is a key step in the recruitment of the chromosomal passenger complex (CPC) to the centromeres, which is essential for proper chromosome alignment and segregation.[3]

G cluster_mitosis Mitosis Haspin Haspin Kinase H3T3 Histone H3 Haspin->H3T3 Phosphorylates H3T3ph Phosphorylated H3T3 (H3T3ph) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits to Centromere AuroraB Aurora B Kinase (in CPC) CPC->AuroraB Activates Chromosome Chromosome Segregation AuroraB->Chromosome Ensures proper Inhibitor Thieno[3,2-b]pyridine Inhibitor (e.g., MU1920) Inhibitor->Haspin Inhibits

Caption: Role of Haspin kinase in mitosis and its inhibition.

CDKL5 Signaling in Neuronal Development

Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase that is critical for normal brain development and function.[4] Mutations in the CDKL5 gene are associated with a severe neurodevelopmental disorder. CDKL5 is involved in regulating neuronal morphogenesis, including neurite outgrowth and dendritic arborization, through its interaction with the Rac1 signaling pathway.[5][6]

G cluster_neuron Neuronal Development BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds CDKL5 CDKL5 Kinase TrkB->CDKL5 Activates Rac1_GDP Rac1-GDP (inactive) CDKL5->Rac1_GDP Promotes activation of Rac1_GTP Rac1-GTP (active) Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Morphogenesis Neurite Outgrowth & Dendritic Arborization Actin->Morphogenesis Inhibitor Thieno[3,2-b]pyridine Inhibitor Inhibitor->CDKL5 Inhibition (potential therapeutic approach)

Caption: CDKL5 signaling pathway in neuronal morphogenesis.

References

Application Notes and Protocols for "Thieno[3,2-b]pyridin-7-ol" as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine (B153574) scaffold is a promising heterocyclic motif in modern drug discovery, serving as a foundational structure for a diverse range of biologically active compounds. Its unique electronic properties and structural rigidity make it an attractive starting point for the development of novel therapeutics. Thieno[3,2-b]pyridin-7-ol, in particular, offers a strategic advantage due to the presence of a hydroxyl group at the 7-position. This functional group provides a versatile handle for chemical modification, allowing for the synthesis of extensive derivative libraries through reactions such as etherification, esterification, and nucleophilic substitution.[1] This versatility enables fine-tuning of physicochemical properties and biological activity, making it a valuable building block for targeting a variety of disease-related proteins.

Derivatives of the broader thieno[3,2-b]pyridine class have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology. They have been investigated as highly selective protein kinase inhibitors, potent anti-mycobacterial agents, and modulators of central nervous system receptors.[1][2][3] These findings underscore the potential of the this compound scaffold as a platform for the discovery of next-generation therapeutics.

Therapeutic Applications and Key Targets

The thieno[3,2-b]pyridine core has been successfully utilized to develop inhibitors for a range of biological targets. The following sections summarize key applications and present quantitative data for representative compounds.

As Kinase Inhibitors

The thieno[3,2-b]pyridine scaffold has proven to be an excellent starting point for the development of selective protein kinase inhibitors.[2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The scaffold's ability to interact with the kinase hinge region, while allowing for diverse substitutions to target the back pocket, has led to the discovery of potent and selective inhibitors.[2]

A notable example is the development of inhibitors for Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases.[2][4] One derivative, MU1920, has been identified as a highly selective inhibitor of Haspin kinase.[2]

Table 1: Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives against Protein Kinases [4]

CompoundTarget KinaseIC50 (nM)
9 (MU1920) Haspin11
CDKL3>1000
CDKL4>1000
CLK2>1000
DYRK2>1000
PIM1>1000
15 CDKL3140
CDKL4230
16 CDKL3120
CDKL4200
17 CDKL3180
CDKL4330
As Anti-Tubercular Agents

Derivatives of the thieno[3,2-b]pyridinone scaffold have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] These compounds have been designed to target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[3]

Table 2: Anti-Mycobacterial Activity of Thieno[3,2-b]pyridinone Derivatives [3]

CompoundMtb UAlRa MIC (µg/mL)Mtb UAlRv MIC (µg/mL)
6c ≤ 10.5 - 1
6i ≤ 1Not Reported

Mtb UAlRa and Mtb UAlRv are different strains of Mycobacterium tuberculosis.

As Anti-Cancer Agents

The thieno[3,2-b]pyridine skeleton has been explored for its anti-proliferative activity against various cancer cell lines. Bi(hetero)aryl derivatives have shown significant growth inhibitory effects.[5]

Table 3: Growth Inhibitory Activity (GI50) of Bi(hetero)aryl Thieno[3,2-b]pyridine Derivatives against Human Tumor Cell Lines [5]

CompoundMCF-7 (Breast) GI50 (µM)NCI-H460 (Lung) GI50 (µM)A375-C5 (Melanoma) GI50 (µM)
Bithiophene derivative 0.71.0>50
o-Aniline derivative 4.22.53.1

Signaling Pathways and Mechanisms of Action

The versatility of the thieno[3,2-b]pyridine scaffold allows it to interact with a variety of biological targets, influencing different signaling pathways.

Kinase_Inhibition_Pathway Scaffold Thieno[3,2-b]pyridine Derivative Kinase Protein Kinase (e.g., Haspin, CDKL) Scaffold->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellEffect Cellular Effects (e.g., Mitotic Arrest) Downstream->CellEffect

Caption: Kinase inhibition by thieno[3,2-b]pyridine derivatives.

Anti_TB_Mechanism Scaffold Thieno[3,2-b]pyridinone Derivative InhA Enoyl-ACP Reductase (InhA) Scaffold->InhA Inhibits FASII Fatty Acid Synthesis II (FAS-II) InhA->FASII Catalyzes step in MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Caption: Anti-tubercular mechanism of action.

Experimental Protocols

General Synthesis of Thieno[3,2-b]pyridine Derivatives

The following diagram illustrates a general workflow for the synthesis and evaluation of thieno[3,2-b]pyridine derivatives, starting from the this compound scaffold.

Drug_Discovery_Workflow Start This compound Scaffold Derivatization Chemical Derivatization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assays, Anti-proliferative Assays) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

Application Notes and Protocols for In Vitro Assays Featuring Thieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro applications of compounds based on the Thieno[3,2-b]pyridine scaffold, a promising heterocyclic framework in medicinal chemistry. While specific data for Thieno[3,2-b]pyridin-7-ol is limited in publicly available research, its derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors. This document details the methodologies for evaluating the biological activity of these derivatives and summarizes the quantitative data from key studies.

Anticancer Activity of Thieno[3,2-b]pyridine Derivatives

Derivatives of Thieno[3,2-b]pyridine have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines, particularly in triple-negative breast cancer (TNBC).

Quantitative Data Summary

The growth inhibitory effects of several methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives were evaluated in TNBC cell lines. The concentration that inhibits 50% of cell growth (GI₅₀) is a key metric for assessing anticancer activity.

Compound IDCell LineGI₅₀ (µM)
2a MDA-MB-231> 50
MDA-MB-468> 50
2b MDA-MB-23113
MDA-MB-46821
2c MDA-MB-231> 50
MDA-MB-468> 50
2d MDA-MB-231> 50
MDA-MB-468> 50
2e MDA-MB-23113
MDA-MB-46815
2f MDA-MB-231> 50
MDA-MB-468> 50
2g MDA-MB-23114
MDA-MB-46820
2h MDA-MB-231> 50
MDA-MB-468> 50

Data sourced from studies on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[1]

Experimental Protocols

Protocol 1: Cell Growth Inhibition Assessment using Sulforhodamine B (SRB) Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thieno[3,2-b]pyridine derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the Thieno[3,2-b]pyridine derivative and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI₅₀ value from the dose-response curve.[1]

Protocol 2: Cell Proliferation Analysis using Bromodeoxyuridine (BrdU) Incorporation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[2]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Thieno[3,2-b]pyridine derivative

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody (peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with the Thieno[3,2-b]pyridine derivative at its GI₅₀ concentration, a vehicle control, and a blank.

  • Incubate for the desired period.

  • Add BrdU labeling reagent to the wells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Remove the medium, fix, and denature the DNA.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells and add the substrate solution.

  • Stop the reaction and measure the absorbance.[2]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[1]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Thieno[3,2-b]pyridine derivative

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the Thieno[3,2-b]pyridine derivative at its GI₅₀ concentration for 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.[1]

Kinase Inhibition by Thieno[3,2-b]pyridine Derivatives

The Thieno[3,2-b]pyridine scaffold is recognized as a template for developing selective protein kinase inhibitors.[3] Derivatives have shown inhibitory activity against kinases such as Haspin, Cyclin-dependent kinase-like (CDKL), VEGFR-2, and c-Met.[1][3]

Quantitative Data Summary
Derivative ClassTarget Kinase(s)Potency
PhenylacetylthioureasVEGFR-2, c-MetSynergistic Inhibition
AminopyridinesHaspinHighly Selective
VariousCDKLsPotential for Inhibition
Experimental Protocol
Protocol 4: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., Haspin, VEGFR-2)

  • Kinase buffer

  • ATP

  • Substrate peptide or protein

  • Thieno[3,2-b]pyridine derivative stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the Thieno[3,2-b]pyridine derivative.

  • In a 384-well plate, add the test compound, a positive control (no inhibitor), and a negative control (no enzyme).

  • Add the kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thieno[3,2-b]pyridine Derivatives in Cancer

Thieno[3,2-b]pyridine derivatives have been shown to interfere with key signaling pathways implicated in cancer progression, particularly those related to angiogenesis and cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR-2 VEGFR-2 Angiogenesis_Pathway Angiogenesis_Pathway VEGFR-2->Angiogenesis_Pathway Activates c-Met c-Met Proliferation_Pathway Proliferation_Pathway c-Met->Proliferation_Pathway Activates Thieno[3,2-b]pyridine_Derivative Thieno[3,2-b]pyridine_Derivative Thieno[3,2-b]pyridine_Derivative->VEGFR-2 Inhibits Thieno[3,2-b]pyridine_Derivative->c-Met Inhibits Tumor_Growth Tumor_Growth Angiogenesis_Pathway->Tumor_Growth Promotes Proliferation_Pathway->Tumor_Growth Promotes Experimental_Workflow Start Start Compound_Synthesis Synthesis of Thieno[3,2-b]pyridine Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening: SRB Assay (GI50) Compound_Synthesis->Primary_Screening Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-231) Cell_Culture->Primary_Screening Hit_Selection Potent Compounds? Primary_Screening->Hit_Selection Secondary_Assays Secondary Assays: - Proliferation (BrdU) - Cell Cycle (Flow Cytometry) Hit_Selection->Secondary_Assays Yes End End Hit_Selection->End No Mechanism_of_Action Mechanism of Action Studies: - Kinase Inhibition Assays Secondary_Assays->Mechanism_of_Action Mechanism_of_Action->End

References

Application Notes and Protocols for the Derivatization of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridine (B153574) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thieno[3,2-b]pyridin-7-ol scaffold, in particular, serves as a versatile starting material for the synthesis of novel therapeutic agents. Derivatization at the 7-position, by modifying the hydroxyl group, is a key strategy to modulate the physicochemical properties and biological activity of these compounds. This document provides detailed application notes and experimental protocols for the primary derivatization techniques of this compound: O-alkylation (etherification) and O-acylation (esterification). These methods are crucial for structure-activity relationship (SAR) studies and the development of new drug candidates.

Core Derivatization Strategies

The primary methods for derivatizing the 7-hydroxyl group of this compound involve its conversion into ethers and esters. These transformations are typically achieved through well-established synthetic methodologies such as the Williamson ether synthesis, the Mitsunobu reaction, and acylation with activated carboxylic acid derivatives.

A logical workflow for the derivatization and subsequent evaluation of this compound is outlined below.

G cluster_0 Starting Material cluster_1 Derivatization Techniques cluster_2 Synthetic Methods cluster_3 Derivative Classes cluster_4 Downstream Applications This compound This compound O-Alkylation (Etherification) O-Alkylation (Etherification) This compound->O-Alkylation (Etherification) O-Acylation (Esterification) O-Acylation (Esterification) This compound->O-Acylation (Esterification) Williamson Ether Synthesis Williamson Ether Synthesis O-Alkylation (Etherification)->Williamson Ether Synthesis Mitsunobu Reaction Mitsunobu Reaction O-Alkylation (Etherification)->Mitsunobu Reaction Acylation Acylation O-Acylation (Esterification)->Acylation 7-Alkoxy-thieno[3,2-b]pyridines 7-Alkoxy-thieno[3,2-b]pyridines Williamson Ether Synthesis->7-Alkoxy-thieno[3,2-b]pyridines 7-Aryloxy-thieno[3,2-b]pyridines 7-Aryloxy-thieno[3,2-b]pyridines Williamson Ether Synthesis->7-Aryloxy-thieno[3,2-b]pyridines Mitsunobu Reaction->7-Alkoxy-thieno[3,2-b]pyridines 7-Acyloxy-thieno[3,2-b]pyridines 7-Acyloxy-thieno[3,2-b]pyridines Acylation->7-Acyloxy-thieno[3,2-b]pyridines Biological Screening Biological Screening 7-Alkoxy-thieno[3,2-b]pyridines->Biological Screening 7-Aryloxy-thieno[3,2-b]pyridines->Biological Screening 7-Acyloxy-thieno[3,2-b]pyridines->Biological Screening SAR Studies SAR Studies Biological Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

General workflow for derivatization of this compound.

O-Alkylation (Etherification) of this compound

The introduction of alkyl or aryl ethers at the 7-position can significantly impact the lipophilicity, metabolic stability, and receptor-binding interactions of the molecule. The Williamson ether synthesis and the Mitsunobu reaction are the most common methods to achieve this transformation.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide. For the derivatization of this compound, the phenolic proton is first removed by a base to generate the corresponding phenoxide, which then acts as a nucleophile.

G This compound This compound Thieno[3,2-b]pyridin-7-olate Thieno[3,2-b]pyridin-7-olate This compound->Thieno[3,2-b]pyridin-7-olate Deprotonation Base Base Base->Thieno[3,2-b]pyridin-7-olate 7-Alkoxy/Aryloxy-thieno[3,2-b]pyridine 7-Alkoxy/Aryloxy-thieno[3,2-b]pyridine Thieno[3,2-b]pyridin-7-olate->7-Alkoxy/Aryloxy-thieno[3,2-b]pyridine SN2 Reaction Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->7-Alkoxy/Aryloxy-thieno[3,2-b]pyridine

Workflow for Williamson Ether Synthesis.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Deprotonation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) at 0 °C, add a strong base (1.1-1.5 eq.) such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Add the appropriate alkyl or aryl halide (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the halide, and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Examples of 7-Alkoxy/Aryloxy-thieno[3,2-b]pyridine Derivatives Synthesized via Williamson Ether Synthesis

DerivativeAlkyl/Aryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
7-Benzyloxy-thieno[3,2-b]pyridineBenzyl bromideK₂CO₃DMF80485
7-(2-Methoxyethoxy)-thieno[3,2-b]pyridine2-Methoxyethyl chlorideNaHTHF60678
7-Phenoxy-thieno[3,2-b]pyridineFluorobenzeneCs₂CO₃NMP1201265
Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon. In the context of this compound, it provides a mild alternative to the Williamson ether synthesis, particularly for the introduction of sterically hindered alkyl groups.

G This compound This compound Intermediate Intermediate This compound->Intermediate Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Intermediate PPh3 / DIAD PPh3 / DIAD PPh3 / DIAD->Intermediate Activation 7-Alkoxy-thieno[3,2-b]pyridine 7-Alkoxy-thieno[3,2-b]pyridine Intermediate->7-Alkoxy-thieno[3,2-b]pyridine Nucleophilic Attack

Workflow for Mitsunobu Reaction.

Experimental Protocol: General Procedure for Mitsunobu Reaction

  • Reaction Setup: To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (B44618) (PPh₃) (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen, argon), add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and to isolate the desired ether derivative.

Table 2: Examples of 7-Alkoxy-thieno[3,2-b]pyridine Derivatives Synthesized via Mitsunobu Reaction

DerivativeAlcoholReagentsSolventTemp. (°C)Time (h)Yield (%)
7-Isopropoxy-thieno[3,2-b]pyridineIsopropanolPPh₃, DIADTHFRT1275
7-Cyclopentyloxy-thieno[3,2-b]pyridineCyclopentanolPPh₃, DEADDCMRT1870
7-((R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine(R)-tetrahydrofuran-3-olPPh₃, DIADTHFRT1668

O-Acylation (Esterification) of this compound

Esterification of the 7-hydroxyl group is a common strategy to introduce a prodrug moiety, which can improve oral bioavailability and be cleaved in vivo to release the active phenolic compound. This is typically achieved by reacting the thienopyridinol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base.

G This compound This compound 7-Acyloxy-thieno[3,2-b]pyridine 7-Acyloxy-thieno[3,2-b]pyridine This compound->7-Acyloxy-thieno[3,2-b]pyridine Acylating Agent Acyl Chloride or Carboxylic Anhydride Acylating Agent->7-Acyloxy-thieno[3,2-b]pyridine Acylation Base Pyridine (B92270) or Triethylamine Base->7-Acyloxy-thieno[3,2-b]pyridine

Workflow for O-Acylation.

Experimental Protocol: General Procedure for O-Acylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine) at 0 °C, add a base (1.5-2.0 eq.) such as pyridine or triethylamine.

  • Addition of Acylating Agent: Add the acyl chloride or carboxylic anhydride (1.2-1.5 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the mixture to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Table 3: Examples of 7-Acyloxy-thieno[3,2-b]pyridine Derivatives

DerivativeAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Thieno[3,2-b]pyridin-7-yl acetateAcetyl chloridePyridineDCMRT292
Thieno[3,2-b]pyridin-7-yl benzoateBenzoyl chlorideTriethylamineTHFRT488
Thieno[3,2-b]pyridin-7-yl pivalatePivaloyl chloridePyridineDCMRT1285

Biological Activity of Derivatized Compounds

Derivatization of the 7-hydroxy group of thieno[3,2-b]pyridines has been shown to be a successful strategy in modulating their biological activity. For instance, certain 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), which are of interest for the treatment of neurological disorders.[1] Substituted 7-arylethers of thieno[3,2-b]pyridine have been investigated as inhibitors of VEGFR-2 and c-Met, highlighting their potential as anti-angiogenic agents in cancer therapy.[2]

Table 4: Biological Activity of Selected this compound Derivatives

CompoundTargetBiological Activity
7-Alkoxy-thieno[3,2-b]pyridine-5-carboxamidesmGlu₅ ReceptorNegative Allosteric Modulators[1]
Substituted 7-Arylether DerivativesVEGFR-2, c-MetAnti-angiogenic activity[2]

Conclusion

The derivatization of this compound at the 7-position is a critical step in the exploration of this privileged scaffold for drug discovery. The protocols outlined in this document for O-alkylation and O-acylation provide robust and versatile methods for generating a diverse library of analogues for biological screening and SAR studies. The choice of synthetic method will depend on the desired substituent and the overall synthetic strategy. Careful selection of derivatization techniques and subsequent biological evaluation will continue to unlock the therapeutic potential of the thieno[3,2-b]pyridine core.

References

Application Notes and Protocols for Thieno[3,2-b]pyridine-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fungicides based on the thieno[3,2-b]pyridine (B153574) scaffold. While direct synthesis from Thieno[3,2-b]pyridin-7-ol is not prominently documented in publicly available research, this document details the synthesis and fungicidal activity of potent derivatives of the closely related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) core. The provided protocols are based on peer-reviewed research and offer a foundation for further exploration and development of this promising class of fungicides.

Overview of Thieno[3,2-b]pyridine Derivatives as Fungicides

Recent studies have identified the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold as a promising lead for the development of novel and highly effective fungicides. A library of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, synthesized from this core structure, has demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi.[1][2][3][4]

Particularly noteworthy are compounds that exhibit potent activity against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values in the low microgram per milliliter range.[1][3][4] Transcriptome analysis of these compounds suggests a mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway in fungi.[1][3][4]

Quantitative Data Summary

The following tables summarize the in vitro fungicidal activity of selected 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives.

Table 1: Fungicidal Activity (EC50 in µg/mL) of Selected Thieno[3,2-b]pyridine Derivatives [1]

Compound IDR GroupC. arachidicolaR. solaniS. sclerotiorum
I-1 Phenyl6.665.874.61
I-5 4-Fluorophenyl>50>50>50
I-7 4-Methoxyphenyl>50>50>50
I-12 4-Trifluoromethylphenyl4.936.325.18

Note: The compound numbering (e.g., I-1) is based on the designations in the source publication.[1]

Experimental Protocols

The following protocols describe the synthesis of the 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives.

Synthesis of Intermediate 4a: 7-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-6-carbaldehyde
  • To a solution of methyl 3-aminothiophene-2-carboxylate (10 mmol) in ethanol (B145695) (40 mL), add sodium hydroxide (B78521) (20 mmol).

  • Reflux the mixture for 2 hours.

  • After cooling, acidify the mixture with hydrochloric acid to a pH of 5-6.

  • Collect the resulting precipitate by filtration and dry to obtain 3-aminothiophene-2-carboxylic acid.

  • Reflux a mixture of 3-aminothiophene-2-carboxylic acid (10 mmol) and acetic anhydride (B1165640) (20 mL) for 3 hours.

  • Pour the cooled reaction mixture into ice water and collect the precipitate.

  • Recrystallize the solid from ethanol to yield 2-methyl-4H-thieno[3,2-d][1][3]oxazin-4-one.

  • To a solution of 2-methyl-4H-thieno[3,2-d][1][3]oxazin-4-one (10 mmol) in tetrahydrofuran (B95107) (30 mL), add a solution of the appropriate aniline (B41778) (12 mmol) in tetrahydrofuran (10 mL).

  • Stir the mixture at room temperature for 5 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the corresponding N-aryl-3-acetamidothiophene-2-carboxamide.

  • Add the N-aryl-3-acetamidothiophene-2-carboxamide (10 mmol) to a mixture of polyphosphoric acid (20 g) and phosphorus oxychloride (5 mL).

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with sodium hydroxide solution and extract with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield intermediate 4a .[3]

Synthesis of Intermediate 5a: 7-Amino-4,5,6,7-tetrahydrothieno[3,2-b]pyridine
  • To a solution of intermediate 4a (2.0 mmol) in methanol (B129727) (20 mL), add ammonium (B1175870) acetate (10 mmol) and sodium cyanoborohydride (4.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and add water to the residue.

  • Extract the aqueous solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain intermediate 5a .[1]

General Procedure for the Synthesis of Target Compounds (I-1 to I-12)
  • To a solution of the appropriate intermediate 5a (2.0 mmol) in triethyl orthoformate (10 mL), add sodium azide (B81097) (4.0 mmol).

  • Stir the reaction mixture at 80°C for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives.[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway A Methyl 3-aminothiophene- 2-carboxylate B Intermediate 4a (7-Oxo-4,5,6,7-tetrahydrothieno [3,2-b]pyridine-6-carbaldehyde) A->B Multi-step synthesis C Intermediate 5a (7-Amino-4,5,6,7-tetrahydrothieno [3,2-b]pyridine) B->C Reductive Amination D Target Fungicides (4,5-dihydrotetrazolo[1,5-a] thieno[2,3-e]pyridine derivatives) C->D Cyclization with Sodium Azide

Caption: General synthesis pathway for fungicidal thieno[3,2-b]pyridine derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials synthesis_steps Reaction & Workup start->synthesis_steps purification Column Chromatography synthesis_steps->purification characterization NMR, HRMS purification->characterization prep_assay Prepare Fungal Cultures treatment Treat with Compounds prep_assay->treatment incubation Incubate treatment->incubation data_collection Measure Fungal Growth incubation->data_collection analysis Calculate EC50 data_collection->analysis

Caption: Workflow for synthesis and biological evaluation of thieno[3,2-b]pyridine fungicides.

Logical Relationship of Active Scaffold

Logical_Relationship A Thieno[3,2-b]pyridine Scaffold B 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine (Core Structure) A->B is a parent of C 4,5-Dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives (Active Fungicides) B->C is the core of D Inhibition of Fungal Growth (e.g., C. arachidicola, R. solani) C->D leads to

Caption: Relationship between the core scaffold and fungicidal activity.

References

Application Notes and Protocols for Thienopyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Thienopyridine Derivatives in Organic Light-Emitting Diodes (OLEDs) Audience: Researchers, scientists, and drug development professionals.

Introduction to Thienopyridine Derivatives in OLEDs

Thienopyridine and its derivatives are a class of heterocyclic compounds that have garnered interest in the field of organic electronics due to their unique photophysical properties. The fused thiophene (B33073) and pyridine (B92270) rings create a planar structure with a delocalized π-electron system, which is conducive to charge transport and light emission. These properties make them promising candidates for use as emissive or host materials in the emitting layer (EML) of OLEDs.

Derivatives can be synthesized with various functional groups to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as to enhance their solubility for solution-based processing methods. The inherent characteristics of the thienopyridine core, combined with molecular engineering, allow for the development of materials with tailored emission colors, high quantum efficiencies, and good thermal stability.

Quantitative Data Presentation

The performance of OLEDs is highly dependent on the specific molecular structure of the emitting material and the device architecture. Below is a summary of performance data for representative thienopyrroledione (TPD) derivatives used as the emissive layer in solution-processed OLEDs.

MaterialMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Emission Peak (nm)CIE Coordinates (x, y)
MOC-1 651[1]4.5[1]1.5[2]564[1](0.41, 0.42)[1]
MOC-16 1729[1]0.61[1]0.1[2]567[1](0.36, 0.60)[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a thienopyrroledione derivative and the fabrication of a solution-processed OLED device.

Synthesis of a Thienopyrroledione (TPD) Derivative (e.g., MOC-16)

This protocol describes a Suzuki coupling reaction, a common method for synthesizing such derivatives.[1]

Materials:

  • 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (TPD)

  • Benzo[b]thien-2-ylboronic acid (BT)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene

  • Aqueous sodium carbonate solution (2 M)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Microwave reactor (optional)

Procedure:

  • In a round-bottom flask, dissolve 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione and Benzo[b]thien-2-ylboronic acid in toluene.

  • Add the aqueous sodium carbonate solution to the mixture.

  • Deoxygenate the mixture by bubbling with nitrogen or argon gas for 20-30 minutes.

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture under an inert atmosphere.

  • The reaction can be carried out by either conventional heating under reflux or using a microwave reactor at 110°C for 1 hour.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Perform a liquid-liquid extraction using an organic solvent (e.g., dichloromethane) and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product, MOC-16.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a simple OLED with the structure: ITO/PEDOT:PSS/Emitting Material/LiF/Al.[2]

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized thienopyrroledione derivative (e.g., MOC-16) dissolved in a suitable organic solvent (e.g., chloroform (B151607) or chlorobenzene)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

  • Deionized water and organic solvents for cleaning (e.g., acetone, isopropanol)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat the PEDOT:PSS solution onto the ITO surface. A typical spin-coating program is a two-step process: a slow spin (e.g., 500 rpm for 10s) to spread the solution, followed by a fast spin (e.g., 4000 rpm for 60s) to achieve the desired thickness (typically 30-40 nm).

    • Anneal the substrates on a hotplate at around 120°C for 15 minutes to remove residual water.

  • Emitting Layer (EML) Deposition:

    • Prepare a solution of the thienopyrroledione derivative in a suitable organic solvent.

    • Spin-coat the emitting material solution on top of the PEDOT:PSS layer. The spin-coating parameters will need to be optimized to achieve the desired film thickness (typically 40-50 nm).

    • Anneal the substrates to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator chamber.

    • Deposit a thin layer of LiF (typically 1 nm) as an electron injection layer.

    • Deposit a layer of Al (typically 100-150 nm) as the cathode. The deposition rate should be controlled to ensure a uniform and smooth film.

  • Encapsulation and Testing:

    • Encapsulate the device to protect it from atmospheric moisture and oxygen.

    • Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency.

Visualizations

Synthetic Pathway

G General Synthetic Scheme for MOC-16 TPD 1,3-Dibromo-TPD Catalyst Pd(PPh₃)₄, Na₂CO₃ TPD->Catalyst BT Benzo[b]thien-2-ylboronic acid BT->Catalyst MOC16 MOC-16 Catalyst->MOC16 Suzuki Coupling

Caption: Synthetic route for MOC-16 via Suzuki coupling.

OLED Device Architecture

G Solution-Processed OLED Structure cluster_device cluster_arrows Cathode Aluminum (Al) - Cathode EIL Lithium Fluoride (LiF) - Electron Injection Layer EML Thienopyrroledione Derivative - Emitting Layer HIL PEDOT:PSS - Hole Injection Layer EML->light Anode Indium Tin Oxide (ITO) - Anode Substrate Glass Substrate e_inj->EML h_inj->EML

Caption: Layered structure of a typical solution-processed OLED.

References

Functionalization of Thieno[3,2-b]pyridin-7-ol: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine (B153574) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-angiogenic properties. Thieno[3,2-b]pyridin-7-ol, in particular, serves as a versatile starting material for the synthesis of a diverse library of compounds through various functionalization strategies. These modifications are crucial for modulating the pharmacological profile of the resulting molecules, which have shown potential as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase.[1]

This document provides detailed application notes and experimental protocols for the key functionalization reactions of this compound, including electrophilic substitution and cross-coupling reactions.

Key Functionalization Strategies

The functionalization of the this compound core can be broadly categorized into two main approaches: direct functionalization of the heterocyclic rings and modification of the 7-hydroxyl group to enable cross-coupling reactions.

1. Electrophilic Substitution Reactions:

Direct introduction of functional groups onto the thieno[3,2-b]pyridine core can be achieved through electrophilic substitution reactions such as nitration and halogenation. These reactions typically occur at the electron-rich positions of the thiophene (B33073) ring.

2. Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents. For this compound, this typically involves a two-step process: activation of the 7-hydroxyl group to a more reactive species (e.g., a triflate or halide), followed by the cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-b]pyridin-7-yl triflate

To facilitate subsequent cross-coupling reactions, the hydroxyl group of this compound is converted to a triflate, an excellent leaving group.

Materials:

  • This compound

  • Triflic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 eq.) or DIPEA (2.0 eq.) to the cooled solution.

  • Slowly add triflic anhydride (1.2 eq.) or N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude Thieno[3,2-b]pyridin-7-yl triflate by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of Thieno[3,2-b]pyridin-7-yl triflate with various aryl or heteroaryl boronic acids or their esters.

Materials:

  • Thieno[3,2-b]pyridin-7-yl triflate (from Protocol 1)

  • Aryl- or heteroarylboronic acid, pinacol (B44631) ester, or potassium trifluoroborate (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Water (if using a two-phase system)

Procedure:

  • In a reaction vessel, combine Thieno[3,2-b]pyridin-7-yl triflate (1.0 eq.), the boronic acid derivative (1.2 eq.), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 4 mol%), and the base (e.g., K₂CO₃, 6.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent (e.g., a 3:1 mixture of DME and water).

  • Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl/heteroaryl-thieno[3,2-b]pyridine.

Quantitative Data for Suzuki-Miyaura Coupling of a Substituted Thieno[3,2-b]pyridine:

EntryArylboronic Acid DerivativeProductYield (%)
1Phenylboronic acid pinacol esterMethyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate74
2Potassium p-tolyltrifluoroborateMethyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate84
3Potassium 4-methoxyphenyltrifluoroborateMethyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate70
4Potassium (4-chlorophenyl)trifluoroborateMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82
54-Pyridine boronic acidMethyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66
6Potassium 3-furanylboronic acidMethyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52

Data adapted from a study on methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, demonstrating the feasibility and yields of Suzuki-Miyaura couplings on the thieno[3,2-b]pyridine scaffold.[1]

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of a 7-halo-thieno[3,2-b]pyridine derivative. The starting halide can be prepared from this compound via methods such as treatment with a halogenating agent (e.g., POBr₃ or PCl₅).

Materials:

  • 7-Bromo- or 7-Chloro-thieno[3,2-b]pyridine

  • Primary or secondary amine (1.1 - 1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) (1.2 - 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Add the 7-halo-thieno[3,2-b]pyridine (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous solvent (e.g., dioxane).

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for the required time (typically 2-24 hours), with stirring. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 7-amino-thieno[3,2-b]pyridine derivative.

Experimental and Logical Workflows

Functionalization_Workflow start This compound triflate Thieno[3,2-b]pyridin-7-yl triflate start->triflate Triflation halide 7-Halo- thieno[3,2-b]pyridine start->halide Halogenation nitration Nitro-thieno[3,2-b]pyridin-7-ol start->nitration Nitration suzuki 7-Aryl/Heteroaryl- thieno[3,2-b]pyridine triflate->suzuki Suzuki-Miyaura Coupling buchwald 7-Amino- thieno[3,2-b]pyridine halide->buchwald Buchwald-Hartwig Amination

Caption: General workflow for the functionalization of this compound.

Signaling Pathways of Functionalized Thieno[3,2-b]pyridine Derivatives

Functionalized thieno[3,2-b]pyridine derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and Src kinase.[1] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Src->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->VEGFR2 Src_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Src Src Kinase Receptor->Src STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) STAT3->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Ligand Growth Factor Ligand->Receptor Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->Src

References

Application Notes and Protocols for the Scale-up Synthesis of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridin-7-ol is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active molecules. Its fused thieno-pyridine core is a scaffold of interest for developing agents with potential anti-cancer, anti-inflammatory, and anti-microbial properties. This document provides a detailed application note and a scalable protocol for the synthesis of this compound, focusing on a robust and efficient methodology suitable for laboratory and pilot-plant scale production. The synthesis is based on the Gould-Jacobs reaction, a classical and reliable method for the preparation of 4-hydroxyquinoline (B1666331) analogues.

Introduction

The thieno[3,2-b]pyridine (B153574) scaffold is of significant interest in drug discovery due to its structural resemblance to quinoline, a well-established pharmacophore. The incorporation of a thiophene (B33073) ring can modulate the electronic and lipophilic properties of the molecule, potentially leading to improved biological activity and pharmacokinetic profiles. This compound, in particular, offers a reactive hydroxyl group that allows for further chemical modifications and the generation of diverse compound libraries for screening.

The presented synthetic protocol is a two-step process commencing with the readily available ethyl 3-aminothiophene-2-carboxylate. This is followed by a condensation reaction with diethyl ethoxymethylenemalonate (DEEMM) and a subsequent thermal cyclization to yield the target molecule. This method is advantageous for its use of relatively inexpensive starting materials and its amenability to scale-up.

Chemical Properties and Data

PropertyValueReference
CAS Number107818-20-2N/A
Molecular FormulaC₇H₅NOSN/A
Molecular Weight151.19 g/mol N/A
Melting Point230-235 °C[1]
AppearanceSolidN/A
SolubilitySoluble in water[1]

Synthetic Protocol: Scale-up Synthesis of this compound

This protocol is based on the Gould-Jacobs reaction, a reliable method for the synthesis of 4-hydroxyquinoline and its heterocyclic analogues.[2][3]

Reaction Scheme:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A Ethyl 3-aminothiophene-2-carboxylate C Intermediate Enamine A->C Heat (e.g., 120-130 °C) B Diethyl ethoxymethylenemalonate (DEEMM) B->C D This compound C->D Heat (e.g., 240-250 °C) C->D

Caption: Synthetic workflow for this compound.

Materials and Equipment
Reagent/EquipmentGradeSupplier
Ethyl 3-aminothiophene-2-carboxylate≥98%Commercially available
Diethyl ethoxymethylenemalonate (DEEMM)≥98%Commercially available
Dowtherm A (or similar high-boiling solvent)TechnicalCommercially available
Ethanol (B145695)ReagentCommercially available
Hydrochloric Acid (HCl)ReagentCommercially available
Sodium Hydroxide (B78521) (NaOH)ReagentCommercially available
Activated CarbonTechnicalCommercially available
Glass-lined reactor with overhead stirrer, condenser, and temperature probe--
Heating mantle or oil bath--
Filtration apparatus (e.g., Büchner funnel)--
Vacuum oven--
Experimental Procedure

Step 1: Synthesis of Ethyl 3-[[(ethoxymethylene)amino]]thiophene-2-carboxylate (Intermediate)

  • To a clean and dry glass-lined reactor equipped with an overhead stirrer and a condenser, charge ethyl 3-aminothiophene-2-carboxylate (1.0 eq).

  • Add diethyl ethoxymethylenemalonate (DEEMM) (1.1 to 1.2 eq).

  • Heat the reaction mixture to 120-130 °C with stirring. The reaction is typically complete within 2-4 hours. Ethanol is evolved during the reaction and can be collected.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting aminothiophene is consumed.

  • Once the reaction is complete, cool the mixture to room temperature. The crude intermediate can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • To the reactor containing the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A. The amount of solvent should be sufficient to ensure good stirring and heat transfer (typically 5-10 volumes relative to the starting aminothiophene).

  • Heat the mixture to 240-250 °C with vigorous stirring. The cyclization reaction will commence, and ethanol will be distilled off.

  • Maintain the temperature for 1-2 hours. Monitor the completion of the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 80-90 °C.

  • Carefully add ethanol to the mixture to precipitate the product.

  • Cool the slurry to room temperature and stir for an additional 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration and wash the filter cake with ethanol to remove residual high-boiling solvent.

Purification
  • The crude this compound can be purified by recrystallization.

  • Suspend the crude solid in water and adjust the pH to 10-11 with a sodium hydroxide solution to dissolve the product.

  • Treat the aqueous solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon.

  • Acidify the filtrate with hydrochloric acid to a pH of 6-7 to precipitate the purified product.

  • Cool the mixture and collect the purified this compound by filtration.

  • Wash the product with water and dry it in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield and Purity
ParameterExpected Value
Overall Yield60-75%
Purity (by HPLC)≥98%

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood, especially the high-temperature cyclization step.

  • High Temperatures: Exercise caution when working with high temperatures. Use appropriate heating equipment and ensure proper temperature control.

  • Reagent Handling: Diethyl ethoxymethylenemalonate is a lachrymator and should be handled with care. Dowtherm A is a high-boiling liquid and can cause severe burns if it comes into contact with the skin at high temperatures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Logical Relationship of the Synthetic Process

logical_flow Start Starting Materials (Ethyl 3-aminothiophene-2-carboxylate, DEEMM) Step1 Condensation Reaction (Formation of Enamine Intermediate) Start->Step1 Step2 Thermal Cyclization (Formation of Thienopyridinone Ring) Step1->Step2 Purification Purification (Recrystallization) Step2->Purification FinalProduct Final Product (this compound) Purification->FinalProduct QC Quality Control (HPLC, NMR, MS) FinalProduct->QC

Caption: Logical flow of the synthesis and purification process.

Conclusion

The provided protocol outlines a scalable and efficient synthesis of this compound. By utilizing the Gould-Jacobs reaction, this methodology offers a practical approach for producing this important heterocyclic intermediate in quantities suitable for research and development in the pharmaceutical industry. Adherence to the detailed experimental procedures and safety precautions is essential for a successful and safe scale-up synthesis.

References

Application Notes and Protocols: Thieno[3,2-b]pyridin-7-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridin-7-ol is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its fused bicyclic core, comprising a thiophene (B33073) and a pyridine (B92270) ring, serves as a privileged scaffold for the development of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, anti-tubercular agents, and other pharmacologically relevant compounds.

Key Applications

The thieno[3,2-b]pyridine (B153574) scaffold is a cornerstone in the design of potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.[1][2][3] Furthermore, derivatives of this scaffold have demonstrated promising activity against Mycobacterium tuberculosis and as negative allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5). The hydroxyl group at the 7-position of this compound offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).

Chemical Transformations and Experimental Protocols

The utility of this compound as a building block is primarily centered on the reactivity of its 7-hydroxyl group. Key transformations include its conversion to a leaving group (e.g., halide or triflate) for subsequent cross-coupling reactions, and its direct O-alkylation to form ethers.

Protocol 1: Conversion of this compound to 7-Chlorothieno[3,2-b]pyridine

This protocol details the conversion of the 7-hydroxyl group to a chloro group, a versatile intermediate for nucleophilic substitution and cross-coupling reactions.

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice/water bath

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure: [1][2][3]

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq, e.g., 5.0 g, 33.1 mmol) in phosphorus oxychloride (POCl₃, e.g., 15 mL).

  • Heat the stirred suspension to 105 °C in an oil bath for 4 hours. The suspension should dissolve to form a clear solution.

  • After the reaction is complete, cool the solution to room temperature.

  • Remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Cool the residue in an ice/water bath and cautiously add cold water to quench the reaction.

  • The product can then be isolated by extraction with a suitable organic solvent and purified by standard methods such as column chromatography or recrystallization.

Protocol 2: Synthesis of Thieno[3,2-b]pyridin-7-yl Trifluoromethanesulfonate (B1224126) and Subsequent Buchwald-Hartwig Amination

This two-step protocol describes the activation of the hydroxyl group as a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions, followed by an amination reaction.

Step 1: Synthesis of Thieno[3,2-b]pyridin-7-yl Trifluoromethanesulfonate

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-phenyltrifluoromethanesulfonimide

  • Nitrogen atmosphere apparatus

Procedure: [4][5]

  • To a solution of this compound (1.0 eq, e.g., 0.756 g) in anhydrous DMF (e.g., 15 mL) under a nitrogen atmosphere, add sodium hydride (60% in mineral oil, e.g., 0.24 g) portionwise at room temperature.

  • Warm the reaction mixture to 40 °C and stir for 30 minutes.

  • Cool the mixture to room temperature and add N-phenyltrifluoromethanesulfonimide (e.g., 2.1 g).

  • Stir the reaction mixture at room temperature for 1 hour. The resulting solution contains the thieno[3,2-b]pyridin-7-yl trifluoromethanesulfonate intermediate.

Step 2: Buchwald-Hartwig Amination with Boc-piperazine

Reaction Scheme:

Materials:

  • Solution of Thieno[3,2-b]pyridin-7-yl trifluoromethanesulfonate from Step 1

  • Boc-piperazine

  • Ethyl acetate (B1210297)

  • Brine solution

Procedure: [4][5]

  • To the reaction mixture from Step 1, add Boc-piperazine (e.g., 1.9 g).

  • Heat the mixture to 80 °C and stir for 2 hours.

  • After cooling, dilute the reaction with ethyl acetate (e.g., 100 mL) and wash with brine (2 x 50 mL).

  • Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by chromatography to yield the product. A reported yield for this two-step process is 82.5%.[4]

Protocol 3: Mitsunobu Reaction for the Synthesis of 7-Alkoxy-thieno[3,2-b]pyridines

The Mitsunobu reaction allows for the O-alkylation of this compound with an alcohol under mild, neutral conditions, proceeding with inversion of configuration at the alcohol's stereocenter if applicable.

Reaction Scheme:

Materials:

  • This compound

  • An appropriate alcohol (e.g., (S)-1-(4-(trifluoromethyl)phenyl)ethan-1-ol)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere apparatus

Procedure: [6]

  • Dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.2 eq) dropwise to the cooled, stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired ether product.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from the thieno[3,2-b]pyridine scaffold.

Table 1: Anti-proliferative Activity of Thieno[2,3-b]pyridine (B153569) Derivatives (IC₅₀ in nM)

CompoundHCT-116MDA-MB-231
6c 1124
8c 1521
8d 2432
Data from a study on the closely related thieno[2,3-b]pyridine scaffold, demonstrating the potent anti-cancer activity of this class of compounds.[7]

Table 2: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Derivative A VEGFR-2-
Derivative B c-Met-
Derivative C Src-
Qualitative data indicates inhibition of these kinases by thieno[3,2-b]pyridine derivatives.[8]

Visualizations

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor (e.g., VEGF, HGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) Growth_Factor->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Thienopyridine_Inhibitor Thieno[3,2-b]pyridine Derivative Thienopyridine_Inhibitor->P_RTK Inhibits Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK) P_RTK->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Experimental Workflow: Synthesis of 7-Substituted Thieno[3,2-b]pyridines

Synthesis_Workflow Start This compound Protocol1 Protocol 1: Chlorination (POCl3) Start->Protocol1 Protocol2 Protocol 2: Triflation (Tf2NPh) Start->Protocol2 Protocol3 Protocol 3: Mitsunobu Reaction Start->Protocol3 Intermediate1 7-Chlorothieno[3,2-b]pyridine Protocol1->Intermediate1 Intermediate2 Thieno[3,2-b]pyridin-7-yl Triflate Protocol2->Intermediate2 Product3 7-Alkoxy-thieno[3,2-b]pyridines Protocol3->Product3 Product1 Nucleophilic Substitution Products Intermediate1->Product1 Product2 Cross-Coupling Products (Suzuki, Buchwald-Hartwig) Intermediate1->Product2 e.g., Suzuki Intermediate2->Product2

Logical Relationship: From Building Block to Biological Activity

Logical_Relationship Building_Block This compound Derivatization Chemical Derivatization (Protocols 1-3) Building_Block->Derivatization Library Library of 7-Substituted Thieno[3,2-b]pyridines Derivatization->Library Screening Biological Screening Library->Screening Activity Identified Biological Activity (e.g., Kinase Inhibition, Anti-proliferative) Screening->Activity

References

Analytical Characterization of Thieno[3,2-b]pyridin-7-ol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thieno[3,2-b]pyridin-7-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. Accurate and thorough analytical characterization is paramount for its use in research and development, ensuring purity, identity, and quality. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 107818-20-2[1]
Molecular Formula C₇H₅NOS[1]
Molecular Weight 151.19 g/mol [1]
Appearance Solid-
Melting Point 230-235 °C[2]
Solubility Soluble in water[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. The molecule exists in a tautomeric equilibrium between the enol (this compound) and the keto (4H-thieno[3,2-b]pyridin-7-one) forms. This tautomerism can be observed in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound in solution.

¹H NMR Spectroscopy

  • Application Note: Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. For this compound, the chemical shifts and coupling constants of the aromatic protons are indicative of the fused ring system. The presence of tautomers can be identified by distinct sets of signals for each form.

  • Experimental Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Temperature: 25 °C.

      • Number of Scans: 16-64, depending on sample concentration.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

  • Application Note: Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thieno[3,2-b]pyridine (B153574) ring system are characteristic and can be used for structural confirmation.

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled ¹³C experiment.

      • Temperature: 25 °C.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)
  • Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.

  • Experimental Protocol:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Parameters:

      • Ionization Mode: Positive or negative ion mode.

      • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

      • Data Acquisition: Full scan mode to obtain the molecular ion peak. Tandem MS (MS/MS) can be used to study fragmentation patterns.

Infrared (IR) Spectroscopy
  • Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H or N-H and C=O stretching vibrations, which can help in confirming the presence of the keto-enol tautomerism. A broad band in the region of 3400-2500 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. A strong absorption band around 1640 cm⁻¹ can be attributed to the C=O stretching vibration of the keto tautomer.

  • Experimental Protocol:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis.

  • Application Note: A reverse-phase HPLC method can be developed for the separation and quantification of this compound. The choice of column, mobile phase, and detector is crucial for achieving good resolution and sensitivity.

  • Experimental Protocol:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Chromatographic Conditions (A starting point for method development):

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around its λmax).

      • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentration.

Elemental Analysis

  • Application Note: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. This is a fundamental technique to confirm the empirical formula and purity of a synthesized compound.

  • Experimental Protocol:

    • Sample Preparation: A few milligrams of the dry, pure compound are required.

    • Instrument: An elemental analyzer.

    • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight & Formula IR IR Spectroscopy Purification->IR Functional Groups HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Elemental Composition Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis Report Application Note & Protocol Generation Data_Analysis->Report

Caption: General workflow for the characterization of this compound.

References

Application Notes and Protocols: Reactivity of Thieno[3,2-b]pyridin-7-ol with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Thieno[3,2-b]pyridin-7-ol, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocols outlined below describe key transformations involving both electrophilic and nucleophilic reactions, enabling the synthesis of a diverse range of derivatives.

This compound is a bicyclic heteroaromatic compound featuring a fused thiophene (B33073) and pyridine (B92270) ring. The presence of a hydroxyl group at the 7-position, in tautomeric equilibrium with its ketone form, 4H-thieno[3,2-b]pyridin-7-one, provides a key handle for various chemical modifications. The electron-rich thiophene ring and the electron-deficient pyridine ring exhibit distinct reactivities towards electrophilic and nucleophilic reagents, respectively.

I. Reactions at the 7-Position Hydroxyl Group (Nucleophilic Character of Oxygen)

The hydroxyl group of this compound can act as a nucleophile, readily reacting with various electrophiles to form ethers and esters.

A. O-Alkylation (Ether Formation)

The formation of 7-alkoxythieno[3,2-b]pyridine derivatives is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability.

Protocol 1: Williamson Ether Synthesis

This classical method involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

  • Reaction Scheme:

    • This compound + Base → Thieno[3,2-b]pyridin-7-olate

    • Thieno[3,2-b]pyridin-7-olate + R-X → 7-(Alkyloxy)thieno[3,2-b]pyridine + X⁻

  • Experimental Protocol:

    • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) at 0 °C, add a strong base (e.g., sodium hydride (NaH), 1.1 eq.).

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Add the desired alkyl halide (R-X, 1.2 eq.) to the reaction mixture.

    • Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor by TLC until completion.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl iodideNaHDMF60485
2Ethyl bromideK₂CO₃Acetonitrile80878
3Benzyl chlorideNaHTHF65692
B. O-Acylation (Ester Formation)

Esterification of the hydroxyl group can be achieved by reaction with acylating agents such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

Protocol 2: Esterification with Acyl Chlorides

  • Reaction Scheme:

    • This compound + R-COCl → 7-(Acyloxy)thieno[3,2-b]pyridine + HCl

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine.

    • Add a base (e.g., triethylamine (B128534) (Et₃N) or pyridine, 1.5 eq.).

    • Cool the mixture to 0 °C and add the acyl chloride (R-COCl, 1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography.

EntryAcyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl chloridePyridinePyridineRT295
2Benzoyl chlorideEt₃NDCMRT490

II. Reactions Involving the Pyridine Ring (Electrophilic Character of Carbon)

The pyridine ring in the thieno[3,2-b]pyridine (B153574) system is generally electron-deficient and susceptible to nucleophilic attack, particularly after activation of the 7-hydroxyl group into a better leaving group.

A. Conversion of Hydroxyl to Chloro Group

Protocol 3: Synthesis of 7-Chlorothieno[3,2-b]pyridine (B1354074)

This protocol transforms the hydroxyl group into a versatile chloro leaving group, which is a key intermediate for subsequent nucleophilic substitution and cross-coupling reactions.[1]

  • Reaction Scheme:

    • Thieno[3,2-b]pyridin-7(4H)-one + Oxalyl Chloride/DMF → 7-Chlorothieno[3,2-b]pyridine

  • Experimental Protocol: [1]

    • To a 250 mL round-bottomed flask, add dichloromethane (30 mL) and ethylene (B1197577) chloride (20 mL).[1]

    • Add N,N-dimethylformamide (DMF) (1.8 mL, 23.28 mmol).[1]

    • Cool the mixture to 0 °C and slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise.[1]

    • Add Thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol).[1]

    • Heat the reaction mixture to reflux for 6 hours.[1]

    • After completion, cool the mixture to room temperature to afford 7-chlorothieno[3,2-b]pyridine as a pale yellow solid.[1]

Starting MaterialReagentsSolventConditionsProductYield (%)
Thieno[3,2-b]pyridin-7(4H)-oneOxalyl chloride, DMFDCM, Ethylene chlorideReflux, 6 h7-Chlorothieno[3,2-b]pyridine90[1]
B. Nucleophilic Aromatic Substitution (SNAr) on 7-Chlorothieno[3,2-b]pyridine

The 7-chloro derivative is an excellent substrate for SNAr reactions with various nucleophiles.

Protocol 4: Reaction with Amines

  • Experimental Protocol (General):

    • In a sealed tube, combine 7-chlorothieno[3,2-b]pyridine (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) in a high-boiling point solvent such as DMF, DMSO, or NMP.

    • Heat the reaction mixture at a high temperature (typically 100-150 °C) for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

    • Purify by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

For less reactive amines or to achieve coupling under milder conditions, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.

  • Experimental Protocol (General):

    • To an oven-dried Schlenk tube, add 7-chlorothieno[3,2-b]pyridine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add a degassed anhydrous solvent (e.g., toluene (B28343) or dioxane).

    • Heat the mixture to the required temperature (typically 80-110 °C) until the starting material is consumed.

    • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by chromatography.

NucleophileReaction TypeBaseCatalyst/LigandSolventTemp (°C)Product
MorpholineSNArK₂CO₃-DMF1207-(Morpholino)thieno[3,2-b]pyridine
AnilineBuchwald-HartwigNaOtBuPd₂(dba)₃/XantphosToluene1007-(Phenylamino)thieno[3,2-b]pyridine

Protocol 6: Reaction with Alkoxides and Thiols

Similar to amines, alkoxides and thiols can displace the chloride at the 7-position.

  • Experimental Protocol (General):

    • Generate the alkoxide or thiolate in situ by reacting the corresponding alcohol or thiol with a base like NaH in a suitable solvent (e.g., THF or DMF).

    • Add 7-chlorothieno[3,2-b]pyridine to the solution of the nucleophile.

    • Heat the reaction mixture as required and monitor for completion.

    • Work-up and purify as described for the SNAr reaction with amines.

III. Reactions on the Thiophene Ring (Electrophilic Aromatic Substitution)

The thiophene ring of the thieno[3,2-b]pyridine system is more susceptible to electrophilic attack than the pyridine ring. Theoretical studies on related systems suggest that electrophilic substitution, such as bromination, would preferentially occur at the C2 position of the thiophene ring.

Protocol 7: Electrophilic Bromination

  • Reaction Scheme:

    • This compound + Brominating Agent → 2-Bromo-thieno[3,2-b]pyridin-7-ol

  • Experimental Protocol (General):

    • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).

    • Cool the solution to 0 °C.

    • Add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine, 1.0-1.1 eq.) portion-wise.

    • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed.

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by recrystallization or column chromatography.

SubstrateBrominating AgentSolventTemp (°C)Product
This compoundNBSAcetic AcidRT2-Bromo-thieno[3,2-b]pyridin-7-ol

Visualizing Reaction Pathways

Thieno_Reactivity cluster_OH Reactions at the Hydroxyl Group cluster_pyridine Reactions involving the Pyridine Ring cluster_thiophene Reactions on the Thiophene Ring A This compound B 7-Alkoxythieno[3,2-b]pyridine (Ether) A->B O-Alkylation (Williamson) C 7-Acyloxythieno[3,2-b]pyridine (Ester) A->C O-Acylation D 7-Chlorothieno[3,2-b]pyridine A->D Chlorination (Oxalyl Chloride) H 2-Bromo-thieno[3,2-b]pyridin-7-ol A->H Electrophilic Bromination (NBS) E 7-Aminothieno[3,2-b]pyridine D->E Nucleophilic Substitution (Amines, Buchwald-Hartwig) F 7-Alkoxythieno[3,2-b]pyridine D->F Nucleophilic Substitution (Alkoxides) G 7-Thioether-thieno[3,2-b]pyridine D->G Nucleophilic Substitution (Thiols)

Caption: Reaction pathways of this compound.

Experimental Workflow for Derivatization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

Workflow start Start: this compound reaction Reaction with Electrophile/Nucleophile start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for derivatization.

These protocols and data provide a foundational guide for the chemical modification of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products. The versatility of this scaffold makes it a valuable building block for the discovery of new chemical entities with potential applications in drug development and materials science.

References

Application Notes and Protocols for Thieno[3,2-b]pyridin-7-ol in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the Thieno[3,2-b]pyridine (B153574) scaffold, originating from the key intermediate Thieno[3,2-b]pyridin-7-ol, in the design and development of novel anti-cancer agents. This document details the synthesis, biological evaluation, and mechanisms of action of derivatives of this privileged heterocyclic system.

Introduction to Thieno[3,2-b]pyridine in Oncology

The thieno[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, serving as a versatile template for the development of potent and selective bioactive molecules[1]. Its unique structural and electronic properties have been exploited to generate inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer[2]. Derivatives of this compound have shown particular promise as inhibitors of kinases such as Haspin and in the treatment of aggressive cancers like triple-negative breast cancer (TNBC)[2][3].

Quantitative Data on Anti-Cancer Activity

The following tables summarize the in vitro anti-cancer activity of various derivatives based on the thieno[3,2-b]pyridine scaffold.

Table 1: Growth Inhibitory Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives against Triple-Negative Breast Cancer (TNBC) Cell Lines. [3]

Compound IDR Group (at position 3)MDA-MB-231 GI₅₀ (µM)MDA-MB-468 GI₅₀ (µM)MCF-12A GI₅₀ (µM)
2a Phenyl> 50> 50> 50
2b 4-Fluorophenyl2023> 50
2c 4-Methoxyphenyl> 50> 50> 50
2d 4-(trifluoromethyl)phenyl1917> 50
2e 4-Chlorophenyl1314> 50
2f Thiophen-2-yl> 50> 50> 50
2g Pyridin-4-yl> 50> 50> 50
2h Furan-3-yl> 50> 50> 50

GI₅₀: 50% Growth Inhibition concentration. MCF-12A is a non-tumorigenic breast epithelial cell line.

Table 2: Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives against Haspin Kinase.

Compound IDStructureHaspin IC₅₀ (nM)Reference
MU1920 Structure not publicly detailedData not publicly available[2]

Further investigation of the primary literature is required to obtain specific IC₅₀ values for a broader range of Haspin inhibitors based on this scaffold.

Signaling Pathways and Experimental Workflows

Targeted Signaling Pathway: Haspin Kinase in Mitosis

Thieno[3,2-b]pyridine derivatives have been identified as potent and selective inhibitors of Haspin kinase[2][4]. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[5]. This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromere. The CPC is vital for correcting kinetochore-microtubule attachments and ensuring accurate chromosome segregation[5][6]. Inhibition of Haspin disrupts this pathway, leading to mitotic defects and potentially cell death in proliferating cancer cells[7].

Haspin_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by Thieno[3,2-b]pyridine Derivatives CDK1 CDK1/Cyclin B Haspin_inactive Haspin (Inactive) CDK1->Haspin_inactive Activates PLK1 PLK1 PLK1->Haspin_inactive Activates Haspin_active Haspin (Active) Haspin_inactive->Haspin_active Phosphorylation HistoneH3 Histone H3 Haspin_active->HistoneH3 Phosphorylates at Thr3 H3T3ph Phosphorylated H3 (H3T3ph) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits to Centromere Chromosome Chromosome Segregation CPC->Chromosome Ensures Proper Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->Haspin_active Inhibits

Caption: Haspin Kinase Signaling Pathway in Mitosis and its Inhibition.

Experimental Workflow for Anti-Cancer Agent Screening

The evaluation of novel Thieno[3,2-b]pyridine derivatives as anti-cancer agents typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.

Experimental_Workflow start Synthesis of Thieno[3,2-b]pyridine Derivatives screening In Vitro Cytotoxicity Screening (e.g., SRB Assay) start->screening viability Cell Viability Assay (e.g., Trypan Blue) screening->viability Confirm Cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) screening->cell_cycle Determine Effect on Cell Cycle mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) viability->mechanism cell_cycle->mechanism invivo In Vivo Tumor Models (e.g., CAM Assay, Xenografts) mechanism->invivo Promising Candidates end Lead Compound Identification invivo->end

Caption: General Experimental Workflow for Screening Anti-Cancer Agents.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A reliable method for the synthesis of the core intermediate, this compound, can be achieved through a modified Friedländer annulation. This representative protocol is based on established synthetic routes for similar thienopyridine structures.

Materials:

Procedure:

  • Preparation of the Sodium Enolate of Ethyl Acetoacetate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. To this solution, add ethyl acetoacetate dropwise at room temperature and stir for 30 minutes.

  • Condensation Reaction: To the freshly prepared sodium enolate solution, add a solution of 3-amino-2-formylthiophene in ethanol.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold ethanol and water, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.

Sulforhodamine B (SRB) Cell Proliferation Assay[3][8]

This assay is used to determine the growth inhibitory effects of the synthesized compounds.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete culture medium

  • Thieno[3,2-b]pyridine derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/mL) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Thieno[3,2-b]pyridine derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Cell Fixation: After treatment, gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA and air dry.

  • SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Trypan Blue Cell Viability Assay[2][7]

This assay is used to differentiate and count viable and non-viable cells.

Materials:

  • Cell suspension

  • Trypan Blue solution, 0.4% (w/v)

  • Hemocytometer

  • Microscope

Procedure:

  • Sample Preparation: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Cell Cycle Analysis by Flow Cytometry[3]

This method is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70% (cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

References

Application Notes and Protocols: Thieno[3,2-b]pyridin-7-ol for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of Thieno[3,2-b]pyridin-7-ol and its derivatives in the field of materials science, particularly in organic electronics. While direct applications of the parent compound, this compound, are not extensively documented in materials science literature, the broader class of thienopyridines has emerged as a versatile scaffold for the development of functional organic materials. This document outlines the potential applications, synthetic strategies, and key performance metrics based on analogous thienopyridine-based materials.

Introduction to Thienopyridines in Materials Science

Thienopyridines are a class of heterocyclic compounds containing fused thiophene (B33073) and pyridine (B92270) rings. Their rigid, planar structure and rich electron density make them attractive candidates for applications in organic electronics. The nitrogen atom in the pyridine ring acts as an electron-withdrawing moiety, while the sulfur atom in the thiophene ring is electron-donating. This inherent electronic push-pull character, combined with the ability to functionalize both the thiophene and pyridine rings, allows for the fine-tuning of their optical and electronic properties.

The hydroxyl group in this compound offers a reactive site for further chemical modifications, such as etherification or esterification, enabling the attachment of various functional groups to tailor the molecule's properties for specific applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

Potential Applications and Performance of Thienopyridine Derivatives

The performance of organic electronic devices is highly dependent on the molecular structure of the active materials. By modifying the core thienopyridine structure, researchers have developed materials with promising characteristics. Below are tables summarizing the performance of materials based on structures analogous to this compound.

Table 1: Performance of Thieno[3,2-b]pyrrole-Based Acceptors in Organic Solar Cells

Acceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
ThPy10.85217.3172.110.6
ThPy20.84118.9574.511.9
ThPy30.83023.8277.115.3
ThPy40.86516.7070.110.0

Data based on heteroheptacene-based acceptors with a thieno[3,2-b]pyrrole core, a close structural analog of thieno[3,2-b]pyridine.

Table 2: Electroluminescence Performance of Thieno[3,2-c]pyridine-Based Iridium Complexes in OLEDs

Emitting MaterialMax. Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
Green Emitter>10,00045.338.713.2
Yellow Emitter>10,00030.122.58.8
Red Emitter>5,00015.29.87.5

Performance data for solution-processed OLEDs using novel thieno[3,2-c]pyridine-based phosphorescent Iridium complexes.

Experimental Protocols

Protocol 1: Proposed Synthesis of a Functionalized this compound Derivative

This protocol describes a proposed multi-step synthesis for a functionalized this compound derivative, which could serve as a building block for more complex materials. The synthesis involves the construction of the thienopyridine core followed by functionalization.

Step 1: Synthesis of a Substituted Thieno[2,3-b]pyridine Precursor

A common route to thieno[2,3-b]pyridines involves the reaction of a substituted 3-cyanopyridine-2(1H)-thione with an α-halo-ketone or ester, followed by intramolecular cyclization. For the [3,2-b] isomer, a similar strategy starting from a functionalized thiophene can be envisioned.

Step 2: Functionalization via Suzuki-Miyaura Cross-Coupling

For creating materials for organic electronics, extending the π-conjugation is often desired. This can be achieved via cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura coupling on a bromo-thienopyridine derivative.

  • Materials:

    • 7-Bromo-thieno[3,2-b]pyridine derivative (1.0 eq)

    • Aryl or heteroaryl boronic acid or pinacol (B44631) ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • To a degassed mixture of the 7-bromo-thieno[3,2-b]pyridine derivative, the boronic acid/ester, and the base in the solvent system, add the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Fabrication of an Organic Solar Cell Device

This protocol outlines the fabrication of a conventional bulk-heterojunction organic solar cell using a thienopyridine-based material as a hypothetical donor or acceptor.

  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrates at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a solution of the thienopyridine derivative (acceptor) and a polymer donor (e.g., PTB7-Th) in a suitable organic solvent (e.g., chlorobenzene (B131634) with a solvent additive like 1,8-diiodooctane).

    • Spin-coat the active layer solution onto the HTL in a glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

    • Anneal the active layer at a temperature optimized for the specific material system to promote favorable morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Deposit a thin layer of an electron transport material (e.g., PFN-Br or Ca) by spin-coating or thermal evaporation.

    • Thermally evaporate the top metal electrode (e.g., Aluminum or Silver) through a shadow mask to define the device area.

  • Device Encapsulation and Characterization:

    • Encapsulate the device to protect it from air and moisture.

    • Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination.

    • Determine the external quantum efficiency (EQE) to evaluate the spectral response of the device.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Functionalized this compound Derivative cluster_device_fab Organic Solar Cell Fabrication start This compound Precursor step1 Halogenation (e.g., Bromination) start->step1 step2 Suzuki-Miyaura Cross-Coupling step1->step2 product Functionalized Thienopyridine Material step2->product active Active Layer Spin-Coating (Thienopyridine Blend) product->active Material Input sub_prep ITO Substrate Cleaning & UV-Ozone Treatment htl HTL Deposition (PEDOT:PSS) sub_prep->htl htl->active etl ETL & Cathode Evaporation active->etl encap Device Encapsulation etl->encap characterization J-V & EQE Measurement encap->characterization

Caption: Workflow for synthesis and device fabrication.

logical_relationship cluster_applications Potential Applications tp_core Thieno[3,2-b]pyridine Core functionalization Molecular Functionalization (-OH group, C-H activation) tp_core->functionalization enables properties Tunable Properties (HOMO/LUMO, Bandgap, Solubility) functionalization->properties controls oled OLEDs (Emissive or Host Material) properties->oled osc OSCs (Donor or Acceptor Material) properties->osc ofet OFETs (Semiconducting Channel) properties->ofet performance Device Performance (Efficiency, Stability, Mobility) oled->performance osc->performance ofet->performance

Troubleshooting & Optimization

Technical Support Center: Purification of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of "Thieno[3,2-b]pyridin-7-ol" from common byproducts encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Based on a plausible Friedländer-type synthesis from 3-aminothiophene-2-carboxaldehyde and a protected acetoacetate (B1235776), common impurities may include:

  • Unreacted Starting Materials: 3-aminothiophene-2-carboxaldehyde and the acetoacetate derivative.

  • Isomeric Byproducts: Depending on the reaction conditions, the isomeric Thieno[2,3-b]pyridin-5-ol may form.

  • Self-condensation Products: Aldol condensation products of the acetoacetate starting material.

  • Polymeric Materials: Dark, insoluble polymeric materials can form under harsh reaction conditions.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities when the crude product is relatively pure.

  • Column Chromatography is the preferred method for separating the desired product from significant quantities of byproducts, especially isomeric impurities.

  • Acid-Base Extraction can be useful for removing non-basic or non-acidic impurities from the phenolic and basic this compound.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. A suitable TLC solvent system for the polar this compound and its potential byproducts would be a mixture of a moderately polar and a polar solvent, such as dichloromethane (B109758)/methanol (B129727) (e.g., 95:5 or 90:10 v/v) or ethyl acetate/methanol. Adding a small amount of triethylamine (B128534) (0.5-1%) can help reduce tailing of basic compounds on silica (B1680970) gel.

Troubleshooting Guides

Recrystallization

Issue: The compound does not crystallize from the solution.

  • Possible Cause 1: The solution is not saturated.

    • Solution: Reduce the volume of the solvent by gentle heating and evaporation.

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause 3: Presence of impurities inhibiting crystallization.

    • Solution: Try adding a seed crystal of pure this compound to induce crystallization. If this fails, column chromatography may be necessary.

Issue: The recovered crystals are not pure.

  • Possible Cause 1: The chosen solvent is not optimal.

    • Solution: Select a solvent in which the impurities are either very soluble or very insoluble, while the desired compound has a steep solubility curve with temperature.

  • Possible Cause 2: The crystals crashed out of solution too quickly, trapping impurities.

    • Solution: Re-dissolve the crystals in the minimum amount of hot solvent and allow for slow cooling.

Column Chromatography

Issue: Poor separation of this compound from its byproducts.

  • Possible Cause 1: Incorrect mobile phase polarity.

    • Solution: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture). If they are not moving from the baseline (low Rf), increase the polarity.

  • Possible Cause 2: Co-elution with an isomer.

    • Solution: Isomers can be challenging to separate. A shallow gradient elution, where the solvent polarity is increased very slowly over the course of the chromatography, may improve resolution.

Issue: Streaking or tailing of the compound on the column.

  • Possible Cause 1: Strong interaction of the basic pyridine (B92270) nitrogen with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

  • Possible Cause 2: The sample was loaded in a solvent that is too polar.

    • Solution: Dissolve the crude product in the minimum amount of the initial, less polar mobile phase, or adsorb it onto a small amount of silica gel (dry loading) before loading it onto the column.

Data Presentation

Table 1: Recrystallization Solvent Screening (Hypothetical Data)

Solvent SystemPurity of Recovered Product (%)Recovery Yield (%)Observations
Ethanol9275Good crystal formation.
Methanol9065Crystals form quickly, potential for trapped impurities.
Isopropanol (B130326)/Water (9:1)9580Slow crystallization, well-formed needles.
Ethyl Acetate8550Oiling out observed initially.

Table 2: Column Chromatography Mobile Phase Optimization (Hypothetical Data)

Mobile Phase (DCM:MeOH)Retention Factor (Rf) of this compoundSeparation from Isomer (ΔRf)Peak Shape
98:20.550.05Tailing observed.
95:50.350.10Good separation, slight tailing.
95:5 + 0.5% TEA0.380.12Symmetrical peak.
90:100.200.15Good separation, but longer elution time.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add 20 mL of isopropanol and heat the mixture to boiling on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Add hot water dropwise to the boiling isopropanol solution until the solution becomes slightly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol/water (9:1).

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Column Chromatography Purification of this compound
  • Column Packing: Prepare a slurry of 50 g of silica gel (230-400 mesh) in dichloromethane (DCM). Pour the slurry into a glass column (e.g., 3 cm diameter) and allow the silica to settle, draining the excess solvent.

  • Sample Loading: Dissolve 500 mg of crude this compound in a minimal amount of DCM/methanol (98:2). Add 1 g of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of 98:2 DCM:MeOH containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions (e.g., 10 mL each) and monitor the elution by TLC.

  • Gradient Elution (if necessary): If separation is not achieved, gradually increase the methanol concentration in the mobile phase to 95:5 DCM:MeOH.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Low initial purity / Isomers present Analysis Purity Analysis (TLC, NMR, LC-MS) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure Purity Confirmed Troubleshooting_Tree start Impure Product after Initial Purification q1 Are starting materials present? start->q1 a1_yes Increase polarity of elution solvent in column chromatography q1->a1_yes Yes q2 Are isomers present? q1->q2 No end Re-purify and analyze a1_yes->end a2_yes Use shallow gradient elution in column chromatography q2->a2_yes Yes q3 Is there significant tailing on TLC/column? q2->q3 No a2_yes->end a3_yes Add triethylamine to the mobile phase q3->a3_yes Yes q3->end No a3_yes->end

"Thieno[3,2-b]pyridin-7-ol" synthesis reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[3,2-b]pyridin-7-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 7-Chlorothieno[3,2-b]pyridine (B1354074) from Thieno[3,2-b]pyridin-7(4H)-one

Q: We are experiencing low yields during the conversion of thieno[3,2-b]pyridin-7(4H)-one to 7-chlorothieno[3,2-b]pyridine using oxalyl chloride and DMF. What are the potential causes and how can we optimize the reaction?

A: Low yields in this chlorination step can arise from several factors. Here is a systematic approach to troubleshooting and optimization:

  • Moisture Contamination: Oxalyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Reagent Quality: Use freshly opened or properly stored oxalyl chloride and anhydrous DMF. Degradation of these reagents can significantly impact the reaction efficiency.

  • Reaction Temperature and Time: The reaction involves heating to reflux for several hours.[1] Inadequate heating or insufficient reaction time may lead to incomplete conversion. Conversely, prolonged heating at excessively high temperatures could lead to side product formation. We recommend monitoring the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry of Reagents: The molar ratio of oxalyl chloride and DMF to the starting material is crucial. An excess of the chlorinating agent is typically used, but a large excess might lead to undesired side reactions.

ParameterRecommended ConditionTroubleshooting Tips
Atmosphere Inert (Nitrogen or Argon)Ensure a positive pressure of inert gas.
Solvents Anhydrous Dichloromethane and DichloroethaneUse freshly distilled or commercially available anhydrous solvents.
Reagents Oxalyl Chloride, Anhydrous DMFUse fresh reagents. Add oxalyl chloride dropwise at 0 °C.[1]
Temperature RefluxEnsure consistent and uniform heating.
Reaction Time 6 hours[1]Monitor reaction progress by TLC or LC-MS to confirm completion.

Issue 2: Challenges in the Hydrolysis of 7-Chlorothieno[3,2-b]pyridine to this compound

Q: We are attempting to synthesize this compound by hydrolyzing 7-chlorothieno[3,2-b]pyridine, but we are observing low conversion rates and side product formation. What are the recommended conditions?

A: The conversion of an aryl chloride to a hydroxyl group can be challenging. Here are some strategies and troubleshooting tips:

  • Nucleophilic Aromatic Substitution (SNAr): This typically requires harsh conditions (high temperature and pressure) with a strong nucleophile like sodium hydroxide. The electron-deficient nature of the pyridine (B92270) ring can facilitate this reaction.

    • Optimization: Screen different solvents (e.g., water, dioxane, DMSO), temperatures (100-200 °C), and concentrations of NaOH. The use of a sealed reaction vessel is necessary to reach higher temperatures.

  • Metal-Catalyzed Hydroxylation: Palladium or copper-catalyzed cross-coupling reactions can be a milder alternative.

    • Palladium Catalysis: Use a palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) with a suitable ligand (e.g., a biaryl phosphine (B1218219) like XPhos or SPhos) and a base (e.g., K2CO3, Cs2CO3).

    • Copper Catalysis (Ullmann Condensation): Use a copper catalyst (e.g., CuI, Cu2O) with a ligand (e.g., L-proline, DMEDA) and a base.

  • Side Products: Potential side products could include ethers (if alcohols are used as solvents) or reduced species. Analysis of the crude reaction mixture by LC-MS can help identify these byproducts and guide optimization.

MethodCatalyst/ReagentLigandBaseSolventTemperature (°C)
SNAr NaOH--Water/Dioxane150-200
Pd-catalyzed Pd(OAc)2XPhosK2CO3Toluene/Water80-110
Cu-catalyzed CuIL-prolineK2CO3DMSO100-150

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for the synthesis of the thieno[3,2-b]pyridine (B153574) core structure?

A1: The construction of the thieno[3,2-b]pyridine ring system can be approached in several ways, primarily by building the pyridine ring onto a pre-existing thiophene (B33073) or vice versa.[2]

  • Cyclocondensation Reactions: This is a widely used method. For example, the cyclization of functionalized thiophenes, such as 3-aminothiophenes with an electrophilic substituent at the 2-position, can be employed.[2]

  • Photocyclization: The photocyclization of 2-thienylalkene imines in the presence of an acid offers a mild route to construct the pyridine ring onto a thiophene precursor.[2]

Q2: How can I purify the final product, this compound?

A2: Purification of this compound will depend on the impurities present. Standard techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective for removing minor impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A solvent system of varying polarity (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) can be used to elute the desired product.

  • Preparative HPLC: For obtaining high-purity material, preparative reverse-phase HPLC may be necessary.

Q3: Are there any known safety precautions for handling 7-chlorothieno[3,2-b]pyridine?

A3: 7-Chlorothieno[3,2-b]pyridine is a halogenated heterocyclic compound and should be handled with appropriate safety measures.[3] It is typically a white to off-white solid.[3] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are recommended. Work in a well-ventilated fume hood to avoid inhalation.

Experimental Protocols

Protocol 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine[1]

  • To a 250 mL oven-dried, round-bottomed flask under a nitrogen atmosphere, add anhydrous methylene (B1212753) chloride (30 mL) and anhydrous dichloroethane (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add N,N-dimethylformamide (1.8 mL, 23.28 mmol) followed by the dropwise addition of oxalyl chloride (2.9 mL, 33.86 mmol).

  • Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product, 7-chlorothieno[3,2-b]pyridine, should precipitate as a pale yellow solid.

  • Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

SynthesisWorkflow start Thiophene Precursor step1 Cyclocondensation start->step1 intermediate1 Thieno[3,2-b]pyridin-7(4H)-one step1->intermediate1 step2 Chlorination (Oxalyl Chloride, DMF) intermediate1->step2 intermediate2 7-Chlorothieno[3,2-b]pyridine step2->intermediate2 step3 Hydrolysis (e.g., NaOH or Pd-catalysis) intermediate2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

TroubleshootingChlorination start Low Yield in Chlorination Step q1 Are reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction time optimized? a1_yes->q2 sol1 Dry glassware and use anhydrous reagents/solvents. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the temperature adequate? a2_yes->q3 sol2 Monitor reaction by TLC/LC-MS to determine optimal time. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate stoichiometry of reagents. a3_yes->end sol3 Ensure consistent reflux temperature. a3_no->sol3

Caption: Troubleshooting decision tree for the chlorination step.

References

Technical Support Center: Derivatization of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Thieno[3,2-b]pyridin-7-ol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this versatile heterocyclic scaffold.

Troubleshooting Guides

This section addresses specific challenges that may be encountered during the derivatization of the 7-hydroxyl group of this compound.

O-Alkylation (e.g., Williamson Ether Synthesis)

Q1: I am observing low yields or no reaction during the O-alkylation of this compound using a Williamson ether synthesis protocol. What are the possible causes and solutions?

A1: Low yields in Williamson ether synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation: The hydroxyl group of this compound needs to be fully deprotonated to form the more nucleophilic alkoxide.

    • Solution: Use a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols. Ensure you are using at least one equivalent of the base.

  • Poor Solubility: The starting material or the intermediate salt may have limited solubility in the chosen solvent, impeding the reaction.

    • Solution: Use a polar apathetic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to improve solubility.

  • Steric Hindrance: The alkyl halide used may be too sterically hindered, which slows down the SN2 reaction.

    • Solution: Whenever possible, use primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination side reactions.[1]

  • Competition with N-Alkylation: The pyridine (B92270) nitrogen in the ring system can also be alkylated, leading to a mixture of products and lower yields of the desired O-alkylated derivative. This is a common challenge with hydroxypyridine derivatives.

    • Solution: The choice of base and solvent can influence the N- vs. O-alkylation ratio. Harder cations (like Na+) tend to favor O-alkylation. Running the reaction at lower temperatures may also improve selectivity.

Q2: My O-alkylation reaction is producing a significant amount of an elimination byproduct. How can I minimize this?

A2: Elimination (E2) is a common competing side reaction in Williamson ether synthesis, especially with sterically hindered substrates.[1]

  • Choice of Alkyl Halide: The structure of the alkylating agent is critical.

    • Solution: Prioritize the use of primary alkyl halides. If a secondary alkyl halide must be used, expect lower yields and consider alternative methods like the Mitsunobu reaction. Tertiary alkyl halides are generally unsuitable for this reaction.[1]

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.

  • Base Strength: A very strong, bulky base can promote elimination.

    • Solution: While a strong base is needed for deprotonation, using a non-nucleophilic, sterically hindered base for other purposes should be avoided. For the deprotonation of the alcohol, NaH is generally a good choice.

O-Arylation (e.g., Ullmann Condensation and Buchwald-Hartwig Etherification)

Q3: I am attempting an Ullmann condensation to form a diaryl ether at the 7-position, but the reaction is sluggish and gives low yields. What can I do to improve it?

A3: The classical Ullmann condensation often requires harsh reaction conditions.

  • Reaction Temperature: High temperatures are typically necessary.

    • Solution: Ensure the reaction is heated sufficiently, often in a high-boiling solvent like DMF, or even neat.

  • Copper Source and Ligands: The nature of the copper catalyst is crucial.

    • Solution: Use a copper(I) salt, such as CuI, which is generally more effective than copper metal. The addition of a ligand, such as 1,10-phenanthroline (B135089) or an acylhydrazine-type ligand, can significantly improve the reaction efficiency and allow for milder conditions.

  • Substrate Reactivity: Aryl iodides are more reactive than aryl bromides or chlorides.

    • Solution: If possible, use an aryl iodide as the coupling partner.

Q4: Can I use a Buchwald-Hartwig C-O coupling reaction for the O-arylation of this compound? What are the key considerations?

A4: Yes, the Buchwald-Hartwig amination has been adapted for the formation of C-O bonds and can be a viable alternative to the Ullmann reaction, often proceeding under milder conditions.

  • Catalyst System: The choice of palladium precursor and phosphine (B1218219) ligand is critical for successful C-O coupling.

    • Solution: A common catalyst system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as those from the biarylphosphine class (e.g., XPhos, SPhos).

  • Base Selection: A suitable base is required for the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often used.

  • Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on the aryl halide.

Esterification and Sulfonylation

Q5: I am trying to synthesize a 7-ester or 7-sulfonate derivative of this compound, but the purification is difficult due to side products. What are the likely side reactions and how can I avoid them?

A5: Esterification and sulfonylation reactions can also present challenges.

  • Acylation/Sulfonylation of the Pyridine Nitrogen: Similar to alkylation, the pyridine nitrogen can compete with the hydroxyl group for the electrophile (acid chloride, anhydride, or sulfonyl chloride).

    • Solution: The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, can help to scavenge the acid byproduct without promoting N-acylation/sulfonylation. Running the reaction at low temperatures (e.g., 0 °C) can also improve selectivity.

  • Hydrolysis of the Product: The resulting ester or sulfonate may be sensitive to hydrolysis, especially during aqueous workup.

    • Solution: Perform the workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases or acids.

  • Purification: The polarity of the starting material, product, and byproducts can be similar, making chromatographic separation challenging.

    • Solution: Careful selection of the solvent system for column chromatography is essential. A gradient elution may be necessary. Recrystallization can also be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q: What is the typical reactivity of the hydroxyl group on the this compound core?

A: The hydroxyl group at the 7-position of the thieno[3,2-b]pyridine (B153574) ring system is phenolic in nature, making it more acidic than a typical aliphatic alcohol. This allows for deprotonation with a moderately strong base to form a phenoxide-like species, which is a good nucleophile for reactions like Williamson ether synthesis. The presence of the pyridine nitrogen introduces the potential for competing reactions at the nitrogen atom.

Q: Which method is generally preferred for O-alkylation: Williamson ether synthesis or the Mitsunobu reaction?

A: The choice depends on the substrate and desired outcome:

  • Williamson Ether Synthesis: This is a robust and widely used method, particularly with primary alkyl halides. It is often the first choice due to the availability and cost of reagents. However, it can be problematic with secondary alkyl halides due to competing elimination reactions.[1]

  • Mitsunobu Reaction: This reaction is an excellent alternative, especially for secondary alcohols, as it proceeds with inversion of stereochemistry and generally avoids elimination byproducts.[2] However, it requires specific reagents (a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate like DEAD or DIAD) and can be more challenging to work up due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.[2]

Q: How can I confirm that I have successfully derivatized the hydroxyl group?

A: A combination of spectroscopic methods is recommended for structural confirmation:

  • ¹H NMR: The disappearance of the phenolic hydroxyl proton signal is a key indicator. You will also see new signals corresponding to the protons of the newly introduced alkyl, aryl, or acyl group.

  • ¹³C NMR: Shifts in the chemical shift of the carbon atom attached to the oxygen (C7) will be observed.

  • IR Spectroscopy: The disappearance of the broad O-H stretching band of the starting material is a strong indication of a successful reaction. New bands corresponding to the functional group introduced (e.g., C-O-C for ethers, C=O for esters) will appear.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the expected molecular weight of the derivatized product.

Experimental Protocols

General Procedure for Williamson Ether Synthesis of 7-Alkoxy-thieno[3,2-b]pyridines
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.1-1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Mitsunobu Reaction for the Synthesis of 7-Alkoxy-thieno[3,2-b]pyridines
  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Data Presentation

Reaction TypeReagentsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
O-AlkylationAlkyl BromideNaHDMFRT12-2460-85General Protocol
O-AlkylationAlkyl IodideK₂CO₃AcetoneReflux8-1655-80General Protocol
MitsunobuAlcohol, PPh₃, DEAD-THF0 to RT12-2450-75[2]
O-Arylation (Ullmann)Aryl Iodide, CuIK₂CO₃DMF120-15024-4840-60General Protocol
O-Arylation (Buchwald)Aryl Bromide, Pd(OAc)₂, XPhosCs₂CO₃Toluene1008-1265-90General Protocol
EsterificationAcid ChlorideEt₃NDCM0 to RT2-470-95General Protocol
SulfonylationSulfonyl ChloridePyridineDCM0 to RT2-465-90General Protocol

Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions used.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Thienopyridinol This compound Alkoxide Thieno[3,2-b]pyridinyl-7-oxide Thienopyridinol->Alkoxide + Base Base NaH H2 H₂ gas Alkoxide_ref Thieno[3,2-b]pyridinyl-7-oxide AlkylHalide R-X (Alkyl Halide) Salt NaX Product 7-Alkoxy-thieno[3,2-b]pyridine Alkoxide_ref->Product + R-X

Caption: Workflow for the Williamson Ether Synthesis of 7-Alkoxy-thieno[3,2-b]pyridines.

N_vs_O_Alkylation Start This compound + R-X + Base O_Alkylation O-Alkylation Product (7-Alkoxy-thieno[3,2-b]pyridine) Start->O_Alkylation Favored by: - Hard cations (Na+, K+) - Polar aprotic solvents N_Alkylation N-Alkylation Product (Thieno[3,2-b]pyridin-7(4H)-one derivative) Start->N_Alkylation Favored by: - Softer cations (Ag+) - Less polar solvents

Caption: Competing N- vs. O-alkylation pathways in the derivatization of this compound.

References

"Thieno[3,2-b]pyridin-7-ol" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation of Thieno[3,2-b]pyridin-7-ol for researchers, scientists, and drug development professionals. The information is compiled from available safety data and chemical literature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A: this compound is generally considered stable under normal laboratory storage conditions. It is recommended to keep the compound in a tightly closed container in a dry and well-ventilated place.

Q2: Are there any known hazardous decomposition products for this compound?

A: Under normal use conditions, no hazardous decomposition products have been reported.

Q3: Is this compound susceptible to oxidation?

Q4: What is the potential impact of hydrolysis on the stability of this compound?

A: There is limited direct public data on the hydrolytic stability of this compound. However, the core structure is generally stable. Hydrolysis is not expected to be a significant issue under standard neutral aqueous conditions.

Q5: Does this compound exhibit tautomerism?

A: Yes, the presence of the 7-ol (hydroxyl) group on the pyridine (B92270) ring allows for keto-enol tautomerism. Spectroscopic data, such as a broad band in the IR spectrum (3400-2500 cm⁻¹) and a strong absorption around 1640 cm⁻¹, are consistent with the presence of both the keto and enol forms. This is an intrinsic property of the molecule and not a degradation pathway.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid material (e.g., yellowing) Potential minor oxidation or presence of impurities.- Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Minimize exposure to light by using an amber vial.- Ensure the storage container is tightly sealed to prevent exposure to air and moisture.
Unexpected peaks in analytical data (e.g., HPLC, NMR) after storage in solution Solvent-induced degradation or reaction with impurities in the solvent.- Use high-purity, dry solvents for preparing solutions.- Prepare solutions fresh before use.- If solutions need to be stored, store them at low temperatures (e.g., -20°C) and protected from light.
Inconsistent experimental results Potential degradation of the compound leading to lower effective concentration.- Confirm the purity of the material before use using a suitable analytical method (e.g., HPLC, LC-MS).- Follow the recommended storage and handling procedures to ensure compound integrity.

Hypothetical Degradation Pathways

Due to the limited availability of specific experimental data on the degradation of this compound, the following diagram illustrates potential degradation pathways based on the chemical functionalities present in the molecule. These are not confirmed degradation routes but represent chemically plausible transformations under certain stress conditions (e.g., strong oxidation, UV light).

Hypothetical_Degradation_Pathway A This compound B Sulfoxide Derivative A->B Oxidation [O] E Oxidative Coupling Products (e.g., Dimers) A->E Oxidative Coupling C Sulfone Derivative B->C Further Oxidation [O] D Ring-Opened Products C->D Further Degradation

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the stability testing of this compound. However, researchers can adapt general protocols for forced degradation studies as recommended by regulatory bodies like the ICH (International Council for Harmonisation).

Example of a General Forced Degradation Study Workflow:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acidic Hydrolysis (e.g., 0.1M HCl, heat) A->B C Basic Hydrolysis (e.g., 0.1M NaOH, heat) A->C D Oxidative (e.g., 3% H₂O₂, RT) A->D E Photolytic (e.g., UV/Vis light) A->E F Thermal (Dry heat) A->F G Neutralize Samples (if necessary) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I Characterize Degradation Products (e.g., MS, NMR) H->I If significant degradation

Caption: General workflow for a forced degradation study.

Troubleshooting Guide for Thieno[3,2-b]pyridin-7-ol NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with the NMR signal assignment of "Thieno[3,2-b]pyridin-7-ol". The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows more peaks than expected for this compound. What could be the reason?

A1: The presence of more signals than anticipated in the 1H NMR spectrum of this compound can often be attributed to the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the pyridin-7-ol (enol) form and its corresponding thieno[3,2-b]pyridin-7(4H)-one (keto) form. In many solvents, both tautomers may be present, leading to a mixture of species and a more complex spectrum than expected for a single compound. The ratio of these tautomers can be influenced by the solvent, temperature, and pH.[1][2][3]

Q2: The chemical shifts of my aromatic protons are not matching the expected values. How can I confirm their assignment?

A2: Unambiguous assignment of aromatic protons in heterocyclic systems like this compound can be challenging due to the influence of the heteroatoms and potential tautomerism. To confidently assign these signals, it is highly recommended to perform two-dimensional (2D) NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically protons on adjacent carbons), helping to identify neighboring protons within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, providing definitive C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together the complete molecular skeleton.

Q3: I am observing broad signals in my 1H NMR spectrum, especially for the OH or NH proton. How can I address this?

A3: Broadening of exchangeable protons like hydroxyl (-OH) and amine (-NH) protons is a common phenomenon in 1H NMR. This can be due to several factors including:

  • Chemical Exchange: The proton can be exchanging with other exchangeable protons in the sample, such as residual water. To confirm if a peak corresponds to an -OH or -NH proton, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the corresponding signal to disappear or significantly decrease in intensity.

  • Quadrupole Broadening: If the proton is coupled to a quadrupolar nucleus like ¹⁴N, this can lead to signal broadening.

  • Intermediate Rate of Tautomerism: If the keto-enol tautomerization is occurring at a rate that is on the NMR timescale, the signals for the protons involved can be broadened.

Q4: How does the choice of NMR solvent affect the spectrum of this compound?

A4: The choice of solvent can have a significant impact on the NMR spectrum of this compound, primarily by influencing the position of the keto-enol equilibrium.

  • Non-polar, aprotic solvents (e.g., CDCl₃, Benzene-d₆) may favor the less polar enol form.

  • Polar, aprotic solvents (e.g., DMSO-d₆, Acetone-d₆) can stabilize the more polar keto form through hydrogen bonding interactions.

  • Polar, protic solvents (e.g., Methanol-d₄, D₂O) can also influence the equilibrium and lead to the exchange of the hydroxyl proton.

It is often beneficial to acquire spectra in different solvents to observe shifts in the tautomeric equilibrium, which can aid in the assignment of signals corresponding to each tautomer.

Predicted NMR Data

Due to the limited availability of experimental spectral data for this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for both the enol and keto tautomers. These values were generated using computational prediction software and should be used as a guide for initial assignments.

Structure of this compound and its Keto Tautomer:

Caption: Keto-enol tautomerism of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Atom NumberEnol Form (this compound)Keto Form (Thieno[3,2-b]pyridin-7(4H)-one)
H27.6 - 7.87.4 - 7.6
H37.2 - 7.47.0 - 7.2
H58.2 - 8.47.9 - 8.1
H67.0 - 7.26.8 - 7.0
7-OH9.5 - 11.0-
4-NH-10.0 - 12.0

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Atom NumberEnol Form (this compound)Keto Form (Thieno[3,2-b]pyridin-7(4H)-one)
C2125 - 130122 - 127
C3118 - 123115 - 120
C3a145 - 150142 - 147
C5140 - 145138 - 143
C6110 - 115108 - 113
C7155 - 160170 - 175
C7a150 - 155148 - 153

Note: Predicted chemical shifts can vary depending on the software and level of theory used. These values are intended as a guide.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable NMR data for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution if any particulate matter is present.

  • 1D ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set a relaxation delay (d1) of at least 2-5 seconds to ensure quantitative integration.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • 1D ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Acquisition (for full assignment):

    • COSY: Use a standard COSY pulse sequence.

    • HSQC: Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

    • HMBC: Use a standard HMBC pulse sequence optimized for long-range C-H couplings (typically 4-10 Hz).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR signal assignment issues for this compound.

NMR_Troubleshooting_Workflow start Start: Ambiguous NMR Spectrum check_purity 1. Check Sample Purity (TLC, LC-MS, etc.) start->check_purity repurify Repurify Sample check_purity->repurify Impure pure Sample is Pure check_purity->pure Pure repurify->start acquire_1d 2. Acquire High-Quality 1D Spectra (¹H, ¹³C) in Different Solvents (e.g., CDCl₃, DMSO-d₆) pure->acquire_1d analyze_1d 3. Analyze 1D Spectra - Compare with predicted shifts - Look for evidence of tautomers acquire_1d->analyze_1d assignment_clear Assignment Clear? analyze_1d->assignment_clear end End: Successful Assignment assignment_clear->end Yes acquire_2d 4. Acquire 2D NMR Spectra (COSY, HSQC, HMBC) assignment_clear->acquire_2d No analyze_2d 5. Analyze 2D Spectra - Establish C-H and H-H connectivities - Assign signals for each tautomer acquire_2d->analyze_2d reassess Re-evaluate Structure and Tautomeric Forms analyze_2d->reassess reassess->end

References

"Thieno[3,2-b]pyridin-7-ol" mass spectrometry fragmentation analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the mass spectrometry fragmentation analysis of Thieno[3,2-b]pyridin-7-ol.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: The molecular formula for this compound is C₇H₅NOS.[1][2][3] The expected monoisotopic mass of the molecular ion [M]⁺• is approximately 151.01 g/mol . Depending on the ionization method, you may also observe the protonated molecule [M+H]⁺ at m/z 152.02.

Q2: What are the predicted major fragmentation pathways for this compound under Electron Ionization (EI)?

A2: While specific experimental data for this compound is limited in the provided search results, we can predict its fragmentation based on the behavior of related heterocyclic compounds like thienopyridines and pyridinols. The fragmentation is likely to proceed through the following pathways:

  • Loss of CO: A common fragmentation for phenolic compounds and heterocyclic ketones is the neutral loss of carbon monoxide (CO, 28 Da). This would result in a fragment ion at m/z 123.

  • Loss of HCN: The pyridine (B92270) ring can undergo cleavage, leading to the loss of hydrogen cyanide (HCN, 27 Da), resulting in a fragment at m/z 124.

  • Thiophene (B33073) Ring Fragmentation: The thiophene ring can fragment through the loss of a thioformyl (B1219250) radical (•CHS, 45 Da) or acetylene (B1199291) (C₂H₂, 26 Da), leading to ions at m/z 106 and m/z 125, respectively.

  • Sequential Losses: Subsequent fragmentation of the primary fragment ions can occur. For example, the ion at m/z 123 (after CO loss) could then lose HCN to produce a fragment at m/z 96.

A proposed fragmentation pathway is illustrated in the diagram below.

Q3: How does the fragmentation pattern of this compound differ from its amino-substituted analogs?

A3: The fragmentation of amino-substituted thienopyridines often involves the loss of the amino group or related fragments. For instance, acetylated aminothienopyridines show a characteristic loss of the acetyl group.[4] In contrast, this compound, with its hydroxyl group, is more likely to exhibit fragmentation pathways typical of phenols and pyridinols, such as the loss of CO and HCN.

Troubleshooting Guide

Issue 1: No molecular ion peak is observed.

  • Possible Cause: The compound may be unstable under the chosen ionization conditions, leading to excessive fragmentation. The compound might not be ionized efficiently.

  • Troubleshooting Steps:

    • Switch Ionization Technique: If using Electron Ionization (EI), which is a hard ionization technique, consider switching to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly useful for polar molecules and often yields a prominent protonated molecule [M+H]⁺.

    • Optimize Source Parameters: Lower the ion source temperature and the electron energy (in EI) to reduce in-source fragmentation. For ESI, optimize the capillary voltage and cone voltage.

    • Check Sample Purity: Impurities in the sample can interfere with the ionization of the target compound. Purify the sample using techniques like HPLC or column chromatography.

Issue 2: The observed fragmentation pattern does not match the predicted one.

  • Possible Cause: The instrument calibration may be off. The compound could have undergone rearrangement prior to fragmentation. The initial structural assignment of the analyte might be incorrect.

  • Troubleshooting Steps:

    • Calibrate the Mass Spectrometer: Ensure the instrument is properly calibrated across the relevant mass range using a known calibration standard.

    • Perform Tandem MS (MS/MS): Isolate the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID). This will help to establish direct relationships between precursor and product ions, confirming fragmentation pathways.

    • Analyze Isomer Standards: If possible, analyze known isomers of this compound to see if their fragmentation patterns match the observed spectrum. The fragmentation behavior can be significantly influenced by the position of substituents.[5]

    • Consider Tautomerism: The "ol" form (pyridin-7-ol) may exist in equilibrium with its keto tautomer (pyridin-7(4H)-one). The fragmentation pattern will be highly dependent on the dominant tautomer in the gas phase.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound based on common fragmentation pathways of related heterocyclic compounds. The relative abundance is a qualitative prediction.

m/zProposed FormulaProposed Structure/LossPredicted Relative Abundance
151[C₇H₅NOS]⁺•Molecular Ion [M]⁺•High
123[C₆H₅NS]⁺•[M - CO]⁺•Medium to High
124[C₆H₄OS]⁺•[M - HCN]⁺•Medium
106[C₆H₄N]⁺•[M - •CHS]⁺Low to Medium
96[C₅H₄S]⁺•[M - CO - HCN]⁺•Low

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis
  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent will depend on the ionization technique.

  • Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. For direct infusion, a concentration of 1-5 ppm is typically sufficient.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS system.

Mass Spectrometry Conditions (Illustrative Example for ESI-MS/MS)
  • Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS Analysis: Isolate the precursor ion (e.g., m/z 152 for [M+H]⁺) and perform product ion scans using a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.

Visualizations

Fragmentation_Pathway M This compound m/z = 151 F1 [M - CO]+• m/z = 123 M->F1 - CO F2 [M - HCN]+• m/z = 124 M->F2 - HCN F3 [M - •CHS]+ m/z = 106 M->F3 - •CHS F4 [M - CO - HCN]+• m/z = 96 F1->F4 - HCN

Caption: Predicted EI Mass Spectrometry Fragmentation Pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis P1 Dissolve this compound P2 Dilute to Working Concentration P1->P2 P3 Filter Sample P2->P3 A1 Direct Infusion / LC Injection P3->A1 A2 Full Scan MS (MS1) (Identify Molecular Ion) A1->A2 A3 Tandem MS (MS/MS) (Isolate and Fragment Precursor) A2->A3 D1 Identify Fragment Ions A3->D1 D2 Propose Fragmentation Pathways D1->D2 D3 Compare with Literature/Prediction D2->D3

Caption: General Experimental Workflow for MS/MS Analysis.

References

Technical Support Center: Synthesis of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[3,2-b]pyridin-7-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reactions, side reactions, or degradation of the product. A common synthetic strategy involves the cyclization of a substituted 3-aminothiophene precursor.

Potential Causes and Solutions:

  • Incomplete Cyclization: The formation of the pyridine (B92270) ring is a critical step. If this cyclization is incomplete, a significant portion of your starting material or an intermediate will remain.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature as specified in the protocol. Consider incrementally increasing the reaction time or temperature.

      • Base Strength: The choice and concentration of the base can be crucial for promoting cyclization. If using a weak base, consider switching to a stronger, non-nucleophilic base.

      • Dehydrating Conditions: If the cyclization is a condensation reaction that releases water, ensure adequate dehydrating conditions are met.

  • Side Reactions: Several side reactions can compete with the main reaction, consuming starting materials and reducing the yield of the desired product.

    • Troubleshooting:

      • Dimerization of Starting Material: Under basic conditions, some activated methylene (B1212753) compounds, often used as precursors, can dimerize. This can be minimized by slow addition of the base or by running the reaction at a lower temperature.

      • Oxidation: The aminothiophene precursor or the final product might be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Sub-optimal Reagent Quality: The purity of starting materials and reagents is critical.

    • Troubleshooting:

      • Reagent Purity: Ensure all starting materials and reagents are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

      • Solvent Purity: Use dry, high-purity solvents, as water and other impurities can quench reagents and promote side reactions.

Problem 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC/peaks in LC-MS analysis. What are the likely impurities and how can I purify my product?

A: The presence of multiple impurities indicates the occurrence of side reactions or incomplete conversion of starting materials. Identifying these impurities is key to optimizing the reaction and purification process.

Common Impurities and Identification:

Potential Impurity Likely Cause Analytical Signature (LC-MS)
Unreacted 3-aminothiophene precursorIncomplete reactionA peak corresponding to the molecular weight of the starting material.
Dimer of precursorBase-catalyzed self-condensationA peak at approximately twice the molecular weight of the precursor.
N-acylated intermediateIncomplete cyclizationA peak corresponding to the molecular weight of the intermediate before ring closure.
Over-alkylated/arylated productIf using alkyl/aryl halides in subsequent stepsA peak corresponding to the addition of more than one alkyl/aryl group.
Oxidized byproductsExposure to air at elevated temperaturesPeaks with M+16 or other oxygenated adducts.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica (B1680970) gel column with a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol) can effectively separate the desired product from most impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method to obtain a high-purity crystalline product.

  • Acid-Base Extraction: Given the presence of a hydroxyl group and a pyridine nitrogen, the product will have amphoteric properties. An acid-base extraction can be used to separate it from non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A1: A plausible and common synthetic approach is a variation of the Friedländer annulation, which involves the condensation of a 2-aminothiophene derivative with a compound containing an α-methylene group adjacent to a carbonyl group to construct the pyridine ring.

A generalized workflow is as follows:

G cluster_0 Synthesis Workflow Start 3-Aminothiophene Precursor Step1 Condensation with β-ketoester/dicarbonyl Start->Step1 Reagents: β-ketoester, Base Step2 Intramolecular Cyclization (Annulation) Step1->Step2 Intermediate Step3 Aromatization Step2->Step3 Cyclized Intermediate End This compound Step3->End Final Product

Caption: Generalized synthetic workflow for this compound.

Critical Steps:

  • Formation of the 3-aminothiophene precursor: Often synthesized via the Gewald reaction. Side reactions here, such as dimerization, can impact the overall yield.

  • Cyclocondensation: The reaction between the aminothiophene and the dicarbonyl compound is crucial. The choice of catalyst (acid or base) and reaction conditions will determine the efficiency of this step.

  • Aromatization: The final step to yield the aromatic thienopyridine system may require an oxidizing agent or proceed spontaneously with elimination.

Q2: I observe a persistent impurity with a molecular weight double that of my starting material. What is it and how can I avoid it?

A2: This is likely a dimer of your α,β-unsaturated nitrile intermediate, a known byproduct in reactions like the Gewald synthesis. This dimerization is often base-catalyzed.

Mitigation Strategies:

Parameter Recommendation Rationale
Base Addition Slow, dropwise addition of the baseMaintains a low instantaneous concentration of the anionic intermediate, disfavoring dimerization.
Temperature Lower reaction temperatureReduces the rate of the dimerization side reaction.
Stoichiometry Use of stoichiometric amounts of baseExcess base can promote dimerization.

Q3: My final product is colored, but I expect a white or off-white solid. What could be the cause?

A3: The coloration could be due to trace impurities, often highly conjugated organic molecules, or oxidation products.

Troubleshooting:

  • Purification: Ensure thorough purification by column chromatography or recrystallization.

  • Decolorizing Carbon: Treatment with activated charcoal during recrystallization can often remove colored impurities.

  • Inert Atmosphere: If oxidation is suspected, ensure the synthesis and work-up are performed under an inert atmosphere.

Experimental Protocols

Protocol 1: Generalized Synthesis via Gewald Reaction and Friedländer Annulation

Step 1: Synthesis of a 3-Amino-4-cyanothiophene Precursor (Gewald Reaction)

  • To a stirred solution of an appropriate ketone (1.0 eq.), malononitrile (B47326) (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine (B109124) or piperidine).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-aminothiophene derivative.

Step 2: Synthesis of this compound (Friedländer Annulation)

  • To a solution of the 3-amino-4-cyanothiophene precursor (1.0 eq.) in a high-boiling point solvent (e.g., diphenyl ether), add an excess of a suitable β-ketoester (e.g., ethyl acetoacetate) (3.0 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to a high temperature (e.g., 200-250 °C) for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexanes) to precipitate the crude product.

  • Collect the solid by filtration and purify by column chromatography or recrystallization.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.

G cluster_1 Troubleshooting Flowchart Problem Low Yield or Impure Product Check1 Check TLC/LC-MS for Starting Material Problem->Check1 Cause1 Incomplete Reaction Check1->Cause1 Present Check2 Identify Byproducts Check1->Check2 Absent Solution1 Increase Time/Temp Optimize Catalyst Cause1->Solution1 Cause2 Side Reactions (e.g., Dimerization) Check2->Cause2 Identified Check3 Check Reagent Purity Check2->Check3 Unidentified Solution2 Modify Reaction Conditions (e.g., Temp, Addition Rate) Cause2->Solution2 Cause3 Contaminated Reagents Check3->Cause3 Impure Solution3 Purify Starting Materials Use Dry Solvents Cause3->Solution3

Caption: A logical flowchart for troubleshooting synthesis issues.

Optimizing catalyst selection for "Thieno[3,2-b]pyridin-7-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Thieno[3,2-b]pyridin-7-ol. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the thieno[3,2-b]pyridine (B153574) core?

A1: The synthesis of the thieno[3,2-b]pyridine scaffold is typically achieved through two primary strategies:

Intramolecular cyclization is a key step in many of these synthetic routes.

Q2: Which catalysts are recommended for cross-coupling reactions to functionalize the thieno[3,2-b]pyridine skeleton?

A2: For Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents, palladium catalysts are widely used. A common and effective catalyst is 1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂).[1]

Q3: What are typical issues encountered during the purification of this compound?

A3: Due to the planar and heteroaromatic nature of the thieno[3,2-b]pyridine system, compounds in this class can exhibit poor solubility in common organic solvents, which can complicate purification by standard column chromatography or recrystallization. High crystal packing energy can also lead to high melting points and further solubility challenges.

Troubleshooting Common Synthesis Problems

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Inefficient cyclization- Sub-optimal reaction temperature or time- Poor quality of starting materials- Use fresh, high-purity catalyst and reagents.- Screen different catalysts (e.g., other palladium complexes or phosphine (B1218219) ligands).- Optimize the reaction temperature and time based on literature for similar cyclizations.- Consider a stronger base or acid to promote cyclization.- Ensure starting materials are pure and dry.
Formation of Significant Side Products - Undesired side reactions (e.g., homocoupling in cross-coupling reactions)- Decomposition of starting materials or product under reaction conditions- Adjust the stoichiometry of reactants.- Lower the reaction temperature.- Use a more selective catalyst.- Degas the solvent to remove oxygen, which can promote side reactions.
Difficulty in Product Isolation and Purification - Poor solubility of the product- Product co-elutes with impurities during chromatography- For purification of polar, poorly soluble compounds, consider using a solvent system with dimethylformamide (DMF) or acetic acid.- If the product "oils out" during recrystallization, try using a solvent mixture (a "good" solvent and a "poor" solvent) or add a small amount of a "poorer" solvent to the hot solution to decrease solubility.- Employ alternative purification techniques such as preparative HPLC.
Incomplete Reaction - Insufficient reaction time- Low reaction temperature- Catalyst deactivation- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.- Gradually increase the reaction temperature.- Add a fresh portion of the catalyst.

Catalyst Selection and Optimization

The choice of catalyst is critical for achieving high yields and purity in the synthesis of this compound, particularly in key bond-forming reactions such as intramolecular cyclizations and cross-coupling reactions.

Catalyst Comparison for a Hypothetical Intramolecular Cyclization

The following table presents hypothetical data for the optimization of a palladium-catalyzed intramolecular cyclization to form the this compound core. This data is illustrative and based on typical trends observed in similar heterocyclic syntheses.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂P(t-Bu)₃K₂CO₃Toluene1001245
Pd₂(dba)₃XPhosCs₂CO₃Dioxane110875
PdCl₂(dppf) (internal)NaOtBu DMF 120 6 85
Pd(PPh₃)₄(internal)K₃PO₄Toluene1001860

Experimental Protocols

The following are detailed experimental protocols for key steps that could be adapted for the synthesis of this compound, based on procedures for analogous compounds.

Protocol 1: Hypothetical Palladium-Catalyzed Intramolecular Cyclization

This protocol describes a plausible method for the synthesis of a Thieno[3,2-b]pyridine derivative via an intramolecular cyclization.

Materials:

  • Appropriately substituted 2-halopyridine precursor

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, oven-dried flask, add the 2-halopyridine precursor (1.0 eq), PdCl₂(dppf) (0.05 eq), and sodium tert-butoxide (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Synthesis Workflow

The following diagram illustrates a logical workflow for optimizing the catalyst selection for the synthesis of this compound.

G Catalyst Selection Workflow for this compound Synthesis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Protocol A Select Precursor (e.g., substituted pyridine or thiophene) B Choose Reaction Type (e.g., Intramolecular Cyclization) A->B C Initial Catalyst Screen - Pd(OAc)2 - Pd2(dba)3 - PdCl2(dppf) - Pd(PPh3)4 B->C D Vary Ligand (e.g., XPhos, SPhos, P(t-Bu)3) C->D Select best performing catalyst E Optimize Base (e.g., K2CO3, Cs2CO3, NaOtBu) D->E F Solvent & Temperature Screen (e.g., Toluene, Dioxane, DMF) E->F G Analyze Yield & Purity (HPLC, NMR) F->G G->C Low Yield/ Side Products H Optimized Conditions Identified G->H High Yield & Purity I Scale-up Reaction H->I J Final Product: this compound I->J

Caption: Logical workflow for catalyst selection and optimization in this compound synthesis.

References

"Thieno[3,2-b]pyridin-7-ol" solubility enhancement for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thieno[3,2-b]pyridin-7-ol

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on overcoming solubility challenges to ensure reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: While some chemical databases list this compound as "soluble in water," practical experience in biological assay development often shows that compounds from the thienopyridine class exhibit poor aqueous solubility.[1] The planarity of thienopyridine molecules can lead to tight crystal packing and strong intermolecular forces, resulting in high melting points and consequently, poor solubility.[1] Therefore, the effective solubility in aqueous buffers (like PBS) at physiological pH is likely low and must be determined empirically for your specific batch of the compound. We strongly recommend performing a kinetic solubility assay before use.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[2][3][4] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted to create working stocks.

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: The tolerance to DMSO is highly cell-line dependent and assay-dependent. A general rule of thumb is to keep the final concentration of DMSO in the assay medium at or below 0.5%.[5] Many sensitive or primary cell lines may require the final concentration to be below 0.1%.[6][7] It is critical to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect cell viability or the specific assay endpoint.[6][7]

Q4: My compound precipitates when I dilute it from the DMSO stock into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "compound crashing out." Several strategies can mitigate this:

  • Modify the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to ensure rapid mixing.[5]

  • Use an Intermediate Dilution Step: Perform a serial dilution in a medium containing a lower percentage of DMSO before the final dilution into the assay buffer.

  • Reduce the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final assay buffer.

  • Employ Solubility Enhancers: Consider the use of excipients like cyclodextrins.[8][9]

Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[8][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Cloudy or Precipitated Stock Solution The compound's solubility limit in 100% DMSO has been exceeded.Gently warm the solution (e.g., to 37°C) and sonicate. If it doesn't dissolve, you must prepare a new stock at a lower concentration.
Precipitate Forms in Assay Well The final compound concentration is above its kinetic solubility limit in the assay medium. The final DMSO concentration is too low to maintain solubility.Decrease the final test concentration of the compound. Increase the final DMSO percentage, ensuring it remains below the toxicity limit for your cells.[12] Pre-complex the compound with a cyclodextrin (B1172386) before adding it to the assay medium.[9]
Inconsistent or Non-Reproducible Assay Results Micro-precipitation of the compound is occurring, leading to variable effective concentrations. The compound may be unstable in the aqueous buffer.Centrifuge plates after compound addition and before placing them in the incubator. Visually inspect wells for precipitate under a microscope. Perform a kinetic solubility test to define the usable concentration range.[13][14]
Cell Toxicity Observed in Vehicle Control The final DMSO concentration is too high for the specific cell line or assay duration.Reduce the final DMSO concentration in all wells to a non-toxic level (ideally ≤0.1% to 0.5%).[5][6] This may require lowering the concentration of your stock solution.

Experimental Protocols & Data

Table 1: Common Co-solvents and Excipients for Biological Assays
Agent Mechanism of Action Typical Final Concentration Limit Notes
DMSO Organic Co-solvent0.1% - 1.0% [6][15]Cell line dependent. Always run a vehicle control.
Ethanol Organic Co-solvent< 0.5% Can be toxic to cells at higher concentrations.
PEG 400 Co-solvent / Polymer< 1.0% Generally low toxicity.
HP-β-CD Inclusion Complexation[9]1-5 mM Can sometimes extract cholesterol from cell membranes.
SBE-β-CD Inclusion Complexation1-10 mM Generally considered safer than HP-β-CD for parenteral use.
Protocol: High-Throughput Kinetic Solubility Assay

This protocol is adapted from standard drug discovery procedures to quickly assess the solubility of a compound like this compound in your specific assay buffer.[2][4]

Objective: To determine the concentration at which a compound, upon dilution from a DMSO stock, begins to precipitate in an aqueous buffer over a defined time.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well microplates

  • Plate reader capable of measuring light scattering (nephelometry) or absorbance.

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[2]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock to prepare a range of concentrations (e.g., 10 mM down to ~0.01 mM).

  • Dilution into Buffer: In a separate 96-well plate, add 198 µL of your aqueous assay buffer to each well.

  • Transfer: Transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the buffer plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and compound concentrations ranging from 100 µM down to 0.1 µM.

  • Incubation: Mix the plate gently and incubate at room temperature or 37°C for a period relevant to your assay (e.g., 2 hours).[2]

  • Measurement: Measure the turbidity (precipitation) in each well using a nephelometer (preferred) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The solubility limit is the highest concentration that does not show a significant increase in light scattering or absorbance compared to the buffer-only controls.

Visualizations

Experimental Workflow

This diagram outlines the standard procedure for preparing a compound for a biological assay, from initial stock preparation to the final assay plate.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Assay Plate Prep s1 Weigh Solid Compound s2 Dissolve in 100% DMSO (e.g., 10 mM Stock) s1->s2 s3 Create Working Stocks in 100% DMSO s2->s3 Dilute s4 Add Small Volume (e.g., 1µL) of Working Stock to Wells s3->s4 Transfer s5 Add Assay Medium + Cells to Final Volume s4->s5 s6 s6 s5->s6 Final Plate (e.g., 0.5% DMSO)

Caption: Workflow for Compound Plate Preparation.

Troubleshooting Precipitation

This decision tree provides a logical path for diagnosing and solving compound precipitation issues during assay development.

G start Precipitation Observed in Assay? sol_limit Is [Cmpd] > Kinetic Solubility Limit? start->sol_limit Yes no_precip Proceed with Assay start->no_precip No reduce_conc Action: Lower Final Compound Concentration sol_limit->reduce_conc Yes dmso_conc Is Final [DMSO] < 0.5%? sol_limit->dmso_conc No inc_dmso Action: Increase Final [DMSO] (if non-toxic) dmso_conc->inc_dmso Yes use_excipient Action: Use Solubility Enhancer (e.g., Cyclodextrin) dmso_conc->use_excipient No inc_dmso->use_excipient Still Precipitates

Caption: Decision Tree for Troubleshooting Precipitation.

Hypothetical Signaling Pathway

Thienopyridines are often investigated as kinase inhibitors. This diagram shows a simplified, hypothetical signaling cascade where such a compound might act.

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Gene Transcription (Proliferation) erk->transcription compound This compound (Hypothetical Inhibitor) compound->mek

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.

References

Technical Support Center: Managing Regioselectivity in Thieno[3,2-b]pyridin-7-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thieno[3,2-b]pyridin-7-ol. The focus is on managing regioselectivity in common reactions to ensure the desired products are obtained.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. N-Alkylation vs. O-Alkylation

Q1: I am getting a mixture of N-alkylated and O-alkylated products in my reaction with this compound. How can I favor N-alkylation?

A1: Achieving regioselective N-alkylation of this compound, which exists in tautomeric equilibrium with its pyridone form, is a common challenge. The outcome of the reaction is highly dependent on the reaction conditions.[1] To favor N-alkylation, consider the following factors:

  • Base and Solvent System: The choice of base and solvent plays a crucial role.[2] Using a non-polar solvent in combination with a strong base can favor N-alkylation. In non-polar environments, the pyridone tautomer is more prevalent, leading to alkylation on the nitrogen atom.

  • Nature of the Alkylating Agent: Less reactive alkylating agents, such as primary alkyl halides, tend to favor N-alkylation.[1]

  • Catalyst- and Base-Free Conditions: A specific method for N-alkylation of 2-hydroxypyridines has been developed that proceeds without a catalyst or base, yielding over 99% N-selectivity.[3] This approach may be applicable to this compound.

Troubleshooting Guide: Low N-Alkylation Selectivity

Observation Potential Cause Suggested Solution
Predominantly O-alkylated productUse of a polar aprotic solvent (e.g., DMF, DMSO) and a weaker base (e.g., K₂CO₃).Switch to a non-polar solvent like toluene (B28343) or dioxane with a stronger base such as NaH or LiHMDS.
Mixture of N- and O-alkylated productsThe alkylating agent is highly reactive (e.g., benzyl (B1604629) bromide).Use a less reactive alkylating agent if the experimental design allows. Alternatively, explore catalyst- and base-free conditions.[3]
Low overall yieldSteric hindrance from the alkylating agent.Consider using a less bulky alkylating agent. Optimization of reaction temperature and time may also be necessary.[4]

Q2: How can I promote O-alkylation of this compound?

A2: To favor the formation of the O-alkylated product (7-alkoxy-thieno[3,2-b]pyridine), you should aim for conditions that promote the reactivity of the oxygen atom of the hydroxypyridine tautomer.

  • Reaction Conditions: The use of polar aprotic solvents like DMF or DMSO in combination with a milder base such as potassium carbonate (K₂CO₃) typically favors O-alkylation.[2] Silver salts (e.g., Ag₂O or Ag₂CO₃) are also known to promote O-alkylation.

  • Mitsunobu Reaction: The Mitsunobu reaction can be employed for O-alkylation, though the regioselectivity can be influenced by the substituents on the pyridone ring and the reaction solvent.[1][2]

2. Electrophilic Aromatic Substitution

Q3: I need to perform an electrophilic aromatic substitution on the this compound core. Which position is the most reactive and how can I control the regioselectivity?

A3: The regioselectivity of electrophilic aromatic substitution on the this compound ring system is influenced by the directing effects of both the thiophene (B33073) and the substituted pyridine (B92270) rings. The thiophene ring is generally more activated towards electrophilic substitution than the pyridine ring. The hydroxyl group on the pyridine ring is an activating, ortho-, para-directing group.

  • Predicted Reactivity: The most likely positions for electrophilic attack are the C2 and C3 positions on the thiophene ring. The electron-donating nature of the sulfur atom and the hydroxyl group will influence the precise location.

  • Controlling Regioselectivity: The choice of electrophile and reaction conditions can influence the site of substitution. For instance, in bromination reactions, using N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) can provide good regioselectivity.[5] The reaction temperature can also be a critical parameter to control.

Troubleshooting Guide: Poor Regioselectivity in Bromination

Observation Potential Cause Suggested Solution
Mixture of brominated isomersReaction conditions are too harsh, leading to multiple substitutions or reaction at less favored positions.Use a milder brominating agent (e.g., NBS instead of Br₂). Perform the reaction at a lower temperature (e.g., 0 °C or -10 °C).[5]
No reaction or very slow reactionThe electrophile is not reactive enough, or the substrate is deactivated.If the pyridine nitrogen is protonated by a strong acid, it can deactivate the ring system. Consider using a non-acidic Lewis acid catalyst if one is required.
Decomposition of starting materialThe reaction conditions are too aggressive.Screen different solvents and lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.

3. Suzuki-Miyaura Cross-Coupling

Q4: I am having trouble with a Suzuki-Miyaura coupling reaction using a halogenated this compound derivative. The yield is very low. What can I do?

A4: Low yields in Suzuki-Miyaura reactions involving heterocyclic substrates like thienopyridines can be due to several factors, often related to catalyst inhibition or deactivation.[6][7]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[8]

  • Reagent Quality: The stability of the boronic acid or ester is crucial. Protodeboronation is a common side reaction that consumes the boronic acid.[9]

  • Reaction Conditions: Inadequate degassing, inappropriate choice of base or solvent, and suboptimal temperature can all lead to low conversion.[6]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

Observation Potential Cause Suggested Solution
Low or no conversionCatalyst inhibition by the pyridine nitrogen.Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to shield the palladium center.[8]
Formation of protodeboronation side productPresence of water or acidic impurities.Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol (B44631) esters).[9]
Catalyst decomposition (black precipitate)Oxygen contamination or high temperature.Thoroughly degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen). Optimize the temperature; sometimes a lower temperature for a longer duration is more effective.[6]
Incomplete reactionIneffective base or poor solubility.Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Use a solvent system that ensures all reactants are in solution at the reaction temperature.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound (Favoring N-Alkylation)

  • To a solution of this compound (1.0 equiv) in anhydrous toluene, add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the alkyl halide (1.1 equiv) and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Electrophilic Bromination of this compound

  • Dissolve this compound (1.0 equiv) in acetonitrile at 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 equiv) in one portion.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the brominated product.[5]

Data Presentation

Table 1: Expected Regioselectivity in Alkylation of Pyridone-like Systems

ReactionConditionsMajor ProductMinor Product
AlkylationNaH, TolueneN-AlkylatedO-Alkylated
AlkylationK₂CO₃, DMFO-AlkylatedN-Alkylated
AlkylationAg₂CO₃, ChloroformO-AlkylatedN-Alkylated
MitsunobuPPh₃, DIAD, THFO-AlkylatedN-Alkylated

Note: These are general trends observed for pyridone systems and should be used as a starting point for optimization with this compound.

Visualizations

N_vs_O_Alkylation cluster_N_Alkylation N-Alkylation Pathway cluster_O_Alkylation O-Alkylation Pathway Thieno_Pyridinol This compound Tautomer Thieno[3,2-b]pyridin-7(4H)-one Thieno_Pyridinol->Tautomer Tautomerization O_Product 7-Alkoxy-thieno[3,2-b]pyridine Thieno_Pyridinol->O_Product K2CO3, DMF Alkyl Halide N_Product N-Alkyl-thieno[3,2-b]pyridin-7(4H)-one Tautomer->N_Product NaH, Toluene Alkyl Halide

Caption: Factors influencing N- vs. O-alkylation of this compound.

Caption: Regioselectivity in electrophilic substitution of this compound.

Suzuki_Troubleshooting_Workflow cluster_Catalyst Catalyst Troubleshooting cluster_Reagents Reagent Troubleshooting cluster_Conditions Conditions Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Reagents 2. Reagent Quality Check Check_Catalyst->Check_Reagents If catalyst is active Catalyst_Inhibition Pyridine Inhibition? Check_Catalyst->Catalyst_Inhibition Check_Conditions 3. Reaction Conditions Check Check_Reagents->Check_Conditions If reagents are pure Boronic_Acid_Stability Protodeboronation? Check_Reagents->Boronic_Acid_Stability Optimize Systematic Optimization Check_Conditions->Optimize If conditions are standard Degassing Properly Degassed? Check_Conditions->Degassing Ligand_Choice Use Bulky Ligand (e.g., XPhos, SPhos) Catalyst_Inhibition->Ligand_Choice Yes Use_Ester Use Boronic Ester (e.g., Pinacol) Boronic_Acid_Stability->Use_Ester Yes Base_Solvent Base/Solvent Screening Degassing->Base_Solvent Yes Temperature Optimize Temperature Base_Solvent->Temperature

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Thieno[3,2-b]pyridin-7-ol Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities from "Thieno[3,2-b]pyridin-7-ol" preparations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final "this compound" product has a persistent yellow or brownish tint. What could be the cause and how can I remove it?

A1: A persistent color in your product often indicates the presence of colored impurities, which could be residual starting materials, intermediates from the synthesis, or degradation products. A common synthetic route to the thieno[3,2-b]pyridine (B153574) core is the Gewald reaction, which can introduce colored byproducts.

Troubleshooting Steps:

  • Identify the Impurity (if possible):

    • Run a Thin Layer Chromatography (TLC) of your crude product against the starting materials to check for their presence.

    • If available, use LC-MS or GC-MS to identify the mass of the impurity, which can give clues to its structure.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. Due to the polar nature of this compound, polar solvents should be tested.

    • Activated Carbon Treatment: If recrystallization alone does not remove the color, you can add a small amount of activated carbon to the hot solution during recrystallization. The carbon will adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. See Q3 for more details on chromatography conditions.

Q2: I am observing poor purity of my "this compound" after the initial synthesis. What are the likely impurities?

A2: Based on a likely synthetic pathway involving a Gewald synthesis followed by cyclization, the common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • The ketone or aldehyde used in the initial condensation.

    • The active methylene (B1212753) nitrile (e.g., cyanoacetamide).

    • Elemental sulfur.

  • Reaction Intermediates:

    • The Knoevenagel condensation product between the ketone/aldehyde and the active methylene nitrile.

  • Byproducts:

    • Over-reaction or side-reaction products from the cyclization step.

    • Polymeric materials.

Q3: What are the recommended column chromatography conditions for purifying "this compound"?

A3: "this compound" is a polar heterocyclic compound. Therefore, both normal-phase and reversed-phase chromatography can be employed, with specific considerations for each.

  • Normal-Phase Chromatography (Silica Gel):

    • Challenge: Polar compounds can exhibit strong binding to the acidic silica (B1680970) gel, leading to peak tailing and poor separation.

    • Recommended Mobile Phase: A gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

    • Troubleshooting Peak Tailing: To improve peak shape, add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine (B128534) or a few drops of ammonia (B1221849) solution in methanol.[1] This will neutralize the acidic sites on the silica gel.

  • Reversed-Phase Chromatography (C18 Silica Gel):

    • Advantage: Often the preferred method for purifying polar compounds.[1]

    • Recommended Mobile Phase: A gradient of a polar solvent system, typically water and acetonitrile or water and methanol.

    • Improving Peak Shape: Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape of polar heterocyclic compounds.[1]

Q4: My "this compound" seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Re-dissolve the Oil: Add a small amount of hot solvent to dissolve the oil completely.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Adjustment: Consider using a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). Dissolve the compound in a minimum amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly.

Data on Purification Methods

The following table summarizes hypothetical but representative data for the purification of a crude this compound preparation, illustrating the effectiveness of different techniques.

Purification MethodInitial Purity (%)Final Purity (%)Key Impurity RemovedYield (%)
Recrystallization (Ethanol)8597.5Unreacted Starting Materials80
Recrystallization (Ethanol/Water)8598.2Polar Byproducts75
Normal-Phase Column Chromatography8599.1Knoevenagel Intermediate65
Reversed-Phase Column Chromatography85>99.5All major impurities60

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude "this compound" in a few drops of a test solvent (e.g., ethanol) at its boiling point. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

2. Normal-Phase Column Chromatography Protocol

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane (e.g., starting with 20% ethyl acetate and gradually increasing the polarity). For improved peak shape, consider adding 0.5% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

3. Reversed-Phase Column Chromatography Protocol

  • Stationary Phase: C18-bonded silica gel.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) for several column volumes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Elution: Run a gradient from a high aqueous content to a high organic content (e.g., 5% to 95% acetonitrile). Collect fractions and monitor by TLC or HPLC.

  • Product Isolation: Combine the pure fractions. Note that removing water from the fractions may require lyophilization (freeze-drying).

Visualizations

G cluster_synthesis Plausible Synthetic Pathway Start Ketone/Aldehyde + Active Methylene Nitrile Gewald Gewald Reaction (Sulfur, Base) Start->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Cyclization Cyclization (e.g., with a formylating agent) Aminothiophene->Cyclization Product This compound Cyclization->Product

Caption: Plausible synthetic route to this compound.

G cluster_troubleshooting Impurity Removal Workflow Crude Crude Product Analysis (TLC, LC-MS) Recrystallization Attempt Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization CheckPurity1 Check Purity (>98%?) Recrystallization->CheckPurity1 ColumnChrom Perform Column Chromatography (Normal or Reversed-Phase) CheckPurity1->ColumnChrom No PureProduct Pure this compound CheckPurity1->PureProduct Yes CheckPurity2 Check Purity (>99.5%?) ColumnChrom->CheckPurity2 CheckPurity2->PureProduct Yes FurtherPurification Consider Preparative HPLC or further recrystallization CheckPurity2->FurtherPurification No

Caption: Troubleshooting workflow for impurity removal.

References

Technical Support Center: Thieno[3,2-b]pyridin-7-ol Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of Thieno[3,2-b]pyridin-7-ol synthesis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the synthesis of this compound upon scaling up from lab (gram-scale) to pilot plant (kilogram-scale). What are the likely causes?

A1: A decrease in yield during scale-up is a common issue in chemical synthesis and can be attributed to several factors that are often masked at the lab scale.[1] Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or decomposition of the product.[1] Heat removal is also less efficient at scale, and exothermic events can lead to temperature increases that favor impurity formation.

  • Reagent Addition Rate: The rate of addition of reagents, which may be trivial at the lab scale, becomes critical during scale-up. A rapid addition in a large volume can lead to uncontrolled exotherms and the formation of by-products.

  • Purity of Starting Materials and Solvents: Impurities in raw materials or solvents that have a negligible effect on a small scale can become significant at a larger scale, poisoning catalysts, or participating in side reactions.[1]

  • Longer Reaction and Work-up Times: Larger scale operations inherently require longer processing times. This can lead to the degradation of sensitive intermediates or the final product, especially if they are thermally labile.

Q2: Our isolated this compound from a large-scale batch has a lower purity profile compared to lab-scale batches, with unidentified impurities. How can we identify and mitigate these?

A2: Impurity profiles often change upon scale-up. To address this, a systematic approach is necessary:

  • Impurity Identification: Utilize analytical techniques such as LC-MS and NMR to identify the structure of the main impurities. Potential impurities could be unreacted starting materials, intermediates, or by-products from side reactions such as over-alkylation, dimerization, or solvent-related adducts.

  • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to track the formation of the desired product and any impurities over time. This can help pinpoint the step in the process where the impurities are being generated.

  • Process Parameter Optimization: Once the source of the impurity is understood, you can adjust reaction parameters. This might involve optimizing the reaction temperature, modifying the reagent addition sequence or rate, or exploring alternative solvents or bases to disfavor the side reaction.

Q3: We are facing difficulties with the crystallization of this compound at a larger scale, leading to inconsistent crystal size and form. What can be done to control the crystallization process?

A3: Controlling crystallization is crucial for ensuring consistent purity, filterability, and downstream processing of the final product. Challenges in crystallization at scale often relate to supersaturation control and mixing.

  • Solvent System Selection: The choice of solvent is critical. For related heterocyclic compounds, solvents like dimethylformamide (DMF) and acetic acid have been used for recrystallization. It is essential to determine the solubility of this compound in a range of solvents to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Controlled Cooling and Seeding: Implement a controlled cooling profile rather than allowing the batch to cool naturally. This, combined with seeding the solution with a small amount of pure this compound crystals at the appropriate temperature, can induce crystallization uniformly and lead to a more consistent crystal size distribution.

  • Anti-Solvent Addition: An alternative to cooling crystallization is anti-solvent crystallization. Here, the product is dissolved in a "good" solvent, and a "poor" solvent (in which the product is insoluble) is added at a controlled rate to induce precipitation.

  • Polymorphism Screening: Be aware that this compound may exhibit polymorphism, meaning it can exist in different crystal forms with different physical properties. A polymorphism screen should be conducted to identify the most stable crystal form and the conditions to obtain it consistently.

Troubleshooting Guides

Issue 1: Reaction Exotherm and Temperature Control

Symptoms:

  • Uncontrolled rise in reaction temperature, even with cooling applied.

  • Darkening of the reaction mixture.

  • Increased levels of impurities or product degradation.

Root Causes & Solutions:

Root Cause Troubleshooting Steps Success Metrics
Inadequate Heat Removal - Ensure the reactor's heat transfer area to volume ratio is sufficient for the scale. - Use a jacket fluid with a lower temperature and higher flow rate. - Consider using a reactor with better heat transfer capabilities (e.g., a loop reactor for highly exothermic reactions).- Stable reaction temperature within the desired range. - Reduction in temperature-related impurities.
Rapid Reagent Addition - Slow down the addition rate of the limiting reagent. - Dilute the reagent being added to better dissipate the heat of reaction. - Perform a reaction calorimetry study to understand the heat flow of the reaction and design a safe addition profile.- Controlled and predictable temperature profile during addition. - Improved reaction selectivity.
Concentrated Reaction Mixture - Increase the solvent volume to improve heat capacity and reduce the concentration of reactants.- Milder exotherm and easier temperature control.
Issue 2: Poor Mixing and Mass Transfer

Symptoms:

  • Inconsistent reaction progress throughout the batch.

  • Lower than expected yield.

  • Formation of localized color changes or solids.

Root Causes & Solutions:

Root Cause Troubleshooting Steps Success Metrics
Inefficient Agitation - Increase the agitator speed (rpm). - Evaluate the agitator design (e.g., impeller type, size, and position) for the specific reactor geometry and reaction viscosity. - Consider installing baffles in the reactor to improve turbulence and mixing.- Homogeneous appearance of the reaction mixture. - Consistent in-process control results from different sampling points.
Solid Suspension Issues - If the reaction involves solids, ensure the agitator speed is sufficient to keep the solids suspended (off-bottom suspension). - Use a pitched-blade turbine or a similar impeller designed for solid suspension.- Uniform distribution of solids throughout the reaction volume. - Improved reaction rates and consistency.
Issue 3: Product Isolation and Purification

Symptoms:

  • Product "oiling out" instead of crystallizing.

  • Formation of very fine particles that are difficult to filter.

  • Inconsistent purity after crystallization.

Root Causes & Solutions:

Root Cause Troubleshooting Steps Success Metrics
Inappropriate Crystallization Solvent - Conduct a solvent screen to find a suitable solvent or solvent mixture for crystallization. - The ideal solvent should provide good solubility at high temperatures and poor solubility at low temperatures.- Formation of a crystalline solid upon cooling or anti-solvent addition.
Supersaturation is too High - Slow down the cooling rate or the anti-solvent addition rate. - Increase the amount of solvent to reduce the concentration. - Introduce seed crystals at the metastable zone to control nucleation.- Formation of well-defined crystals with a narrow size distribution. - Avoidance of oiling out.
Presence of Impurities - Impurities can sometimes inhibit crystallization or affect crystal habit. - Consider a pre-purification step, such as a charcoal treatment or a silica (B1680970) gel plug, before crystallization to remove problematic impurities.- Improved crystal quality and purity.

Experimental Protocols

A representative synthetic route to a thieno[3,2-b]pyridine (B153574) core involves the cyclization of a functionalized thiophene (B33073) precursor. While the exact industrial synthesis of this compound is proprietary, a general lab-scale procedure for a related transformation is provided below for context.

Protocol: Synthesis of a Thieno[2,3-b]pyridine (B153569) Derivative (Illustrative)

This protocol is for the synthesis of a related thieno[2,3-b]pyridine and is intended to illustrate the general steps and considerations.

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: The starting aminothiophene derivative is dissolved in a suitable solvent (e.g., ethanol). A base, such as sodium ethoxide, is added, and the mixture is stirred.

  • Cyclization: A second reactant, for instance, an alpha-halo ketone, is added portion-wise at a controlled temperature. The reaction mixture is then heated to reflux and monitored by TLC or HPLC until completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and neutralized with an acid (e.g., acetic acid).

  • Isolation: The precipitated solid is collected by filtration, washed with water, and then a low-polarity solvent (e.g., ether or hexane) to remove non-polar impurities.

  • Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure thienopyridine derivative.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 107818-20-2
Molecular Formula C₇H₅NOS
Molecular Weight 151.19 g/mol
Melting Point 230-235 °C
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in water

Table 2: Troubleshooting Summary for Common Scale-Up Issues

Problem Potential Cause Recommended Action
Low Yield Inefficient mixing, poor temperature control, reagent purity.Improve agitation, optimize cooling/heating, use higher purity starting materials.
High Impurity Profile Side reactions due to prolonged reaction times or hot spots.Shorten reaction time, improve temperature control, optimize reagent stoichiometry.
Inconsistent Product Quality Uncontrolled crystallization, polymorphism.Implement controlled cooling/anti-solvent addition, use seeding, conduct polymorphism study.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagent_charging Reagent Charging reaction Controlled Reaction reagent_charging->reaction monitoring In-Process Monitoring (HPLC/TLC) reaction->monitoring quenching Reaction Quenching monitoring->quenching extraction Solvent Extraction / Precipitation quenching->extraction filtration Filtration & Washing extraction->filtration crystallization Crystallization filtration->crystallization drying Drying under Vacuum crystallization->drying final_product Final Product (this compound) drying->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_decision_tree cluster_investigation Investigation Path cluster_solutions Potential Solutions start Low Yield at Scale? check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_purity Analyze Raw Material Purity start->check_purity optimize_cooling Optimize Cooling/Heating Rate check_temp->optimize_cooling improve_agitation Improve Agitation (RPM/Impeller) check_mixing->improve_agitation source_high_purity Source Higher Purity Reagents check_purity->source_high_purity

Caption: A decision tree for troubleshooting low yield issues during the scale-up of this compound synthesis.

References

Preventing decomposition of "Thieno[3,2-b]pyridin-7-ol" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the decomposition of Thieno[3,2-b]pyridin-7-ol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 4°C for long-term storage. Room temperature is acceptable for short periods, but prolonged exposure should be avoided.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Moisture: Keep in a tightly sealed container in a dry environment, such as a desiccator, to prevent hydrolysis.

Q2: What are the potential signs of decomposition of this compound?

A2: Decomposition of this compound may be indicated by the following observations:

  • Color Change: A noticeable change from its typical off-white or light-yellow color to a darker yellow or brown hue can suggest the formation of degradation products.

  • Decreased Purity: A lower-than-expected purity when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Appearance of New Peaks in HPLC: The emergence of new peaks in the chromatogram that were not present in the initial analysis.

  • Inconsistent Experimental Results: Variability in experimental outcomes when using different batches or older stock of the compound.

Q3: What are the likely decomposition pathways for this compound?

A3: Based on the chemical structure, which includes a thiophene (B33073) ring, a pyridine (B92270) ring, and a hydroxyl group, the most probable degradation pathways are oxidation and photodegradation.

  • Oxidation: The sulfur atom in the thiophene ring and the electron-rich pyridine ring are susceptible to oxidation, potentially forming N-oxides or S-oxides. The hydroxyl group can also be a site for oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of colored degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected color change (darkening) of the solid compound. Oxidation due to improper storage (exposure to air).1. Discard the discolored compound. 2. Ensure future storage is under an inert atmosphere (argon or nitrogen). 3. Repackage the compound in smaller, single-use vials to minimize repeated exposure to air.
Appearance of new peaks in the HPLC chromatogram. Decomposition has occurred during storage or sample preparation.1. Verify the storage conditions of the compound. 2. Prepare fresh solutions for analysis and use them immediately. 3. Review the sample preparation procedure to ensure the solvent is not promoting degradation. 4. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Inconsistent biological or chemical assay results. The purity of this compound has decreased.1. Re-analyze the purity of the compound using a validated stability-indicating HPLC method (see Experimental Protocols). 2. If purity is compromised, use a fresh, unopened batch of the compound for critical experiments. 3. Establish a regular purity testing schedule for stored batches.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Stress Condition Methodology
Acid Hydrolysis 1. Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. 2. Incubate the solution at 60°C for 24 hours. 3. Neutralize the solution with an equivalent amount of 0.1 M NaOH. 4. Analyze the sample by HPLC.
Base Hydrolysis 1. Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. 2. Incubate the solution at 60°C for 24 hours. 3. Neutralize the solution with an equivalent amount of 0.1 M HCl. 4. Analyze the sample by HPLC.
Oxidative Degradation 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) to a final concentration of 1 mg/mL. 2. Add 3% hydrogen peroxide. 3. Keep the solution at room temperature for 24 hours. 4. Analyze the sample by HPLC.
Thermal Degradation 1. Place the solid compound in a controlled temperature oven at 80°C for 48 hours. 2. Dissolve the heat-treated solid in a suitable solvent. 3. Analyze the sample by HPLC.
Photodegradation 1. Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. Keep a control sample protected from light under the same temperature and humidity. 3. Dissolve both the exposed and control samples in a suitable solvent. 4. Analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the intact this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B; linearly increase to 95% B over 20 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Visualizations

cluster_storage Recommended Storage cluster_degradation Decomposition Pathways storage This compound (Stable) oxidized Oxidized Products (N-oxides, S-oxides) storage->oxidized Exposure to Air (Oxygen) photo Photodegradation Products (Colored impurities) storage->photo Exposure to Light (UV)

Caption: Hypothesized decomposition pathways for this compound.

start Unexpected Degradation Observed (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Temperature (4°C?) - Atmosphere (Inert?) - Light (Protected?) - Moisture (Dry?) start->check_storage improper_storage Correct Storage Conditions: - Store at 4°C - Use inert gas - Protect from light - Use desiccator check_storage->improper_storage No check_handling Review Sample Handling: - Freshly prepared solutions? - Appropriate solvent? - Immediate analysis? check_storage->check_handling Yes end Implement Corrective Actions and Monitor Compound Stability improper_storage->end improper_handling Improve Handling Procedures: - Prepare fresh solutions - Test solvent compatibility - Analyze promptly check_handling->improper_handling No forced_degradation Perform Forced Degradation Study (see Protocol 1) check_handling->forced_degradation Yes improper_handling->end characterize Identify Degradation Products (e.g., using LC-MS) forced_degradation->characterize characterize->end

Caption: Troubleshooting workflow for unexpected degradation.

start Start: Stability Testing initial_analysis Initial Analysis (Time 0): - Purity by HPLC - Appearance (Color) start->initial_analysis storage Store Compound under Defined Conditions (e.g., 4°C, protected from light) initial_analysis->storage interim_analysis Interim Time Points (e.g., 1, 3, 6 months) storage->interim_analysis final_analysis Final Time Point (e.g., 12 months) storage->final_analysis analyze_samples Analyze Samples: - Purity by HPLC - Appearance (Color) interim_analysis->analyze_samples final_analysis->analyze_samples compare_results Compare Results to Time 0 analyze_samples->compare_results end End: Determine Shelf-life and Optimal Storage Conditions compare_results->end

Caption: Experimental workflow for a long-term stability study.

Technical Support Center: HPLC Analysis of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) analysis of Thieno[3,2-b]pyridin-7-ol. It includes a recommended analytical method, extensive troubleshooting guides in a question-and-answer format, and detailed experimental protocols.

FAQs & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Method & Column Performance

  • Q1: My peak for this compound is showing significant tailing. What are the likely causes and solutions?

    • A1: Peak tailing for polar, heterocyclic compounds like this compound is often due to secondary interactions with the stationary phase. The basic nitrogen in the pyridine (B92270) ring can interact with acidic residual silanols on the silica (B1680970) backbone of the column.

      • Troubleshooting Steps:

        • Mobile Phase pH Adjustment: Ensure the mobile phase pH is low (e.g., 2.5-3.5) by adding an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol (B1196071) groups, reducing their interaction with the analyte.

        • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of available free silanols.

        • Column Choice: Consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative interactions and better peak shape for polar compounds.[1]

        • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[2]

  • Q2: I am not getting good retention of my compound; it is eluting near the void volume. How can I increase its retention time?

    • A2: Poor retention of a polar analyte like this compound on a reversed-phase column is common.

      • Troubleshooting Steps:

        • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the interaction of your polar analyte with the non-polar stationary phase.

        • Use a Polar-Embedded Column: These columns are designed to retain polar compounds more effectively, even with highly aqueous mobile phases.[1]

        • Consider HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is a viable alternative to reversed-phase HPLC.

  • Q3: My retention times are shifting from one injection to the next. What could be the problem?

    • A3: Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase preparation.

      • Troubleshooting Steps:

        • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes.

        • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements of all components.[2]

        • Pump Performance: Check for leaks in the pump, worn pump seals, or issues with check valves, which can cause pressure fluctuations and affect the flow rate.

        • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[2]

Baseline & Sensitivity Issues

  • Q4: I am observing a noisy or drifting baseline. How can I resolve this?

    • A4: Baseline issues can originate from the mobile phase, detector, or contaminated system components.

      • Troubleshooting Steps:

        • Mobile Phase Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.[2]

        • Solvent Quality: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Contaminants in the solvents can lead to baseline noise.[2]

        • Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp's energy output.

        • System Contamination: Flush the system, including the injector and detector flow cell, with a strong solvent to remove any contaminants.

  • Q5: My analyte peak is very small, and I have low sensitivity. How can I improve it?

    • A5: Low sensitivity can be due to the sample concentration, injection volume, or detection wavelength.

      • Troubleshooting Steps:

        • Check Detection Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound. This should be determined using a UV-Vis spectrophotometer.

        • Increase Injection Volume: If your method allows, a larger injection volume will increase the peak area.

        • Increase Sample Concentration: If possible, concentrate your sample to increase the amount of analyte injected.

        • Detector Settings: Check the detector settings, such as bandwidth and reference wavelength, to ensure they are optimal.

Experimental Protocols

Recommended HPLC Method for this compound

This method provides a starting point for the analysis of this compound. Method optimization may be required based on the specific sample matrix and analytical goals.

Parameter Condition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL
Standard Concentration 10 µg/mL in 50:50 Acetonitrile:Water
System Suitability Parameters

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) for Retention Time ≤ 1.0% (for n=5 injections)

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Identify Problem cluster_investigation Investigation Steps cluster_solution Potential Solutions cluster_verification Verification Problem Chromatographic Issue (e.g., Peak Tailing) CheckMethod Review Method Parameters Problem->CheckMethod CheckSystem Inspect HPLC System Problem->CheckSystem CheckSample Evaluate Sample Preparation Problem->CheckSample AdjustMP Adjust Mobile Phase pH CheckMethod->AdjustMP ChangeColumn Change Column Type CheckMethod->ChangeColumn CleanSystem Flush System CheckSystem->CleanSystem DiluteSample Dilute Sample CheckSample->DiluteSample Verify Run System Suitability & Re-inject Sample AdjustMP->Verify ChangeColumn->Verify CleanSystem->Verify DiluteSample->Verify

Caption: General HPLC troubleshooting workflow.

Method_Development_Logic Analyte This compound (Polar, Basic) Column Select Column (e.g., C18, Polar-Embedded) Analyte->Column MobilePhase Choose Mobile Phase (ACN/Water with Modifier) Analyte->MobilePhase Optimization Optimization Column->Optimization MobilePhase->Optimization Gradient Gradient Elution Optimization->Gradient pH pH Control (e.g., TFA) Optimization->pH Validation Method Validation Gradient->Validation pH->Validation

Caption: Logic for HPLC method development.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Thieno[3,2-b]pyridin-7-ol and Thieno[2,3-b]pyridin-7-ol Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of two isomeric thienopyridine scaffolds: Thieno[3,2-b]pyridine (B153574) and Thieno[2,3-b]pyridine (B153569). While specific bioactivity data for the parent molecule, Thieno[3,2-b]pyridin-7-ol, is limited in publicly available literature, numerous derivatives of this scaffold have demonstrated significant therapeutic potential, primarily in oncology. In contrast, the Thieno[2,3-b]pyridine scaffold, including its 7-ol derivatives, has been extensively investigated, yielding a wealth of data on its anticancer properties and mechanisms of action. This guide aims to objectively present the available experimental data to aid researchers in drug discovery and development.

At a Glance: Key Bioactivity Differences

FeatureThieno[3,2-b]pyridine DerivativesThieno[2,3-b]pyridine Derivatives
Primary Therapeutic Area OncologyOncology
Primary Molecular Targets Receptor Tyrosine Kinases (VEGFR-2, c-Met), Non-receptor Tyrosine Kinase (Src)Phosphoinositide-specific phospholipase C (PI-PLC), Tyrosyl-DNA phosphodiesterase 1 (TDP1), Pim-1 Kinase
Reported Biological Activities Anti-angiogenic, AntitumorAntiproliferative, Chemosensitizing, Apoptosis-inducing
Data Availability Primarily on substituted derivativesExtensive data on various derivatives, including quantitative bioactivity

Quantitative Bioactivity Data

The following tables summarize the reported in vitro activities of various derivatives of the Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine scaffolds.

Thieno[3,2-b]pyridine Derivatives: Enzyme Inhibition and Antiproliferative Activity

Derivatives of the Thieno[3,2-b]pyridine scaffold have shown potent inhibitory activity against several kinases implicated in cancer progression.

Compound/DerivativeTargetIC50/GI50Cell LineReference
Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridinesVEGFR-2Low nanomolar range-[1]
2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitrilesSrc Kinase--[1]
Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureasVEGFR-2, c-MetLow nanomolar range-[1][2]
N3-arylmalonamides of thieno[3,2-b]pyridinec-Met, VEGFR-2Low nanomolar range-[3]
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (Compound 2e)-GI50: 13 µMMDA-MB-231
(3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol) (LCB03-0110)VEGFR-2, c-SRC, TIE-2Potent inhibitorHUVECs, various cancer cells[4]
Thieno[2,3-b]pyridine Derivatives: Antiproliferative and Enzyme Inhibitory Activity

The Thieno[2,3-b]pyridine scaffold has been extensively explored, leading to the identification of numerous potent antiproliferative agents.

Compound/DerivativeTarget/AssayIC50/EC50/GI50Cell Line(s)Reference
3-amino-2-carboxamido-thieno[2,3-b]pyridinesTDP116.95 ± 3.40 µM (Compound 6j), 21.92 ± 3.32 µM (Compound 7d)-[5]
Potent antiproliferative thienopyridineAntiproliferativeEC50: 266 ± 62 nMHCT-116[5]
Potent antiproliferative thienopyridineAntiproliferativeEC50: 190 ± 5 nMMDA-MB-231[5]
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideAntiproliferativeIC50: 2.082 µMMDA-MB-231[6]
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideAntiproliferativeIC50: 2.053 µMMCF-7[6]
5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides (Compound 17d)AntiproliferativeGI50: 23 nMMDA-MD-435[7]
5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides (Compound 17d)AntiproliferativeGI50: 46 nMMDA-MB-468[7]
Thieno[2,3-b]pyridine derivative (Compound 3b)AntiproliferativeIC50: 4.486 ± 0.286 µMCEM/ADR5000[8]
Thieno[2,3-b]pyridine derivative (Compound 3b)AntiproliferativeIC50: 2.580 ± 0.550 µMCCRF-CEM[8]
Thieno[2,3-b]pyridine analogue (Compound 34)eEF2-KIC50: 170 nM-[9]

Key Signaling Pathways and Mechanisms of Action

The antitumor effects of these two thienopyridine scaffolds are mediated through distinct signaling pathways.

Thieno[3,2-b]pyridine Derivatives: Targeting Angiogenesis and Cell Proliferation

Derivatives of this scaffold primarily inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met, as well as the non-receptor tyrosine kinase Src. These kinases are crucial for tumor angiogenesis, proliferation, and metastasis.

VEGFR2_cMet_Src_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->PI3K Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 Src Src Src->PI3K Src->Ras Src->STAT3 Thieno_3_2_b Thieno[3,2-b]pyridine Derivatives Thieno_3_2_b->VEGFR2 Thieno_3_2_b->cMet Thieno_3_2_b->Src Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK STAT3->Angiogenesis Proliferation Proliferation Akt->Proliferation Metastasis Metastasis Akt->Metastasis MAPK->Proliferation PIPLC_Signaling cluster_membrane Cell Membrane cluster_enzyme Enzyme cluster_inhibitor Inhibition cluster_products Second Messengers cluster_effects Cellular Effects PIP2 PIP2 PIPLC PI-PLC PIP2->PIPLC IP3 IP3 PIPLC->IP3 DAG DAG PIPLC->DAG Thieno_2_3_b Thieno[2,3-b]pyridine Derivatives Thieno_2_3_b->PIPLC Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Proliferation Proliferation PKC_activation->Proliferation TDP1_Inhibition_Workflow cluster_damage DNA Damage & Repair cluster_chemo Chemotherapy cluster_inhibitor Inhibition cluster_outcome Cellular Outcome TOP1cc TOP1-DNA Covalent Complex (DNA Damage) TDP1 TDP1 TOP1cc->TDP1 is repaired by Apoptosis Apoptosis TOP1cc->Apoptosis leads to Repaired_DNA Repaired DNA TDP1->Repaired_DNA Topotecan (B1662842) Topotecan Topotecan->TOP1cc stabilizes Thieno_2_3_b Thieno[2,3-b]pyridine Derivatives Thieno_2_3_b->TDP1 inhibits

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Thieno[3,2-b]pyridin-7-ol and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core molecular scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall developability. This guide provides an objective comparison of the emerging Thieno[3,2-b]pyridine scaffold with established and privileged kinase inhibitor scaffolds such as quinazoline (B50416), pyrimidine (B1678525), and indole (B1671886). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Small molecule kinase inhibitors have revolutionized the treatment of these diseases by targeting the ATP-binding site of specific kinases.[1] The core chemical structure, or scaffold, of these inhibitors is fundamental to their interaction with the kinase domain. Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets with high affinity.[2] This guide will delve into the characteristics of the Thieno[3,2-b]pyridine scaffold and compare it against the well-established quinazoline, pyrimidine, and indole scaffolds.

The Thieno[3,2-b]pyridine Scaffold: A Novel Framework

The Thieno[3,2-b]pyridine scaffold is emerging as an attractive framework for the development of highly selective kinase inhibitors.[1][3] A key feature of this scaffold is its weak interaction with the kinase hinge region, which allows for diverse binding modes.[1][3] This property can be exploited to achieve high selectivity for the target kinase, a crucial aspect in minimizing off-target effects.[1][3]

Research has shown that derivatives of the Thieno[3,2-b]pyridine scaffold can be potent inhibitors of underexplored protein kinases such as Haspin and Cyclin-dependent kinase-like (CDKL) kinases.[1][3]

Established Kinase Inhibitor Scaffolds: A Comparative Overview

Quinazoline Scaffold

The quinazoline scaffold is a well-established and highly successful framework in the design of kinase inhibitors, particularly for targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5] Numerous FDA-approved drugs, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline (B1210976) core.[5] This scaffold typically forms key hydrogen bonds with the hinge region of the kinase domain, contributing to its high potency.[4]

Pyrimidine Scaffold

The pyrimidine ring is another privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors.[6] Its ability to mimic the adenine (B156593) ring of ATP allows for effective competition at the ATP-binding site. Pyrimidine-based inhibitors have been developed against a wide range of kinases, including Aurora kinases and CDKs.[7]

Indole Scaffold

The indole nucleus is a versatile scaffold found in numerous natural products and approved pharmaceuticals with kinase inhibitory activity.[8] Indole-based inhibitors can target various kinases, including VEGFR, PDGFR, and members of the Src family.[2] The planarity of the indole ring allows for favorable stacking interactions within the ATP-binding pocket.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the inhibitory activity (IC50 values) of representative compounds from each scaffold class against a selection of protein kinases. It is important to note that these values are highly dependent on the specific substitutions on the core scaffold and the assay conditions.

Table 1: Inhibitory Activity (IC50) of Thieno[3,2-b]pyridine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
MU1920Haspin11[9]
Compound 3 Haspin160[9]
Compound 4 Haspin140[9]
Compound 5 Haspin280[9]
Compound 8d PIM-119[10]
Compound 5b PIM-144[10]

Table 2: Inhibitory Activity (IC50) of Quinazoline Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Gefitinib EGFR2-37[5]
Erlotinib EGFR2[5]
Compound 13a JNK340[4]
Compound 6 EGFR64.8[5]
Compound 6 c-Met137.4[5]
Compound 16 VEGFR-2290[5]

Table 3: Inhibitory Activity (IC50) of Pyrimidine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
ML315 CLK1110[6]
ML315 CLK230[6]
ML315 CLK430[6]
ML315 DYRK1A140[6]
Palbociclib (3i) CDK411[7]
Palbociclib (3i) CDK616[7]

Table 4: Inhibitory Activity (IC50) of Indole Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 6a PDK1112[8]
Compound 10a Tubulin Polymerization50[8]
Compound 9 U251 GBM cells1900[8]
Compound 16 EGFR34.1[2]
Compound 5 VEGFR-244[2]
Compound 187b GSK-3β550[11]

Experimental Protocols

A variety of in vitro and cell-based assays are employed to determine the potency and selectivity of kinase inhibitors. Below are representative protocols for commonly used methods.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay directly measures the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human kinase

  • Biotinylated substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • HTRF Kinase Buffer

  • Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the microplate wells.

  • Kinase Reaction: Add the kinase enzyme and biotinylated substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect phosphorylation by adding a solution containing the Eu³⁺-cryptate labeled antibody and Streptavidin-XL665. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[12][13]

Cell-Based Kinase Inhibition Assay (Western Blotting)

This assay assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with serial dilutions of the test compound for a specified time.

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for the phosphorylated substrate. Subsequently, probe with a primary antibody for the total substrate as a loading control. Incubate with an HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities. The reduction in the phospho-substrate signal in the presence of the inhibitor is used to determine the cellular potency.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Caption: EGFR signaling pathway and points of inhibition.

Caption: Experimental workflow for kinase inhibitor discovery.

Conclusion

The choice of a kinase inhibitor scaffold is a multifaceted decision that requires careful consideration of potency, selectivity, and novelty. The Thieno[3,2-b]pyridine scaffold presents a promising new avenue for the development of highly selective inhibitors, particularly for less-explored kinases. However, the quinazoline, pyrimidine, and indole scaffolds remain powerful and validated frameworks with a proven track record in delivering clinically successful drugs. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of kinase inhibitor design. The provided experimental protocols and workflow diagrams offer a practical starting point for the evaluation of novel compounds based on these and other emerging scaffolds.

References

Thieno[3,2-b]pyridin-7-ol as a Quinoline Bioisostere: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of drug design and optimization. This guide provides a detailed comparison of thieno[3,2-b]pyridin-7-ol and its derivatives as bioisosteres for quinolines, a privileged scaffold in numerous therapeutic agents. By replacing the benzene (B151609) ring of a quinoline (B57606) with a thiophene (B33073) ring, researchers can modulate a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide presents experimental data from comparative studies, detailed experimental protocols, and visual representations of relevant signaling pathways to aid researchers in drug development.

Physicochemical Properties: A Comparative Overview

The bioisosteric replacement of a benzene ring with a thiophene ring alters key physicochemical properties that can influence a molecule's behavior. Below is a comparison of the parent scaffolds, 4-hydroxyquinoline (B1666331) and this compound.

PropertyThis compound4-HydroxyquinolineReference
Molecular Formula C₇H₅NOSC₉H₇NO[1][2]
Molecular Weight 151.19 g/mol 145.16 g/mol [1]
Melting Point 230-235 °CNot specified[3]
LogP (Predicted) Not specified1.85[1]
Water Solubility SolubleNot specified[3]

Performance in Biological Systems: Comparative Data

The true test of a bioisosteric replacement lies in its biological activity. The following sections present comparative data for thienopyridine and quinoline derivatives in two key therapeutic areas: NMDA receptor antagonism and kinase inhibition.

NMDA Receptor Antagonism

One of the most direct comparisons of a thienopyridinone (a derivative of thienopyridinol) and a quinolinone was in the context of N-methyl-D-aspartate (NMDA) receptor antagonism. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and is a target for various neurological disorders.

Compound ScaffoldDerivativeTargetAssayKᵢ (µM)Reference
Quinolinone 3-phenyl-4-hydroxyquinolin-2(1H)-oneGlycine site of NMDA receptor[³H]Glycine binding12[4]
Thieno[2,3-b]pyridinone 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-oneGlycine site of NMDA receptor[³H]Glycine binding16[4]

In this study, the thieno[2,3-b]pyridinone derivative showed comparable potency to the parent quinolinone, demonstrating the viability of this bioisosteric replacement.[4] Further substitutions on the thienopyridinone scaffold led to compounds with significantly higher potencies, with Kᵢ values in the nanomolar range.[4]

Kinase Inhibition

The thieno[3,2-b]pyridine (B153574) scaffold has been identified as an attractive template for developing highly selective protein kinase inhibitors.[5][6][7] While direct head-to-head comparisons with quinoline analogues in the same study are less common in the available literature, the data below showcases the potency of thieno[3,2-b]pyridine-based inhibitors against various kinases.

ScaffoldCompound IDTarget KinaseIC₅₀ (µM)Reference
Thieno[2,3-b]pyridine 8eHepatic Glucose Production16.8[8]
Thieno[2,3-b]pyridine 9dHepatic Glucose Production12.3[8]
Thieno[2,3-b]pyridine 6jTDP116.95[9]
Thieno[2,3-b]pyridine 7dTDP121.92[9]

Signaling Pathways

Understanding the signaling pathways in which these compounds act is crucial for rational drug design. Below are diagrams of the NMDA receptor and a generic kinase (EGFR) signaling pathway, common targets for quinoline and thienopyridine derivatives.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds GluN1 Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Influx Calmodulin Calmodulin Ca2_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning, Memory) CREB->Gene_Expression Regulates Thienopyridinone Thienopyridinone/ Quinolinone Antagonist Thienopyridinone->NMDA_R Inhibits (Glycine Site) EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits & Activates ATP ATP ATP->EGFR Phosphorylates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor Thienopyridine/ Quinoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding Experimental_Workflow cluster_assay_prep Assay Preparation cluster_reaction Kinase Reaction cluster_data_acq Data Acquisition & Analysis A1 Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound, ATP) A2 Serial Dilution of Test Compound B1 Add Kinase and Test Compound to Plate A2->B1 B2 Pre-incubate B1->B2 B3 Initiate Reaction with Substrate and [γ-³³P]ATP B2->B3 B4 Incubate at 30°C B3->B4 B5 Stop Reaction B4->B5 C1 Spot Reaction on Filter Paper B5->C1 C2 Wash to Remove Unbound [γ-³³P]ATP C1->C2 C3 Measure Radioactivity (Scintillation Counting) C2->C3 C4 Calculate % Inhibition and Determine IC₅₀ C3->C4

References

The Thieno[3,2-b]pyridine Scaffold: A Privileged Motif for Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-b]pyridine (B153574) core has emerged as a versatile and attractive scaffold in medicinal chemistry, particularly in the development of highly selective protein kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of thieno[3,2-b]pyridine derivatives, with a focus on their potential as inhibitors of oncogenic kinases. While specific SAR studies on Thieno[3,2-b]pyridin-7-ol derivatives are limited in publicly available literature, we will explore the broader SAR of the thieno[3,2-b]pyridine class and draw comparisons with alternative kinase inhibitor scaffolds.

I. Comparative Analysis of Thieno[3,2-b]pyridine and Alternative Scaffolds

The thieno[3,2-b]pyridine scaffold offers a unique combination of structural rigidity and opportunities for diverse functionalization, making it a promising starting point for kinase inhibitor design. Its weak interaction with the kinase hinge region allows for varied binding modes, which can be exploited to achieve high selectivity for specific kinases.[1][2][3][4]

Table 1: Comparison of Kinase Inhibitor Scaffolds

ScaffoldKey FeaturesPrimary Kinase TargetsRepresentative Inhibitor(s)
Thieno[3,2-b]pyridine - Weak interaction with kinase hinge region, enabling selectivity. - ATP-competitive but not ATP-mimetic, anchoring in the back pocket. - Versatile for substitution on both thiophene (B33073) and pyridine (B92270) rings.Haspin, CDKLs, VEGFR-2, c-MetMU1920[1][2][4]
Acridine - Planar aromatic system. - Often acts as an intercalating agent or topoisomerase inhibitor.Haspin (off-target)LDN-192960, LDN-209929
β-Carboline - Tryptamine-derived alkaloid scaffold. - Intercalates into DNA and inhibits various kinases.Haspin (off-target)Harmine, Harmol
5-Iodotubercidin - Adenosine analogue. - Broad-spectrum kinase inhibitor.Haspin5-ITu
1H-Pyrrolo[3,2-g]isoquinoline - Novel heterocyclic scaffold for kinase inhibition.HaspinNot specified
3H-Pyrazolo[4,3-f]quinoline - Privileged fusion of quinoline (B57606) and indazole. - Tunable selectivity for different kinases.FLT3, HaspinHSD972, HSD1169

II. Structure-Activity Relationship (SAR) of Thieno[3,2-b]pyridine Derivatives

Recent studies have begun to elucidate the SAR of the thieno[3,2-b]pyridine scaffold, particularly in the context of Haspin kinase inhibition. The work by Martín Moyano and colleagues in 2024 provides valuable insights into how substitutions on this core influence inhibitory activity.[1][4]

Key SAR Observations for Thieno[3,2-b]pyridine Derivatives as Haspin Inhibitors:

  • Core Scaffold: The thieno[3,2-b]pyridine core itself provides a template for ATP-competitive inhibitors that anchor in the kinase back pocket, a feature that contributes to their selectivity.[1][2][4]

  • Substitution Patterns: Mapping the chemical space around the central scaffold has led to the identification of highly selective inhibitors. For instance, the isomers MU1464 and MU1668 demonstrate profoundly different binding modes while maintaining high kinome-wide selectivity.[1][4]

  • Potential Role of a 7-Hydroxy Group: While a systematic SAR study of 7-hydroxy derivatives is not available, the presence of a hydroxyl group at the 7-position of the pyridine ring could potentially engage in hydrogen bonding interactions with residues in the active site of target kinases, thereby influencing potency and selectivity. Further investigation is required to confirm this hypothesis.

Table 2: In Vitro Activity of Selected Thieno[3,2-b]pyridine Derivatives against Haspin Kinase

CompoundModificationsHaspin IC50 (nM)
3 (Structure not detailed in abstract)(IC50 value provided in full text)[4]
4 (Structure not detailed in abstract)(IC50 value provided in full text)[4]
5 (Structure not detailed in abstract)(IC50 value provided in full text)[4]
MU1920 Optimized substitutions(Potent inhibitor, specific IC50 not in abstract)[1][2][4]

Note: Specific IC50 values and detailed structural information for compounds 3, 4, and 5 are available in the full publication by Martín Moyano et al., 2024.

III. Signaling Pathways and Experimental Workflows

A. Haspin Kinase Signaling Pathway

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, which in turn ensures correct chromosome alignment and segregation. Inhibition of Haspin disrupts this pathway, leading to mitotic defects and potentially cell death in rapidly dividing cancer cells.

Haspin_Signaling_Pathway Haspin Kinase Signaling Pathway in Mitosis Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph Phosphorylated Histone H3 (H3T3ph) Haspin->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Centromere Centromere CPC->Centromere Localizes to Chromosome_Alignment Correct Chromosome Alignment & Segregation Centromere->Chromosome_Alignment Ensures Mitosis Successful Mitosis Chromosome_Alignment->Mitosis Thieno_pyridine_inhibitor Thieno[3,2-b]pyridine Inhibitor Thieno_pyridine_inhibitor->Haspin Inhibits

Caption: Haspin kinase phosphorylates Histone H3, initiating a cascade essential for proper mitosis.

B. CDKL5 Signaling Pathway

Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase that is crucial for normal brain development and function. It is involved in regulating neuronal morphogenesis, synapse formation, and gene expression. Mutations in the CDKL5 gene lead to a severe neurodevelopmental disorder. CDKL5 has both nuclear and cytosolic targets, and its activity is regulated by phosphorylation.

CDKL5_Signaling_Pathway CDKL5 Signaling in Neuronal Development cluster_nucleus Nucleus cluster_cytosol Cytosol MeCP2 MeCP2 Gene_Expression Gene Expression Regulation MeCP2->Gene_Expression DNMT1 DNMT1 DNMT1->Gene_Expression NGL1 NGL-1 Synapse_Formation Synapse Formation & Maturation NGL1->Synapse_Formation CDKL5 CDKL5 Kinase CDKL5->MeCP2 Phosphorylates CDKL5->DNMT1 Interacts with CDKL5->NGL1 Phosphorylates Thieno_pyridine_inhibitor Thieno[3,2-b]pyridine Inhibitor Thieno_pyridine_inhibitor->CDKL5 Potential Inhibition Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Compound_Prep 1. Compound Preparation (Serial Dilutions) Reaction_Setup 2. Reaction Setup (Kinase, Substrate, Buffer) Compound_Prep->Reaction_Setup Initiation 3. Reaction Initiation (Add ATP) Reaction_Setup->Initiation Incubation 4. Incubation (Controlled Time & Temp) Initiation->Incubation Detection 5. Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis 6. Data Analysis (IC50 Determination) Detection->Data_Analysis

References

A Comparative Guide to the In Vitro ADME Properties of Thienopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of key thienopyridine compounds: clopidogrel (B1663587), prasugrel (B1678051), and ticlopidine (B1205844). The information presented herein is crucial for understanding the pharmacokinetic profiles of these antiplatelet agents and for guiding the development of new chemical entities within this class. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key assays.

Executive Summary

Thienopyridines are a class of prodrugs that, upon metabolic activation, irreversibly inhibit the P2Y12 receptor, a key player in platelet aggregation. While effective, their clinical utility is influenced by their individual ADME profiles. This guide delves into a comparative analysis of their in vitro properties, including metabolic stability, intestinal permeability, plasma protein binding, and cytochrome P450 (CYP) enzyme inhibition. Understanding these parameters is essential for predicting their in vivo behavior, including bioavailability, potential for drug-drug interactions, and inter-individual variability in response.

Comparative In Vitro ADME Data

The following tables summarize the key in vitro ADME properties of clopidogrel, prasugrel, and ticlopidine.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
ClopidogrelData not availableData not available
PrasugrelData not availableData not available
Ticlopidine~12.6 hours (single dose in vivo)Data not available

Table 2: In Vitro Caco-2 Permeability

CompoundApparent Permeability (Papp, x 10⁻⁶ cm/s)Permeability Class
ClopidogrelData not availableData not available
PrasugrelData not availableData not available
TiclopidineData not availableData not available

Table 3: In Vitro Plasma Protein Binding

CompoundPlasma Protein Binding (%)
Clopidogrel (parent)>98[1]
Clopidogrel (carboxylic acid metabolite)94
Prasugrel (active metabolite)98 (to human serum albumin)[2]
Ticlopidine98[2]

Table 4: In Vitro Cytochrome P450 (CYP) Inhibition (IC₅₀, µM)

CYP IsoformClopidogrelPrasugrelTiclopidine
CYP2B60.0182 ± 0.0069Much weaker inhibition0.0517 ± 0.0323
CYP2C190.524 ± 0.160Much weaker inhibition0.203 ± 0.124
CYP2D6Much weaker inhibitionMuch weaker inhibition0.354 ± 0.158

Data sourced from a study using recombinant human cytochrome P450s and fluorescent probe substrates.

Metabolic Activation Pathways

Thienopyridines are prodrugs that require hepatic metabolism to exert their antiplatelet effects. The metabolic activation pathways of clopidogrel, prasugrel, and ticlopidine show significant differences, which contribute to their varying pharmacokinetic and pharmacodynamic profiles. Prasugrel's metabolism is generally considered more efficient than that of clopidogrel.[3][4]

G cluster_clopidogrel Clopidogrel Activation cluster_prasugrel Prasugrel Activation cluster_ticlopidine Ticlopidine Activation Clopidogrel Clopidogrel Metabolite1_C 2-oxo-clopidogrel Clopidogrel->Metabolite1_C CYP2C19, CYP1A2, CYP2B6 Inactive_C Inactive Carboxylic Acid Metabolite Clopidogrel->Inactive_C hCE1 (approx. 85%) Active_C Active Thiol Metabolite Metabolite1_C->Active_C CYP2C19, CYP2B6, CYP2C9, CYP3A4 Prasugrel Prasugrel Metabolite1_P Thiolactone Metabolite Prasugrel->Metabolite1_P hCE2 (Intestine) Active_P Active Thiol Metabolite Metabolite1_P->Active_P CYP3A, CYP2B6, CYP2C9, CYP2C19 Ticlopidine Ticlopidine Active_T Active Metabolite Ticlopidine->Active_T Hepatic Metabolism (CYP enzymes)

Metabolic activation pathways of common thienopyridines.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices and published literature.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolism of a thienopyridine compound by human liver microsomal enzymes.

Methodology:

  • Preparation of Reagents:

    • Thienopyridine compound stock solution (e.g., 1 mM in DMSO).

    • Human liver microsomes (e.g., 20 mg/mL stock).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).

  • Incubation:

    • Pre-warm a mixture of the thienopyridine compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

G Start Prepare Incubation Mixture (Compound, Microsomes, Buffer) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Workflow for in vitro metabolic stability assay.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a thienopyridine compound using a Caco-2 cell monolayer model.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • Add the thienopyridine compound solution (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer. Also, collect a sample from the apical compartment at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the experiment as described above, but add the compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is done to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of the thienopyridine compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the percentage of a thienopyridine compound that binds to plasma proteins.

Methodology:

  • Preparation:

    • Prepare a stock solution of the thienopyridine compound.

    • Use pooled human plasma.

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Equilibrium Dialysis:

    • Use a dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of unbound drug but not proteins.

    • Add plasma spiked with the thienopyridine compound to one chamber and an equal volume of dialysis buffer to the other chamber.

    • Incubate the apparatus at 37°C with gentle agitation for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the thienopyridine compound in both samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Calculate the percentage of plasma protein binding as (1 - fu) * 100%.

Conclusion

This comparative guide highlights the key in vitro ADME properties of clopidogrel, prasugrel, and ticlopidine. While all three are thienopyridine prodrugs, they exhibit notable differences in their metabolic activation and potential for CYP-mediated drug interactions. The high plasma protein binding is a common feature among these compounds. The provided experimental protocols offer a foundation for researchers to conduct their own in vitro assessments of novel thienopyridine derivatives. Further research is warranted to fill the existing gaps in publicly available, directly comparative data for metabolic stability and Caco-2 permeability to enable a more complete understanding of this important class of antiplatelet agents.

References

Thieno[3,2-b]pyridinone Derivatives as Novel Anti-Tuberculosis Agents: A Comparative Efficacy Analysis Against Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy of novel Thieno[3,2-b]pyridinone derivatives compared to the established anti-tuberculosis drug, Isoniazid. This report synthesizes available preclinical data, providing a direct comparison of their activity against Mycobacterium tuberculosis and their inhibitory effects on the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with different mechanisms of action or improved efficacy against resistant bacteria. The thienopyridine scaffold has emerged as a promising starting point for the development of new therapeutic agents. While the parent compound, Thieno[3,2-b]pyridin-7-ol, is primarily a pharmaceutical intermediate, its derivatives have demonstrated significant biological activities. This guide focuses on a series of recently developed Thieno[3,2-b]pyridinone derivatives that, like the frontline drug Isoniazid, target the InhA enzyme.[1] This direct comparison aims to provide a clear, data-driven overview of their potential as next-generation anti-tuberculosis drugs.

Mechanism of Action: Targeting InhA

Both Isoniazid and the novel Thieno[3,2-b]pyridinone derivatives exert their antimycobacterial effect by inhibiting the InhA enzyme. InhA is a vital component of the type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are essential for the integrity of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death.[3]

A crucial difference lies in their mode of InhA inhibition. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] Mutations in the katG gene are a primary cause of Isoniazid resistance, as the drug can no longer be converted to its active form.[3] In contrast, studies on Thieno[3,2-b]pyridinone derivatives, such as compound 6c , suggest they are direct inhibitors of InhA and do not require prior activation by KatG.[1] This presents a significant advantage, as these compounds may retain activity against Isoniazid-resistant Mtb strains where resistance is conferred by katG mutations.

cluster_INH Isoniazid (Prodrug) Pathway cluster_Thieno Thieno[3,2-b]pyridinone Pathway cluster_Target Target & Effect INH Isoniazid KatG KatG Enzyme INH->KatG Activation Active_INH Active INH-NAD Adduct KatG->Active_INH InhA InhA Enzyme Active_INH->InhA Inhibition Thieno Thieno[3,2-b]pyridinone (e.g., Compound 6c) Thieno->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Figure 1. Comparative Mechanism of Action.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the in vitro efficacy of lead Thieno[3,2-b]pyridinone derivatives with Isoniazid.

Table 1: Anti-mycobacterial Activity (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 6c M. tuberculosis UAlRv0.5 - 1[1]
Compound 6i M. tuberculosis UAlRa≤ 1[1]
Isoniazid M. tuberculosis (susceptible strains)0.02 - 0.25[4][5]

Note: The specific strains of M. tuberculosis used for testing vary between studies, which can influence MIC values.

Table 2: InhA Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required to inhibit 50% of the target enzyme's activity in vitro.

CompoundIC50 (µM)Notes
Thieno[3,2-b]pyridinone Derivatives Data not yet published in detail, but confirmed as the target.[1]Further studies are needed to quantify the direct inhibitory potency.
Isoniazid (as INH-NAD adduct) Varies; reported as low as 0.0546 µM (54.6 nM).[6]Requires activation by KatG.
Table 3: In Vitro Cytotoxicity

Cytotoxicity is a critical parameter for evaluating the therapeutic potential of a compound. Low cytotoxicity against human cell lines is desirable.

CompoundCell LineAssayResultReference
Compound 6c LO-2 (human liver cells)Not specifiedLow cytotoxicity[1]
Compound 6i LO-2 (human liver cells)Not specifiedLow cytotoxicity[1]
Isoniazid Not applicable in this direct comparison.-Hepatotoxicity is a known clinical side effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is based on the Resazurin Microtiter Assay (REMA), a common method for assessing Mtb susceptibility.

A Prepare serial 2-fold dilutions of test compound in a 96-well plate with 7H9 broth. C Add adjusted Mtb inoculum to each well. A->C B Prepare Mtb inoculum (e.g., H37Rv) and adjust to a 0.5 McFarland standard. B->C D Incubate plates at 37°C for 7-10 days. C->D E Add Resazurin solution to each well and incubate for another 24-48 hours. D->E F Read results: Blue color indicates no growth (inhibition), Pink color indicates bacterial growth. E->F G Determine MIC: The lowest drug concentration that prevents the color change from blue to pink. F->G

References

Comparative Biological Evaluation of Novel Thieno[3,2-b]pyridin-7-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine (B153574) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide focuses on the biological evaluation of novel analogs of "Thieno[3,2-b]pyridin-7-ol," providing a comparative analysis of their performance and supporting experimental data to aid in drug discovery and development efforts.

Data Summary of Biologically Active Thieno[3,2-b]pyridine Analogs

The following tables summarize the quantitative data for various thieno[3,2-b]pyridine analogs, highlighting their potency against different biological targets. While direct analogs of "this compound" are not extensively reported in publicly available literature, the data for closely related thieno[3,2-b]pyridine derivatives provide valuable insights into the structure-activity relationships of this scaffold.

Table 1: In Vitro Anticancer Activity of Thieno[2,3-b]pyridine (B153569) and Tetrahydrothieno[2,3-b]quinolone Analogs

Compound IDTarget Cell LineActivity (GI₅₀)Reference
17d MDA-MD-435 (Melanoma)23 nM[1]
MDA-MB-468 (Breast Cancer)46 nM[1]
Compound 10 A549 (Lung Cancer)0.005 µM[2]
Hela (Cervical Cancer)2.833 µM[2]
MCF-7 (Breast Cancer)13.581 µM[2]
Cabozantinib (Control) A549 (Lung Cancer)>10 µM[2]
Hela (Cervical Cancer)5.862 µM[2]
MCF-7 (Breast Cancer)>20 µM[2]

Table 2: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Analogs

Compound IDTarget KinaseActivity (IC₅₀)NotesReference
MU1920 HaspinPotent and selectiveFulfills criteria for a quality chemical probe[3]
T126 AKT11.99 ± 0.11 μMIdentified as a novel chemotype of AKT1 inhibitors[4]
Ff-35 Choline Kinase α1 (CKα1)SubmicromolarMore potent than other biscationic derivatives[5][6]

Table 3: Anti-mycobacterial Activity of Thieno[3,2-b]pyridinone Derivatives

Compound IDTarget StrainActivity (MIC)NotesReference
6c M. tuberculosis UAlRv0.5-1 µg/mLGood activity in macrophages, low cytotoxicity[7]
6i M. tuberculosis UAlRa≤ 1 µg/mLActive in macrophages, low cytotoxicity[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols employed in the evaluation of thieno[3,2-b]pyridine analogs.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, Hela, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀/GI₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: The purified recombinant kinase (e.g., AKT1, Haspin) and its specific substrate are prepared in a suitable assay buffer.

  • Compound Incubation: The kinase is incubated with various concentrations of the test compounds for a predetermined time to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Anti-mycobacterial Activity (MIC Determination)
  • Bacterial Culture: Mycobacterium tuberculosis strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth).

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for several days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.

Visualizations: Pathways and Workflows

Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. This compound analogs have been identified as potential inhibitors of AKT, a key kinase in this pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Thieno_analog This compound Analog (e.g., T126) Thieno_analog->AKT inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Experimental_Workflow Synthesis Synthesis of This compound Analogs Screening Primary Screening (e.g., Antiproliferative Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Analogs) Screening->Hit_ID Hit_ID->Synthesis No (Redesign) Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Target Engagement) Hit_ID->Secondary_Assays Yes Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Secondary_Assays->Mechanism In_Vivo In Vivo Studies (e.g., Animal Models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

A Head-to-Head Comparison of Synthetic Routes to Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Heterocyclic Scaffold

Thieno[3,2-b]pyridin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry, serves as a crucial scaffold for the development of novel therapeutic agents. Its synthesis is a key step in the discovery of new drugs. This guide provides a head-to-head comparison of the two primary synthetic routes to this important molecule: the Gould-Jacobs reaction and a multi-step approach commencing with a Gewald reaction followed by a Friedländer-type annulation. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Gould-Jacobs Reaction Route 2: Gewald Reaction & Friedländer Annulation
Starting Materials 3-Aminothiophene, Diethyl ethoxymethylenemalonateA cyclic ketone (e.g., cyclohexanone), Ethyl cyanoacetate (B8463686), Sulfur, 2-chloro-3-formylpyridine
Key Reactions Condensation, Thermal CyclizationGewald Reaction, Friedländer Annulation
Overall Yield Moderate to GoodVariable, dependent on multiple steps
Reaction Conditions High temperature (thermal cyclization)Generally milder conditions for initial steps, but cyclization may require heating
Number of Steps 22 or more
Scalability Potentially scalable with appropriate high-temperature equipmentGenerally scalable
Advantages Convergent, potentially fewer stepsAccess to diverse starting materials, modular
Disadvantages High-temperature cyclization can be energy-intensive and may require specialized equipment.Potentially longer overall sequence, purification required at each step.

Logical Flow of Synthetic Strategies

The following diagram illustrates the conceptual flow of the two primary synthetic pathways to this compound.

Synthetic Pathways to this compound cluster_0 Route 1: Gould-Jacobs Reaction cluster_1 Route 2: Gewald Reaction & Friedländer Annulation A1 3-Aminothiophene C1 Condensation A1->C1 B1 Diethyl ethoxymethylenemalonate B1->C1 D1 Diethyl 2-((thiophen-3-ylamino)methylene)malonate C1->D1 E1 Thermal Cyclization (e.g., in Dowtherm A) D1->E1 F1 Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate E1->F1 G1 Hydrolysis & Decarboxylation F1->G1 H1 This compound G1->H1 A2 Cyclic Ketone + Ethyl Cyanoacetate + Sulfur B2 Gewald Reaction A2->B2 C2 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate B2->C2 E2 Friedländer Annulation C2->E2 D2 2-Chloro-3-formylpyridine D2->E2 F2 Substituted Thieno[3,2-b]pyridine (B153574) E2->F2 G2 Modification/Deprotection F2->G2 H2 This compound G2->H2

Caption: Comparison of the Gould-Jacobs and Gewald-Friedländer synthetic routes.

Experimental Protocols

Route 1: Gould-Jacobs Reaction

This route offers a convergent approach to the thieno[3,2-b]pyridine core.

Step 1: Synthesis of Diethyl 2-((thiophen-3-ylamino)methylene)malonate

The initial step involves the condensation of 3-aminothiophene with diethyl ethoxymethylenemalonate.

  • Materials: 3-Aminothiophene, Diethyl ethoxymethylenemalonate, Ethanol (B145695).

  • Procedure: A solution of 3-aminothiophene (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in ethanol is heated at reflux for 2-4 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization to Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate

The intermediate from Step 1 undergoes a high-temperature intramolecular cyclization to form the pyridinone ring.

  • Materials: Diethyl 2-((thiophen-3-ylamino)methylene)malonate, Dowtherm A or diphenyl ether.

  • Procedure: Diethyl 2-((thiophen-3-ylamino)methylene)malonate is added to a high-boiling solvent such as Dowtherm A or diphenyl ether and heated to reflux (typically 250-260 °C) for 15-30 minutes. The reaction mixture is then cooled, and the product precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., hexane (B92381) or ether), and dried.

Step 3: Hydrolysis and Decarboxylation to this compound

The final step involves the removal of the ester group at the 6-position.

  • Materials: Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate, Sodium hydroxide (B78521), Hydrochloric acid.

  • Procedure: The ester is heated at reflux in an aqueous solution of sodium hydroxide until hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the carboxylic acid. The intermediate acid is then heated in a high-boiling solvent or neat to effect decarboxylation, yielding this compound.

Route 2: Gewald Reaction followed by Friedländer Annulation

This route provides a modular approach, starting with the construction of a substituted aminothiophene.

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)

This multicomponent reaction efficiently constructs a highly functionalized aminothiophene.

  • Materials: Cyclohexanone (B45756), Ethyl cyanoacetate, Elemental sulfur, Morpholine (B109124) (or another suitable base), Ethanol.

  • Procedure: To a stirred mixture of cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, morpholine (0.5 equivalents) is added dropwise. The mixture is then warmed and stirred for several hours. Upon cooling, the product precipitates and is collected by filtration and can be recrystallized from ethanol.

Step 2: Synthesis of the Thieno[3,2-b]pyridine Core (Friedländer Annulation)

The aminothiophene synthesized in the previous step is condensed with a suitable carbonyl compound to form the pyridine (B92270) ring.

  • Materials: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, 2-chloro-3-formylpyridine, a suitable acid or base catalyst.

  • Procedure: The aminothiophene and 2-chloro-3-formylpyridine are heated in a suitable solvent (e.g., ethanol, acetic acid) in the presence of a catalyst (e.g., piperidine, p-toluenesulfonic acid). The reaction mixture is heated at reflux until the reaction is complete. After cooling, the product is isolated by filtration or extraction. Further steps of aromatization and functional group manipulation would be required to arrive at the final this compound.

Conclusion

Both the Gould-Jacobs reaction and the Gewald-Friedländer sequence offer viable pathways to the this compound scaffold. The choice of route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The Gould-Jacobs reaction is more convergent but requires high temperatures for the cyclization step. The Gewald-Friedländer approach is more modular, allowing for greater diversity in the starting materials, but may involve a longer synthetic sequence. Researchers should carefully consider these factors to select the most efficient and practical route for their specific research and development needs.

A Comparative Analysis of Thieno[3,2-b]pyridin-7-ol and its Analogs in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational evaluation of thieno[3,2-b]pyridin-7-ol and related thienopyridine derivatives reveals their potential as inhibitors of key protein targets in drug discovery. This guide provides a comparative analysis of their performance in docking studies, supported by available experimental data, to offer insights for researchers and scientists in the field.

This comparative guide examines the molecular docking performance of this compound and a selection of its structural isomers and derivatives against prominent protein targets. While direct docking studies on this compound are not extensively published, analysis of related thienopyridine compounds provides a strong basis for comparison and prediction of its potential bioactivity. Thienopyridine scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1]

This guide will focus on the interactions of thienopyridine derivatives with Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, both of which are significant targets in cancer therapy.[2][3][4][5] The comparative data is synthesized from multiple studies to provide a comprehensive overview.

Comparison of In Silico and In Vitro Performance

The following table summarizes the docking scores and experimental inhibitory activities of various thienopyridine derivatives against their respective protein targets. For the purpose of this guide, a hypothetical docking score for the lead compound, this compound, against CDK2 is included to provide a baseline for comparison. This hypothetical value is extrapolated from the performance of similar heterocyclic compounds.

CompoundTarget ProteinDocking Score (kcal/mol)Experimental Activity (IC50/GI50)Reference Compound(s)
This compound CDK2 -9.5 (Hypothetical) Not Available Kenpaullone
Thieno[2,3-b]pyridine deriv. 5bPIM-1 KinaseNot Specified0.044 µM (IC50)Not Specified
Thieno[2,3-b]pyridine deriv. 8dPIM-1 KinaseNot Specified0.019 µM (IC50)Not Specified
Thieno[2,3-b]pyridine deriv. 10cPIM-1 KinaseNot Specified0.128 µM (IC50)Not Specified
Thieno[2,3-b]pyridine deriv. 15ePIM-1 KinaseNot Specified0.083 µM (IC50)Not Specified
Designed CDK2 Inhibitor 'e'CDK2-10.8< 5.0 µM (Cytotoxicity IC50)Sorafenib, Kenpaullone
Designed CDK2 Inhibitor 'h'CDK2-11.0< 5.0 µM (Cytotoxicity IC50)Sorafenib, Kenpaullone
Designed CDK2 Inhibitor 'j'CDK2-10.9< 5.0 µM (Cytotoxicity IC50)Sorafenib, Kenpaullone
Designed CDK2 Inhibitor 'l'CDK2-10.8< 5.0 µM (Cytotoxicity IC50)Sorafenib, Kenpaullone

Experimental Protocols

The methodologies employed in the cited docking studies, while varying in specific parameters, generally adhere to a standardized workflow.

Molecular Docking Protocol (General)

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., CDK2, PDB ID: 6GUE) is obtained from the Protein Data Bank.[4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation: The 2D structures of the thienopyridine derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, GOLD, or the Molecular Operating Environment (MOE).[6] The ligands are docked into the defined active site of the protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest energy score is typically considered the most favorable. Interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and protein residues are analyzed to understand the binding mode. For instance, potent CDK2 inhibitors often form hydrogen bond interactions with lysine, aspartic acid, leucine, and histidine residues in the active site.[4][7]

In Vitro Kinase Assay (General)

The inhibitory activity of the compounds against the target kinase is determined using in vitro kinase assays. A standard protocol involves incubating the kinase with its substrate (often a peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like fluorescence, luminescence, or radioactivity, to determine the extent of kinase inhibition. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Visualizing the Workflow and Pathways

To better illustrate the processes involved in docking studies and the signaling pathways that can be targeted, the following diagrams are provided.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_validation Validation p_prep Protein Preparation (PDB Structure) docking Molecular Docking (e.g., AutoDock, MOE) p_prep->docking l_prep Ligand Preparation (2D to 3D) l_prep->docking scoring Scoring & Pose Generation docking->scoring analysis Binding Mode Analysis (Interactions) scoring->analysis invitro In Vitro Assay (e.g., Kinase Assay) analysis->invitro G cluster_pathway CDK2 Signaling Pathway CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Releases G1_S G1/S Phase Transition E2F->G1_S Promotes Inhibitor Thienopyridine Inhibitor Inhibitor->CDK2 Inhibits

References

A Comparative Analysis of Thienopyridine Isomers in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thienopyridine isomers, supported by experimental data. Thienopyridines are a class of oral antiplatelet prodrugs that irreversibly inhibit the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, playing a crucial role in preventing thrombotic events.

This guide will delve into a comparative analysis of three key thienopyridine isomers: ticlopidine (B1205844), clopidogrel (B1663587), and prasugrel (B1678051). We will explore their mechanisms of action, metabolic activation, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety, presenting quantitative data in structured tables and visualizing key pathways and workflows.

Mechanism of Action: Targeting the P2Y12 Receptor

Thienopyridine isomers, after metabolic activation, selectively and irreversibly bind to the P2Y12 receptor on the platelet surface.[1][2] This binding prevents ADP from interacting with the receptor, thereby blocking a key pathway in platelet activation and aggregation. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet aggregation and thrombus formation.[3][4]

The irreversible nature of this inhibition means that the antiplatelet effect lasts for the entire lifespan of the platelet (7-10 days).[5]

Metabolic Activation: A Key Differentiator

A critical distinction among thienopyridine isomers lies in their metabolic activation pathways. These drugs are prodrugs, meaning they are inactive when administered and require conversion to an active metabolite to exert their therapeutic effect.[1][6] This metabolic process, primarily occurring in the liver, is a multi-step process involving cytochrome P450 (CYP) enzymes.[2][6]

Ticlopidine and Clopidogrel: The activation of both ticlopidine and clopidogrel is a two-step process mediated by hepatic CYP enzymes.[2][6] However, a significant portion of the administered dose is diverted to inactive metabolites, leading to variability in the formation of the active metabolite.[6][7] Genetic polymorphisms in CYP enzymes, particularly CYP2C19, can significantly impact the metabolic activation of clopidogrel, leading to variable patient responses.[7][8]

Prasugrel: Prasugrel's metabolic activation is more efficient. It undergoes rapid hydrolysis by esterases in the intestine and blood to an intermediate metabolite, which is then converted to the active metabolite in a single CYP-dependent step in the liver.[6][9][10] This pathway is less influenced by CYP2C19 polymorphisms, resulting in a more consistent and potent antiplatelet effect.[7][8]

Below is a diagram illustrating the metabolic activation pathways of clopidogrel and prasugrel.

Metabolic_Activation cluster_clopidogrel Clopidogrel Activation cluster_prasugrel Prasugrel Activation Clopidogrel Clopidogrel Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP2C19, CYP1A2, CYP2B6 Inactive_Metabolites_C Inactive Metabolites Clopidogrel->Inactive_Metabolites_C ~85% Active_Metabolite_C Active Metabolite Oxo_Clopidogrel->Active_Metabolite_C CYP2C19, CYP2C9, CYP2B6, CYP3A4 Prasugrel Prasugrel Thiolactone Thiolactone Metabolite Prasugrel->Thiolactone Esterases Active_Metabolite_P Active Metabolite Thiolactone->Active_Metabolite_P CYP3A4, CYP2B6

Metabolic activation of clopidogrel and prasugrel.

Comparative Performance: Efficacy and Safety

The differences in metabolic activation translate to distinct pharmacokinetic and pharmacodynamic profiles, ultimately impacting the clinical efficacy and safety of these agents.

Pharmacokinetic and Pharmacodynamic Profile
ParameterTiclopidineClopidogrelPrasugrel
Prodrug YesYesYes
Metabolic Activation Two-step, hepatic CYPTwo-step, hepatic CYPOne-step hepatic CYP after initial hydrolysis
Key CYP Enzymes CYP2C19, CYP2B6CYP2C19, CYP3A4, CYP2B6, CYP1A2CYP3A4, CYP2B6
Onset of Action Slow (24-48 hours)Slow (2-8 hours for loading dose)Rapid (30 minutes)
Time to Peak Plasma Concentration (Active Metabolite) N/A~1 hour~30 minutes[9]
Half-life (Active Metabolite) N/A~30 minutes~7.4 hours (range 2-15 hours)
Inhibition of Platelet Aggregation (IPA) ModerateVariable, ModeratePotent, Consistent

Data compiled from multiple sources.[1][6][7][8][9][11]

Clinical Efficacy

Clinical trials have demonstrated the superiority of newer thienopyridines in reducing major adverse cardiovascular events (MACE).

OutcomeTiclopidine vs. AspirinClopidogrel vs. AspirinPrasugrel vs. Clopidogrel (TRITON-TIMI 38)
Primary Efficacy Endpoint (MACE) Significant reductionModest but significant reduction19% relative risk reduction with prasugrel[12]
Myocardial Infarction N/AN/A24% relative risk reduction with prasugrel
Stent Thrombosis N/AN/A52% relative risk reduction with prasugrel

Data from various clinical trials.[12]

Safety Profile

The enhanced efficacy of newer agents comes at the cost of an increased risk of bleeding.

Adverse EventTiclopidineClopidogrelPrasugrel
Major Bleeding Increased risk vs. aspirinSimilar to aspirinSignificantly higher vs. clopidogrel[13][14]
Life-Threatening Bleeding N/AN/AHigher vs. clopidogrel[13][14]
Neutropenia Significant riskLow riskLow risk
Thrombotic Thrombocytopenic Purpura (TTP) Higher riskLower risk than ticlopidineRare, but reported[15]
Gastrointestinal Bleeding N/ALower risk than ticagrelor (B1683153)Higher risk than clopidogrel[16]

Data from various sources.[13][14][15][16]

Signaling Pathway of P2Y12 Receptor Inhibition

The following diagram illustrates the signaling pathway downstream of the P2Y12 receptor and the point of inhibition by thienopyridine active metabolites.

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Thieno_AM Thienopyridine Active Metabolite Thieno_AM->P2Y12 Inhibition AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gi->PI3K cAMP ↓ cAMP VASP_P VASP-P cAMP->VASP_P PKA VASP VASP VASP_P->VASP GPIIb_IIIa GPIIb/IIIa Activation VASP->GPIIb_IIIa Inhibition Akt Akt PI3K->Akt Akt->GPIIb_IIIa Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation

P2Y12 receptor signaling pathway.

Experimental Protocols

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist like ADP.

Objective: To quantify the inhibitory effect of a thienopyridine on platelet aggregation.

Methodology:

  • Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant.[17]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[18]

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a blank.[18]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.

  • Aggregation Measurement:

    • Place a cuvette with PRP into an aggregometer and establish a baseline reading (0% aggregation).

    • Add a known concentration of ADP (e.g., 5-20 µM) to the PRP to induce aggregation.

    • Monitor the change in light transmission through the sample for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[18]

    • The maximum percentage of aggregation is recorded.

  • Data Analysis: The inhibition of platelet aggregation (IPA) is calculated as: IPA (%) = [1 - (Max Aggregation with Inhibitor / Max Aggregation without Inhibitor)] x 100

In Vitro P2Y12 Receptor Inhibition Assay (Radioligand Binding)

This assay directly measures the binding of a compound to the P2Y12 receptor.

Objective: To determine the binding affinity (Ki) of a thienopyridine's active metabolite for the P2Y12 receptor.

Methodology:

  • Receptor Source: Prepare membranes from platelets or cells recombinantly expressing the human P2Y12 receptor.[19]

  • Radioligand: Use a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite).

  • Binding Reaction:

    • Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the active metabolite of the thienopyridine).

    • Allow the reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the concentration of the unlabeled test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Conclusion

The comparative analysis of thienopyridine isomers reveals a clear evolution in antiplatelet therapy. While ticlopidine established the principle of P2Y12 inhibition, its use was limited by safety concerns. Clopidogrel offered a safer alternative but with significant inter-individual variability in its antiplatelet effect. Prasugrel provides a more potent and consistent inhibition of platelet aggregation, leading to improved clinical outcomes in high-risk patients, albeit with an increased bleeding risk. The choice of a specific thienopyridine isomer should be guided by a careful assessment of the individual patient's ischemic and bleeding risks. This guide provides researchers and clinicians with the foundational knowledge and experimental framework to further evaluate and compare these and future antiplatelet agents.

References

Validating the Mechanism of Action of Thieno[3,2-b]pyridine Derivatives as Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine (B153574) scaffold has emerged as a promising framework in medicinal chemistry for developing highly selective and potent kinase inhibitors.[1][2] This guide provides a comprehensive framework for validating the mechanism of action of novel thieno[3,2-b]pyridine derivatives, using a representative compound, "TP-1920," a selective inhibitor of the mitotic kinase Haspin, as an illustrative example. We will compare its hypothetical performance against a known, less selective alternative, "Compound Z," and provide the detailed experimental methodologies required for this validation.

Comparative Performance Analysis

To objectively assess the efficacy and selectivity of a novel thieno[3,2-b]pyridine derivative like TP-1920, a series of quantitative assays are essential. The data presented below illustrates a direct comparison between TP-1920 and an alternative inhibitor, Compound Z.

Table 1: In Vitro Kinase Inhibition

This table compares the direct inhibitory activity of each compound against the target kinase (Haspin) and a key off-target kinase (CDK1).

CompoundTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity Index (Off-Target IC50 / Target IC50)
TP-1920 Haspin15CDK1>10,000>667
Compound Z Haspin50CDK12505

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Activity and Cytotoxicity

This table summarizes the on-target effect of the compounds in a cellular context and their general toxicity.

CompoundCell Line (Haspin-dependent)EC50 (µM)Normal Fibroblast Cell LineCC50 (µM)Therapeutic Index (CC50 / EC50)
TP-1920 HCT-1160.5BJ-5ta>50>100
Compound Z HCT-1162.5BJ-5ta156

EC50: The half-maximal effective concentration, indicating the concentration of a drug that induces a response halfway between the baseline and maximum. CC50: The half-maximal cytotoxic concentration, representing the concentration at which 50% of cells are killed.

Signaling Pathway and Experimental Workflow

Visualizing the targeted signaling pathway and the experimental approach is crucial for understanding the validation process.

G cluster_0 Haspin Kinase Signaling Pathway Prophase Prophase Haspin Haspin Kinase (Target) Prophase->Haspin Activation H3 Histone H3 Haspin->H3 Phosphorylates at Thr3 p_H3T3 Phospho-H3T3 AuroraB Aurora B Kinase p_H3T3->AuroraB Recruits CPC Chromosomal Passenger Complex (CPC) Localization AuroraB->CPC Mitosis Correct Mitotic Progression CPC->Mitosis TP1920 TP-1920 (Inhibitor) TP1920->Haspin Inhibition

Caption: Targeted Haspin kinase signaling pathway in mitosis.

G cluster_workflow Mechanism of Action Validation Workflow A Biochemical Assays (Kinase Inhibition, IC50) B Cell-Based Assays (Target Engagement, EC50) A->B Confirm Cellular Potency C Western Blot Analysis (Downstream Signaling) B->C Verify Target Inhibition D Selectivity Profiling (Kinome Scan) C->D Assess Specificity E In Vivo Studies (Xenograft Models) D->E Evaluate In Vivo Efficacy F Validated Mechanism of Action E->F

Caption: Experimental workflow for validating a kinase inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the direct inhibitory activity of the compound against the target kinase.

Methodology:

  • Assay Principle: A radioactivity-based assay using ³²P-ATP or a fluorescence-based assay can be employed to measure kinase activity.

  • Procedure:

    • Recombinant human Haspin kinase is incubated with its substrate (e.g., a synthetic peptide of Histone H3) in a kinase assay buffer.

    • A range of concentrations of the test compound (TP-1920) or a control inhibitor (Compound Z) is added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP (at its Km concentration) and allowed to proceed for a set time at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the peptide on a filter and measuring incorporated radioactivity. For fluorescence assays, this may involve using a phospho-specific antibody.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (EC50 and CC50 Determination)

Objective: To assess the effect of the inhibitor on cell proliferation in both cancer cell lines dependent on the target kinase and normal cell lines.

Methodology:

  • Cell Lines: Use a cancer cell line known to be dependent on Haspin for proliferation (e.g., HCT-116) and a non-cancerous cell line (e.g., normal human fibroblasts) for cytotoxicity assessment.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compound (TP-1920 or Compound Z) for 72 hours.

    • After the incubation period, a viability reagent (e.g., MTT, resazurin, or a reagent measuring ATP content like CellTiter-Glo®) is added to each well.

    • The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The cell viability is normalized to vehicle-treated control cells. The EC50 (for cancer cells) and CC50 (for normal cells) values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Target Engagement

Objective: To confirm that the compound inhibits the target kinase's activity within the cell by measuring the phosphorylation of a known downstream substrate.

Methodology:

  • Cell Treatment: HCT-116 cells are treated with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) or a vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Cells are washed with cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and subsequently transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-Histone H3 (Thr3)). A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.

  • Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensity is quantified using densitometry software.

Logical Relationship Diagram

This diagram illustrates the logical flow from identifying a lead compound to validating its specific mechanism of action.

G cluster_logic Logic of MoA Validation A Hypothesis: Thieno[3,2-b]pyridine scaffold can yield selective Haspin inhibitors B Lead Compound ID: TP-1920 A->B C Does it inhibit the purified enzyme? B->C D Yes: Potent IC50 C->D Biochemical Assay E No: Inactive C->E F Does it work in cells? D->F G Yes: Low EC50 & Inhibits p-H3T3 F->G Cellular Assays H No: Poor permeability or off-target effects F->H I Is it selective? G->I J Yes: High selectivity index vs. other kinases I->J Kinome Profiling K No: Promiscuous inhibitor I->K L Conclusion: TP-1920 is a potent and selective Haspin inhibitor J->L

Caption: Logical flow for validating the mechanism of action.

By following this structured approach, researchers can rigorously and objectively validate the mechanism of action of novel Thieno[3,2-b]pyridin-7-ol derivatives, providing a solid foundation for further preclinical and clinical development.

References

Benchmarking Thieno[3,2-b]pyridin-7-ol Derivatives in Material Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound Thieno[3,2-b]pyridin-7-ol serves as a versatile scaffold in the development of advanced materials for electronic and biomedical applications. While direct performance data for the parent molecule is limited due to its primary role as a chemical intermediate, its derivatives have demonstrated significant promise in fields such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). This guide provides a comparative analysis of the performance of various thienopyridine-based materials against established alternatives, supported by experimental data and detailed protocols.

Performance Benchmarks in Organic Solar Cells

Thieno[3,2-b]pyrrole, a close structural relative of thienopyridine, has been incorporated into non-fullerene small-molecule acceptors (SMAs) for polymer solar cells (PSCs). These materials exhibit competitive performance compared to established acceptors like IT-4Cl.

Table 1: Performance of Thieno[3,2-b]pyrrole-based Acceptors in Polymer Solar Cells

Acceptor MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA cm-2]Fill Factor (FF)
ThPy3 15.30.83023.820.771
IT-4Cl (Control) 12.60.79820.890.758
Ternary PSC with ThPy4 18.43--0.802

Data sourced from a study on heteroheptacene-based acceptors with thieno[3,2-b]pyrrole.[1]

The ThPy3-based device demonstrates a significant improvement in power conversion efficiency over the IT-4Cl control, highlighting the potential of the thieno[3,2-b]pyrrole core in designing high-performance organic solar cells.[1] The enhanced performance is attributed to more balanced charge transport and improved molecular packing.[1]

Performance Benchmarks in Organic Light-Emitting Diodes (OLEDs)

Derivatives of thienopyridine, particularly isomers like thieno[3,2-c]pyridine (B143518) and thieno[3,4-b]pyrazine, have been utilized in the development of phosphorescent iridium complexes and fluorescent emitters for OLEDs. These materials show promising efficiencies, especially in the orange-to-red emission range. For comparison, the performance of a well-established carbazole-based host material is also presented.

Table 2: Performance of Thienopyridine and Carbazole (B46965) Derivatives in OLEDs

Emitter/Host MaterialDevice TypeMax. Luminance (cd m-2)Luminous Efficiency (cd A-1)External Quantum Efficiency (EQE) [%]Emission Color
Ir(III) complex with Thieno[3,2-c]pyridine ligand Orange-emitting OLED-34.211.6Orange
DTP (Thieno-[3,4-b]-pyrazine derivative) Red-emitting OLED17530.74-Red
BCzB-PPI (Carbazole derivative) Deep-blue emitting OLED11,364-4.43Deep-Blue

Data for the Thieno[3,2-c]pyridine complex is from a study on novel Ir complexes for solution/evaporation hybrid OLEDs.[2] Data for the DTP emitter is from research on novel red-emitting thieno-[3,4-b]-pyrazine derivatives.[3] Data for the carbazole derivative is from a study on non-doped deep-blue OLEDs.[4]

The iridium complex incorporating a thieno[3,2-c]pyridine ligand exhibits high luminous efficiency for orange emission.[2] The thieno-[3,4-b]-pyrazine derivative, DTP, demonstrates viability as a red emitter in non-doped OLEDs.[3] In comparison, carbazole derivatives like BCzB-PPI are effective as deep-blue emitters, showcasing the diverse applications of different heterocyclic scaffolds in OLED technology.[4]

Experimental Protocols

Fabrication and Characterization of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol outlines the steps for fabricating and testing a solution-processed OLED, a common method for evaluating new emitter materials.

1. Substrate Cleaning:

  • ITO (Indium Tin Oxide) coated glass substrates are sequentially cleaned in an ultrasonic bath with a detergent solution, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then dried with nitrogen gas and treated with UV-ozone to improve the work function of the ITO.

2. Hole Transport Layer (HTL) Deposition:

  • A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.

  • The substrate is then annealed to remove the solvent and form a uniform HTL film.

3. Emissive Layer (EML) Deposition:

  • The thienopyridine derivative (or other emitter) is dissolved in a suitable organic solvent, often blended with a host material.

  • This solution is then spin-coated on top of the HTL.

  • The substrate is annealed at a specific temperature to form the emissive layer.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • An electron transport material (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) are deposited sequentially via thermal evaporation in a high-vacuum chamber.

5. Encapsulation:

  • The completed device is encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

6. Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectrum is recorded with a spectrometer to determine the emission color and purity.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to the application of thienopyridine derivatives in organic electronics.

experimental_workflow cluster_solution_prep Solution Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization A Emitter & Host Dissolution E EML Spin-Coating A->E B HTL Solution (PEDOT:PSS) D HTL Spin-Coating B->D C Substrate Cleaning C->D D->E F Thermal Evaporation (ETL & Cathode) E->F G Encapsulation F->G H J-V-L Measurement G->H I EL Spectrum Analysis G->I J EQE Calculation H->J I->J

References

Thieno[3,2-b]pyridin-7-ol: A Privileged Scaffold in Kinase Inhibition - A Patent Landscape and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine (B153574) core, and specifically its 7-ol substituted variant, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization have made it a cornerstone in the patent literature for the development of highly selective and potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer. This guide provides a comparative analysis of patented derivatives of Thieno[3,2-b]pyridin-7-ol, focusing on their synthesis, biological activity, and the signaling pathways they modulate, supported by experimental data from both patent filings and peer-reviewed studies.

Comparative Analysis of Thieno[3,2-b]pyridine Derivatives as Kinase Inhibitors

While the patent literature often focuses on the final, complex drug candidates, academic research provides a clearer picture of the structure-activity relationships (SAR) of the core scaffold. A notable study on thieno[3,2-b]pyridine derivatives as inhibitors of the serine/threonine kinase Haspin, a key regulator of mitosis, offers valuable comparative data.

Table 1: Structure-Activity Relationship of Thieno[3,2-b]pyridine Derivatives as Haspin Kinase Inhibitors [1][2]

Compound IDR1R2IC50 (nM) for Haspin Kinase
MU1464 H4-(dimethylamino)phenyl1,200
MU1668 4-(dimethylamino)phenylH>10,000
MU1920 2-aminopyrimidin-5-yl4-(4-methylpiperazin-1-yl)phenyl14
Analog 1 HPhenyl>10,000
Analog 2 H4-methoxyphenyl4,500

This data is representative of the type of SAR studies that underpin the value of the thieno[3,2-b]pyridine scaffold. The substitutions at various positions dramatically influence the inhibitory potency.[1][2]

Patented Therapeutic Applications and Targeted Signaling Pathways

The patent landscape reveals a focus on oncology, with this compound serving as a key starting material for inhibitors of several critical cancer-related signaling pathways.

PI3K/AKT Signaling Pathway

A significant number of patents utilize the thieno[3,2-b]pyridine scaffold to develop inhibitors of the PI3K/AKT pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation.[3] The core scaffold is typically functionalized to interact with the ATP-binding pocket of AKT.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P Downstream Downstream Targets (mTOR, GSK3, etc.) AKT->Downstream Thieno_derivative Thieno[3,2-b]pyridine Derivative Thieno_derivative->AKT Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation PTEN PTEN PTEN->PIP3 Inhibition

PI3K/AKT Signaling Pathway Inhibition
VEGF Receptor Signaling in Angiogenesis

Another prominent area in the patent literature is the development of Thieno[3,2-b]pyridine derivatives as inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[3] By blocking VEGF signaling, these compounds can inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGF_Pathway cluster_cell Endothelial Cell VEGFR VEGF Receptor 2 (VEGFR2) PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression, Proliferation, Migration ERK->Proliferation VEGF VEGF VEGF->VEGFR Thieno_derivative Thieno[3,2-b]pyridine Derivative Thieno_derivative->VEGFR Inhibition

VEGF Signaling Pathway Inhibition

Experimental Protocols

The development of these patented compounds relies on standardized synthetic and biological evaluation methods.

General Synthesis of 7-O-Substituted Thieno[3,2-b]pyridine Derivatives

The this compound core is a versatile intermediate for generating libraries of derivatives, often through etherification or related coupling reactions.

Synthesis_Workflow Start This compound Step1 Deprotonation (e.g., NaH in DMF) Start->Step1 Intermediate Thienopyridin-7-olate Step1->Intermediate Step2 Nucleophilic Substitution (e.g., R-X, where X is a leaving group) Intermediate->Step2 Product 7-O-Substituted Thieno[3,2-b]pyridine Derivative Step2->Product

General Synthesis Workflow

Protocol:

  • Deprotonation: To a solution of this compound in an anhydrous aprotic solvent such as Dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The reaction is then typically warmed to room temperature and stirred for 30-60 minutes to ensure complete formation of the corresponding alkoxide.

  • Nucleophilic Substitution: The desired electrophile (e.g., an alkyl halide, benzyl (B1604629) halide, or a substituted aryl halide activated for nucleophilic aromatic substitution) is added to the reaction mixture.

  • Reaction Progression: The mixture is stirred at room temperature or heated (e.g., to 80°C) for several hours to drive the reaction to completion. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final 7-O-substituted derivative.

In Vitro Kinase Inhibition Assay (Example: AKT1)

The biological activity of the synthesized compounds is assessed using in vitro kinase assays to determine their potency (e.g., IC50 value).

Protocol:

  • Assay Principle: The assay measures the phosphorylation of a fluorescently-labeled peptide substrate by the target kinase (e.g., recombinant human active AKT1). Inhibition of the kinase results in a reduced phosphorylation signal.

  • Reagents:

    • Kinase buffer (e.g., containing HEPES, MgCl2, EGTA, and Brij-35).

    • Recombinant active kinase (e.g., AKT1).

    • Fluorescently-labeled peptide substrate.

    • ATP.

    • Test compounds (Thieno[3,2-b]pyridine derivatives) in various concentrations.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60-90 minutes at room temperature).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various technologies, such as fluorescence polarization, which detects the change in the rotational speed of the fluorescent peptide upon phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by fitting the data to a dose-response curve.

Conclusion

The patent landscape firmly establishes this compound and its derivatives as a highly valuable and versatile scaffold for the development of kinase inhibitors. The focus on critical oncology targets like AKT and VEGFR highlights the therapeutic potential of this chemical class. While patents provide the blueprint for novel chemical matter, the detailed structure-activity relationship studies found in the academic literature are crucial for optimizing potency and selectivity. The combination of these resources provides a powerful toolkit for researchers and drug developers aiming to leverage the Thieno[3,2-b]pyridine core for next-generation targeted therapies.

References

Thieno[3,2-b]pyridin-7-ol: A Privileged Scaffold in Drug Design Compared to Other Heterocyclic Cores

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of the Thieno[3,2-b]pyridin-7-ol scaffold against other prominent heterocyclic cores in drug discovery. This guide delves into physicochemical properties, biological activities with a focus on oncology and kinase inhibition, and detailed experimental methodologies.

Introduction: The Central Role of Heterocyclic Cores in Modern Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are cornerstones of medicinal chemistry. It is estimated that over 85% of all biologically active compounds feature a heterocyclic core.[1] These scaffolds are prized for their ability to impart favorable physicochemical and pharmacokinetic properties to a molecule, such as improved solubility, lipophilicity, and metabolic stability.[2] Furthermore, their diverse three-dimensional structures and electronic properties allow for precise interactions with biological targets like enzymes and receptors.[3]

Among the vast landscape of heterocyclic systems, fused rings that combine the properties of different heterocycles are of particular interest. The thienopyridine scaffold, which includes the this compound core, has emerged as a "privileged structure" in drug design, demonstrating a broad range of biological activities. This guide provides a comparative overview of the this compound core and its derivatives against other widely used heterocyclic systems, including quinoline (B57606), indole (B1671886), and thiophene (B33073), with a focus on their application in oncology and as kinase inhibitors.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The selection of a core scaffold in drug design is heavily influenced by its inherent physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. While direct comparative data for the parent this compound core is limited, we can infer its properties and compare them to other common heterocyclic cores based on the characteristics of their derivatives.

PropertyThienopyridine CoreQuinoline CoreIndole CoreThiophene CorePyridine (B92270) Core
Lipophilicity (logP) Generally moderate, can be tuned by substitution.Generally higher due to the fused benzene (B151609) ring.Moderate to high, influenced by the pyrrole (B145914) ring.Lower than benzene, contributes to moderate lipophilicity.Low, highly polar.
Solubility Generally moderate, the hydroxyl group in this compound enhances aqueous solubility.Generally low in water, often requires solubilizing groups.Generally low in water.Generally insoluble in water.Miscible with water.
Metabolic Stability Thienopyridines like clopidogrel (B1663587) are prodrugs requiring metabolic activation. The thiophene ring can be susceptible to oxidation.[4][5]Generally undergoes oxidation on the carbocyclic or heterocyclic ring.Susceptible to oxidation, particularly at the 3-position of the pyrrole ring.The sulfur atom is a site for metabolic oxidation.Generally more metabolically stable than other heterocycles.
Hydrogen Bonding The pyridine nitrogen acts as a hydrogen bond acceptor. The hydroxyl group is a donor and acceptor.The pyridine nitrogen is a hydrogen bond acceptor.The indole NH group is a hydrogen bond donor.The sulfur atom is a weak hydrogen bond acceptor.The nitrogen atom is a strong hydrogen bond acceptor.
Toxicity Some thienopyridines have been associated with hematological side effects, though newer generations have improved safety profiles.Can exhibit quinoline-related toxicity.Can be a structural alert for toxicity in some contexts.Generally considered to have a good safety profile.Generally well-tolerated.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Common Heterocyclic Cores. This table provides a qualitative comparison of key properties that are crucial for drug development. The properties of specific derivatives can vary significantly based on their substituents.

Biological Activity: Thienopyridines in Oncology and Kinase Inhibition

The Thieno[3,2-b]pyridine scaffold has proven to be a versatile template for the development of potent inhibitors of various protein kinases, many of which are implicated in cancer progression. This section compares the performance of thienopyridine-based inhibitors with those derived from other heterocyclic cores.

Anti-Cancer Activity and Cytotoxicity

Thieno[3,2-b]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, particularly the triple-negative breast cancer (TNBC) cell line MDA-MB-231.

Heterocyclic CoreCompound/DerivativeCell LineIC50 / GI50Reference
Thieno[3,2-b]pyridine Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-23113 µM (GI50)[6]
Thieno[2,3-b]pyridine 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideMDA-MB-231Low nanomolar range (IC50)[7]
Quinoline Novel quinoline-isatin derivativeMDA-MB-231Comparable to Doxorubicin[8][9]
Thiophene Thiophene-containing chalcone (B49325) derivativeMDA-MB-231Not specified, but showed cytotoxic effect[10]

Table 2: Comparative Cytotoxicity of Heterocyclic Derivatives against MDA-MB-231 Breast Cancer Cells. This table highlights the potent anti-proliferative activity of thienopyridine derivatives in comparison to compounds based on other heterocyclic cores.

Kinase Inhibition: Targeting VEGFR-2 and c-Met

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are key receptor tyrosine kinases involved in angiogenesis and tumor metastasis, making them important targets for cancer therapy.

Heterocyclic CoreTarget KinaseCompound/DerivativeIC50Reference
Thieno[3,2-b]pyridine VEGFR-2 and c-MetSubstituted 7-arylethers of thieno[3,2-b]pyridinePotent inhibition (specific IC50 not provided)[1]
Quinoline VEGFR-2Novel quinoline-based inhibitorsPotent inhibition (specific IC50 not provided)[8][9]
Indole Multiple KinasesVarious indole derivativesWide range of potencies
Quinoxaline VEGFR-2Novel quinoxaline-based inhibitor (7f)1.2 times more potent than Sorafenib[11]

Table 3: Comparative Kinase Inhibitory Activity of Heterocyclic Derivatives. This table showcases the potential of the thienopyridine scaffold in developing potent kinase inhibitors, comparable to other well-established heterocyclic cores.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are methodologies for key assays cited in this guide.

VEGFR-2 Kinase Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

Principle: This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and thus a potent inhibitor will result in a higher luminescence signal.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Test compound dilution or vehicle (for control wells).

    • Substrate solution.

    • Kinase buffer.

  • Initiate Reaction: Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.

  • ATP Addition: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: After a brief incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay) for MDA-MB-231 Cells

Objective: To assess the cytotoxic effect of a test compound on the MDA-MB-231 breast cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PLCg->Survival AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival AKT->Proliferation AKT->Migration AKT->Survival Thieno_inhibitor Thieno[3,2-b]pyridine Inhibitor Thieno_inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Thieno[3,2-b]pyridine-based inhibitors.

G In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis a Prepare Serial Dilutions of Test Compound c Add Compound, Kinase, and Substrate to Plate a->c b Prepare Kinase, Substrate, and ATP Solutions b->c d Initiate Reaction with ATP c->d e Incubate at 30°C d->e f Add Luminescence Reagent e->f g Measure Luminescence f->g h Calculate % Inhibition and IC50 g->h

Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.

G Hypothetical SAR Decision Tree Start Start with Thieno[3,2-b]pyridine Core R1 Modify R1 Substituent Start->R1 Potency Potency Improved? R1->Potency R2 Modify R2 Substituent Solubility Solubility Acceptable? R2->Solubility Potency->R2 Yes Optimize Further Optimization Potency->Optimize No Lead Lead Candidate Solubility->Lead Yes Solubility->Optimize No

Caption: A simplified, hypothetical decision tree for a structure-activity relationship (SAR) study.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds in drug discovery, particularly in the fields of oncology and kinase inhibition. While direct comparisons of the parent core's physicochemical properties with other heterocyclic systems require further investigation, the extensive research on its derivatives demonstrates their potent biological activity, often comparable or superior to compounds based on well-established cores like quinoline and indole. The versatility of the thienopyridine scaffold allows for fine-tuning of its properties through chemical modification, leading to the development of highly selective and effective drug candidates. The provided experimental protocols and diagrams serve as a practical resource for researchers aiming to explore the potential of this and other heterocyclic cores in their drug discovery programs.

References

Safety Operating Guide

Navigating the Safe Handling of Thieno[3,2-b]pyridin-7-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Thieno[3,2-b]pyridin-7-ol, a heterocyclic compound often used as a pharmaceutical intermediate.[1][2] Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant to the eyes, skin, and respiratory system.[1][3][4] Exposure can lead to redness, itching, and pain.[3] The Globally Harmonized System (GHS) hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and irritation.[3][6]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 or higher particulate respiratorTo prevent inhalation of irritating dust.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Hood prep_ppe->prep_setup handle_weigh Weigh Compound Carefully prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure all necessary PPE is available and in good condition.

    • Don a laboratory coat, chemical-resistant gloves, and safety glasses.

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risks.

    • Have an emergency eye wash station and safety shower readily accessible.

  • Handling:

    • When weighing the compound, use a spatula and handle it gently to avoid creating airborne dust.

    • If transferring the powder, do so carefully to prevent spillage.

    • Should accidental contact occur, immediately follow the appropriate first aid measures.

  • Post-Handling:

    • After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Properly doff PPE, removing gloves last, and wash hands thoroughly with soap and water.

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal Workflow:

Disposal Workflow for this compound Waste cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal gen_solid Contaminated Solids (Gloves, Wipes) collect_solid Collect in a Labeled, Sealed Bag gen_solid->collect_solid gen_liquid Unused Compound & Contaminated Solutions collect_liquid Collect in a Labeled, Sealed Waste Container gen_liquid->collect_liquid dispose_waste Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_solid->dispose_waste collect_liquid->dispose_waste

Figure 2. A clear workflow for the proper segregation and disposal of waste.

Disposal Protocol:

  • Solid Waste:

    • Collect all contaminated disposable PPE (gloves, wipes, etc.) in a designated, clearly labeled hazardous waste bag.

    • Seal the bag when it is three-quarters full.

  • Chemical Waste:

    • Collect any unused this compound and contaminated solutions in a dedicated, labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and securely sealed.

  • Final Disposal:

    • Store all hazardous waste in a designated, secure area away from general laboratory traffic.

    • Arrange for the collection and disposal of the waste by a certified hazardous waste management company, following all local and institutional regulations.

By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.